molecular formula C9H9Cl2NO2 B556689 H-D-Phe(3,4-DiCl)-OH CAS No. 52794-98-6

H-D-Phe(3,4-DiCl)-OH

Cat. No.: B556689
CAS No.: 52794-98-6
M. Wt: 234.08 g/mol
InChI Key: NRCSJHVDTAAISV-MRVPVSSYSA-N
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Description

H-D-Phe(3,4-DiCl)-OH, also known as this compound, is a useful research compound. Its molecular formula is C9H9Cl2NO2 and its molecular weight is 234.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-amino-3-(3,4-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCSJHVDTAAISV-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426364
Record name 3,4-Dichloro-D-phenylalanine
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Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52794-98-6
Record name 3,4-Dichloro-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52794-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of D-3,4-Dichlorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing D-3,4-Dichlorophenylalanine, a non-natural amino acid of significant interest in pharmaceutical development and neuroscience research. The methodologies detailed herein are compiled from scientific literature and chemical patents, offering a practical resource for laboratory-scale synthesis.

D-3,4-Dichlorophenylalanine serves as a crucial building block in the creation of novel therapeutic agents and as a tool for investigating neurotransmitter systems.[1] Its unique dichlorinated phenyl ring imparts specific properties that are leveraged in the design of targeted therapies. This guide explores three principal synthetic strategies: asymmetric hydrogenation of a prochiral precursor, enzymatic synthesis via transamination, and classical resolution of a racemic mixture. Each method is presented with detailed experimental protocols, quantitative data where available, and logical workflow diagrams to facilitate understanding and implementation.

Asymmetric Hydrogenation of (Z)-2-acetamido-3-(3,4-dichlorophenyl)acrylic acid

Asymmetric hydrogenation is a powerful and efficient method for the enantioselective synthesis of chiral compounds, including amino acids. This approach involves the synthesis of a prochiral precursor, (Z)-2-acetamido-3-(3,4-dichlorophenyl)acrylic acid, followed by its hydrogenation using a chiral catalyst to stereoselectively yield the desired D-enantiomer.

Synthesis of (Z)-2-acetamido-3-(3,4-dichlorophenyl)acrylic acid

The synthesis of the key precursor is typically achieved through the Erlenmeyer-Plöchl reaction. This classic method involves the condensation of an N-acylglycine with an aldehyde, in this case, 3,4-dichlorobenzaldehyde, in the presence of a dehydrating agent like acetic anhydride.

Experimental Protocol:

  • Materials: 3,4-dichlorobenzaldehyde, N-acetylglycine, acetic anhydride, sodium acetate.

  • Procedure: A mixture of 3,4-dichlorobenzaldehyde, N-acetylglycine, and anhydrous sodium acetate in acetic anhydride is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Reactant/ReagentMolar Ratio
3,4-Dichlorobenzaldehyde1.0
N-acetylglycine1.0 - 1.2
Sodium Acetate0.8 - 1.0
Acetic Anhydride2.5 - 3.0

Table 1: Typical molar ratios for the Erlenmeyer-Plöchl synthesis of (Z)-2-acetamido-3-(3,4-dichlorophenyl)acrylic acid.

Asymmetric Hydrogenation

The enantioselective hydrogenation of the synthesized acrylic acid derivative is carried out using a chiral rhodium catalyst, such as those derived from DuPhos or PhthalaPhos ligands. The choice of ligand is critical for achieving high enantioselectivity.

Experimental Protocol:

  • Materials: (Z)-2-acetamido-3-(3,4-dichlorophenyl)acrylic acid, a chiral rhodium catalyst (e.g., [Rh(COD)(R,R)-Et-DuPhos]BF4), hydrogen gas, and a suitable solvent (e.g., methanol or ethanol).

  • Procedure: The acrylic acid precursor and the chiral rhodium catalyst are dissolved in an appropriate solvent in a high-pressure reactor. The reactor is purged with hydrogen gas and then pressurized to the desired level. The reaction is stirred at a specific temperature until the uptake of hydrogen ceases. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization, to yield D-3,4-Dichlorophenylalanine.

ParameterValue
Substrate/Catalyst Ratio100:1 to 1000:1
Hydrogen Pressure1 to 50 atm
Temperature25 to 50 °C
SolventMethanol, Ethanol
Typical ee>95%

Table 2: General conditions for the asymmetric hydrogenation.

Asymmetric_Hydrogenation A 3,4-Dichlorobenzaldehyde + N-Acetylglycine B Erlenmeyer-Plöchl Reaction A->B C (Z)-2-acetamido-3-(3,4-dichlorophenyl)acrylic acid B->C D Asymmetric Hydrogenation (Chiral Rh Catalyst, H2) C->D E D-3,4-Dichlorophenylalanine D->E

Asymmetric Hydrogenation Workflow

Enzymatic Synthesis using D-Amino Acid Transaminase

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. D-amino acid transaminases (DAATs) can catalyze the stereoselective synthesis of D-amino acids from their corresponding α-keto acids.

Synthesis of 3,4-Dichlorophenylpyruvic acid

The α-keto acid precursor, 3,4-dichlorophenylpyruvic acid, can be synthesized from 3,4-dichlorobenzaldehyde through various methods, including the hydrolysis of the corresponding azlactone intermediate derived from the Erlenmeyer-Plöchl synthesis.

Experimental Protocol:

  • Materials: (Z)-2-acetamido-3-(3,4-dichlorophenyl)acrylic acid (from section 1.1), hydrochloric acid.

  • Procedure: The acrylic acid derivative is hydrolyzed by heating with aqueous hydrochloric acid. The reaction mixture is then cooled, and the resulting 3,4-dichlorophenylpyruvic acid is extracted with an organic solvent like diethyl ether. The solvent is evaporated to yield the crude keto acid, which can be used in the next step with or without further purification.

Transaminase-Catalyzed Amination

The enzymatic conversion involves the use of a D-amino acid transaminase to transfer an amino group from a donor molecule, typically D-alanine, to 3,4-dichlorophenylpyruvic acid.

Experimental Protocol:

  • Materials: 3,4-Dichlorophenylpyruvic acid, D-alanine, D-amino acid transaminase (e.g., from Bacillus sp.), pyridoxal-5'-phosphate (PLP) cofactor, buffer solution (e.g., phosphate buffer, pH 7-8).

  • Procedure: 3,4-Dichlorophenylpyruvic acid and an excess of D-alanine are dissolved in a buffered aqueous solution containing the PLP cofactor. The D-amino acid transaminase is added, and the mixture is incubated at a controlled temperature (typically 30-40 °C) with gentle agitation. The reaction progress is monitored by HPLC. Upon completion, the enzyme is removed (e.g., by precipitation or filtration), and the product, D-3,4-Dichlorophenylalanine, is isolated and purified from the reaction mixture using techniques such as ion-exchange chromatography.

ParameterValue
Substrate Concentration10 - 100 mM
D-Alanine Concentration1.5 - 5 equivalents
Enzyme Loading1 - 10 % (w/w) of substrate
pH7.0 - 8.5
Temperature30 - 40 °C
Typical Conversion>90%
Typical ee>99%

Table 3: General conditions for the enzymatic transamination.

Enzymatic_Synthesis A (Z)-2-acetamido-3-(3,4-dichlorophenyl)acrylic acid B Acid Hydrolysis A->B C 3,4-Dichlorophenylpyruvic acid B->C D Enzymatic Amination (DAAT, D-Alanine) C->D E D-3,4-Dichlorophenylalanine D->E

Enzymatic Synthesis Workflow

Classical Resolution of Racemic DL-3,4-Dichlorophenylalanine

Classical resolution remains a widely used method for obtaining enantiomerically pure compounds. This strategy involves the synthesis of the racemic mixture of 3,4-Dichlorophenylalanine, followed by its separation using a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Synthesis of Racemic DL-3,4-Dichlorophenylalanine

The racemic amino acid can be prepared through various standard amino acid syntheses, such as the Strecker synthesis or by reduction of the corresponding α-azido ester. A straightforward method is the hydrolysis of the product from the Erlenmeyer-Plöchl synthesis followed by reduction.

Experimental Protocol:

  • Materials: (Z)-2-acetamido-3-(3,4-dichlorophenyl)acrylic acid, sodium amalgam or catalytic hydrogenation setup (e.g., H2/Pd-C).

  • Procedure: The acrylic acid derivative is first hydrolyzed to the corresponding pyruvic acid (as in section 2.1). The pyruvic acid is then subjected to reductive amination. Alternatively, the unsaturated N-acetyl derivative can be hydrogenated using a non-chiral catalyst (e.g., palladium on carbon) to give N-acetyl-DL-3,4-dichlorophenylalanine, which is then hydrolyzed to the racemic amino acid.

Chiral Resolution

The resolution of the racemic mixture is achieved by forming diastereomeric salts with a chiral resolving agent, such as a tartaric acid derivative.

Experimental Protocol:

  • Materials: DL-3,4-Dichlorophenylalanine, a chiral resolving agent (e.g., L-tartaric acid or its derivatives), a suitable solvent (e.g., water, ethanol, or a mixture).

  • Procedure: The racemic amino acid and the resolving agent are dissolved in a hot solvent. The solution is slowly cooled to allow for the crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration. The process may be repeated to improve the diastereomeric purity. The desired enantiomer is then liberated from the purified diastereomeric salt by treatment with a base (for an acidic resolving agent) or an acid (for a basic resolving agent), followed by isolation and purification. The more soluble diastereomer remaining in the mother liquor can be treated to recover the other enantiomer.

Resolving AgentSolvent System
L-Tartaric AcidWater/Ethanol mixtures
N-acetyl-L-leucineWater/Acetone mixtures
Dibenzoyl-L-tartaric acidMethanol/Water mixtures

Table 4: Potential resolving agents and solvent systems for the resolution of DL-3,4-Dichlorophenylalanine.

Classical_Resolution A Racemic DL-3,4-Dichlorophenylalanine B Diastereomeric Salt Formation (Chiral Resolving Agent) A->B C Fractional Crystallization B->C D Less Soluble Diastereomer Salt C->D E More Soluble Diastereomer Salt (in mother liquor) C->E F Liberation of Enantiomer D->F H Liberation of Enantiomer E->H G D-3,4-Dichlorophenylalanine F->G I L-3,4-Dichlorophenylalanine H->I

References

Unveiling the Enigmatic Role of H-D-Phe(3,4-DiCl)-OH in Protein Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-D-Phe(3,4-DiCl)-OH, chemically known as D-3,4-Dichlorophenylalanine, is a synthetic amino acid derivative. While initial screenings have indicated its potential to influence protein synthesis, the precise mechanism of action remains an area of active investigation. This technical guide consolidates the current understanding, drawing parallels from the established behavior of D-amino acids in ribosomal translation, and provides a framework for future research. Due to the limited specific data on this compound, this document leverages insights from analogous compounds to propose a putative mechanism and outlines experimental approaches to validate these hypotheses.

Introduction

This compound is a non-canonical amino acid, a derivative of D-phenylalanine with two chlorine atoms substituted on the phenyl ring. While some sources suggest it possesses "protein synthesis activity," the nature of this activity—whether it is inhibitory or promotional—is not well-documented in publicly available literature.[1][2] The study of non-canonical amino acids is of significant interest in drug development and chemical biology, as they can serve as probes for biological processes or as therapeutic agents themselves. Understanding the interaction of this compound with the protein synthesis machinery is crucial to unlocking its potential.

Proposed Mechanism of Action: Interference with Ribosomal Translation

Given that this compound is a D-amino acid, its primary mechanism of action in protein synthesis is likely to be interference with the ribosomal machinery, which has evolved to stereospecifically incorporate L-amino acids.

A seminal study on a D-aminoacyl-tRNA analog, ACCA-D-Phe, provides critical insights into this process. A crystal structure of a bacterial ribosome in complex with this analog revealed that while the D-aminoacyl-tRNA can bind to the A-site of the ribosome, its conformation is suboptimal for peptide bond formation.[3]

The key observations from this study, which likely extend to this compound, are:

  • Suboptimal Positioning in the A-Site: The D-amino acid side chain inserts into the A-site cleft, similar to an L-amino acid. However, the backbone of the D-amino acid is oriented in a way that prevents the optimal positioning of its α-amino group for the nucleophilic attack on the peptidyl-tRNA in the P-site.[3]

  • Impeded Proton Transfer: Efficient peptide bond formation requires a hydrogen bond between the α-amino group of the incoming aminoacyl-tRNA and the 2'-OH group of the P-site tRNA. The altered stereochemistry of the D-amino acid disrupts this interaction, hindering the necessary proton transfer for the reaction to proceed efficiently.[3]

This leads to a significant slowdown in the rate of peptide bond formation, effectively acting as an inhibitor of translation elongation.

D-Amino_Acid_Inhibition_of_Translation cluster_L_amino_acid Canonical L-Amino Acid Incorporation cluster_D_amino_acid Proposed this compound Action L_tRNA L-Aminoacyl-tRNA A_Site_L Ribosomal A-Site L_tRNA->A_Site_L Binds Peptide_Bond_Formation_L Efficient Peptide Bond Formation A_Site_L->Peptide_Bond_Formation_L Optimal Positioning Elongation_L Protein Elongation Peptide_Bond_Formation_L->Elongation_L Proceeds D_tRNA D-Phe(3,4-DiCl)-tRNA A_Site_D Ribosomal A-Site D_tRNA->A_Site_D Binds Suboptimal_Positioning Suboptimal Positioning & Disrupted H-bonding A_Site_D->Suboptimal_Positioning Leads to Inhibition Inhibition of Elongation Suboptimal_Positioning->Inhibition Results in Experimental_Workflow Start Hypothesis: This compound inhibits protein synthesis In_Vitro_Translation In Vitro Translation Inhibition Assay Start->In_Vitro_Translation Determine_IC50 Determine IC50 Value In_Vitro_Translation->Determine_IC50 Ribosome_Binding Ribosome Filter-Binding Assay Determine_IC50->Ribosome_Binding If inhibitory Determine_Kd Determine Kd for D-Phe-tRNA Binding Ribosome_Binding->Determine_Kd Structural_Studies Structural Studies (Crystallography/Cryo-EM) Determine_Kd->Structural_Studies To understand interaction Visualize_Binding Visualize Binding Mode in A-Site Structural_Studies->Visualize_Binding Conclusion Elucidate Mechanism of Action Visualize_Binding->Conclusion

References

H-D-Phe(3,4-DiCl)-OH: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of H-D-Phe(3,4-DiCl)-OH (D-3,4-Dichlorophenylalanine), a synthetic amino acid derivative of interest in pharmaceutical research and development. Due to its unique structure, incorporating this unnatural amino acid can enhance the efficacy and stability of therapeutic peptides and small molecules, leading to improved pharmacokinetic profiles and reduced susceptibility to degradation.[1]

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental and formulation settings.

PropertyValueSource
Molecular Formula C₉H₉Cl₂NO₂[2][3]
Molecular Weight 234.08 g/mol [3]
IUPAC Name (2R)-2-amino-3-(3,4-dichlorophenyl)propanoic acid
CAS Number 52794-98-6[1]
Appearance White to off-white solid (predicted)Inferred from related compounds
Computed XLogP3-AA -0.8[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 3[4]

Solubility Assessment

The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. Both kinetic and thermodynamic solubility assays are crucial in drug discovery and development.[5][6] Low solubility can lead to unreliable results in in-vitro assays and pose significant challenges for formulation.[7][8]

Experimental Protocols for Solubility Determination

The following are generalized protocols for determining the kinetic and thermodynamic solubility of this compound.

1. Kinetic Solubility Assay

This high-throughput method is used in early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[5][7]

  • Objective: To determine the maximum solubility of a compound under non-equilibrium conditions.

  • Methodology:

    • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Serial Dilution: Create a series of dilutions from the stock solution in a 96-well plate.

    • Addition of Aqueous Buffer: Add a physiological buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well.[7]

    • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).[9]

    • Precipitation Detection: Measure the turbidity of each well using a nephelometer to detect the point of precipitation. Alternatively, filter the solutions and analyze the filtrate concentration by UV spectroscopy or LC-MS.[9][10]

Workflow for Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare DMSO Stock Solution serial_dil Serial Dilution in Plate prep_stock->serial_dil add_buffer Add Aqueous Buffer (e.g., PBS) serial_dil->add_buffer incubate Incubate (e.g., 2h at 25°C) add_buffer->incubate detect_precip Detect Precipitation (Nephelometry) incubate->detect_precip filter_analyze Filter & Analyze Filtrate (UV/LC-MS) incubate->filter_analyze determine_sol Determine Kinetic Solubility detect_precip->determine_sol filter_analyze->determine_sol

Caption: Workflow for determining the kinetic solubility of this compound.

2. Thermodynamic (Equilibrium) Solubility Assay

This method measures the true or equilibrium solubility of a compound and is critical for formulation and late-stage preclinical development.[5][6][11]

  • Objective: To determine the saturation solubility of a compound at equilibrium.[5]

  • Methodology:

    • Sample Preparation: Accurately weigh a small amount (e.g., 1 mg) of solid this compound into a glass vial.[11]

    • Solvent Addition: Add a precise volume of the desired solvent (e.g., water, buffers of different pH) to the vial.[11]

    • Equilibration: Incubate the vials in a shaker or thermomixer at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

    • Separation of Solid: Separate the undissolved solid from the solution by centrifugation or filtration.

    • Concentration Analysis: Determine the concentration of this compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.[8]

Workflow for Thermodynamic Solubility Assay

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis weigh_solid Weigh Solid Compound add_solvent Add Solvent (e.g., Buffer) weigh_solid->add_solvent incubate_shake Incubate with Shaking (e.g., 24h at 25°C) add_solvent->incubate_shake separate_solid Separate Undissolved Solid (Centrifuge/Filter) incubate_shake->separate_solid analyze_supernatant Analyze Supernatant (HPLC-UV) separate_solid->analyze_supernatant determine_sol Determine Thermodynamic Solubility analyze_supernatant->determine_sol

Caption: Workflow for determining the thermodynamic solubility of this compound.

Stability Assessment (Forced Degradation Studies)

Forced degradation, or stress testing, is essential for identifying potential degradation products, understanding degradation pathways, and establishing the intrinsic stability of a molecule.[12] These studies are a regulatory requirement and are crucial for developing stability-indicating analytical methods.[13]

Experimental Protocol for Forced Degradation Studies

The following protocol outlines the conditions for stress testing this compound in accordance with ICH guidelines.[12] The goal is to achieve 5-20% degradation of the parent compound.[13][14]

  • Objective: To evaluate the stability of this compound under various stress conditions.

  • Methodology:

    • Sample Preparation: Prepare solutions of this compound in appropriate solvents. A control sample should be stored under normal conditions.

    • Stress Conditions: Expose the samples to the conditions outlined in Table 2.

    • Sample Analysis: At specified time points, analyze the stressed samples along with a control using a stability-indicating HPLC method. The method should be capable of separating the intact drug from any degradation products.

    • Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionRecommended Parameters
Acid Hydrolysis 0.1 M - 1 M HCl, room temperature or elevated (e.g., 60°C)
Base Hydrolysis 0.1 M - 1 M NaOH, room temperature or elevated (e.g., 60°C)
Neutral Hydrolysis Water, elevated temperature (e.g., 60°C)
Oxidation 3-30% H₂O₂, room temperature
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B)
Thermal Stress (Solid) 10°C increments above accelerated storage conditions (e.g., 50°C, 60°C, 70°C)
Thermal Stress (Solution) Elevated temperature (e.g., 60°C)

Logical Flow of a Forced Degradation Study

G cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation prep_samples Prepare Solutions of this compound hydrolysis Hydrolysis (Acid, Base, Neutral) prep_samples->hydrolysis oxidation Oxidation (H₂O₂) prep_samples->oxidation photolysis Photolysis (ICH Q1B) prep_samples->photolysis thermal Thermal (Solid & Solution) prep_samples->thermal prep_control Prepare Control Sample analyze_hplc Analyze by Stability-Indicating HPLC prep_control->analyze_hplc hydrolysis->analyze_hplc oxidation->analyze_hplc photolysis->analyze_hplc thermal->analyze_hplc identify_degradants Identify & Characterize Degradants (LC-MS) analyze_hplc->identify_degradants mass_balance Perform Mass Balance Calculation analyze_hplc->mass_balance establish_pathways Establish Degradation Pathways identify_degradants->establish_pathways

Caption: Logical flow for conducting forced degradation studies on this compound.

Expected Solubility and Stability Profile

Based on the structure of this compound, which contains both a hydrophobic dichlorophenyl ring and ionizable amino and carboxylic acid groups, its solubility is expected to be pH-dependent. It is likely to exhibit higher solubility in acidic and alkaline solutions compared to neutral pH, where it exists as a zwitterion. The presence of chlorine atoms on the phenyl ring may decrease aqueous solubility compared to unsubstituted D-phenylalanine.

The stability of the molecule will likely be influenced by its functional groups. The amino acid structure may be susceptible to degradation under harsh acidic, basic, and oxidative conditions. Potential degradation pathways could involve decarboxylation, deamination, or modifications to the aromatic ring. Photostability should also be carefully evaluated due to the aromatic nature of the compound.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data is currently lacking, the detailed protocols and established principles outlined herein offer a robust starting point for researchers and drug development professionals to generate the necessary data for this promising synthetic amino acid. A thorough understanding of these properties is fundamental to advancing its potential in the development of novel therapeutics.

References

Spectroscopic Analysis of H-D-Phe(3,4-DiCl)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of H-D-Phe(3,4-DiCl)-OH, also known as D-3,4-Dichlorophenylalanine. This non-standard amino acid is a critical building block in the synthesis of peptide-based pharmaceuticals and is utilized in research focusing on drug discovery and biochemical applications.[1][2] This document outlines the expected spectroscopic data, detailed experimental protocols for acquiring such data, and workflows for structural confirmation.

Core Data Presentation

The following tables summarize the anticipated quantitative data from the primary spectroscopic techniques used to characterize this compound. It is important to note that specific experimental values may vary slightly based on instrumentation, sample preparation, and solvent conditions. The data presented here are estimations based on the analysis of structurally similar compounds, such as phenylalanine and its halogenated derivatives.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

¹H NMR (Proton) Predicted Chemical Shift (δ, ppm) Multiplicity Integration
α-CH~ 4.0 - 4.5Doublet of Doublets (dd)1H
β-CH₂~ 3.0 - 3.5Multiplet (m)2H
Aromatic-H (C2-H)~ 7.5 - 7.7Doublet (d)1H
Aromatic-H (C5-H)~ 7.3 - 7.5Doublet of Doublets (dd)1H
Aromatic-H (C6-H)~ 7.1 - 7.3Doublet (d)1H
α-NH₂Broad, variableSinglet (s)2H
α-COOHBroad, variableSinglet (s)1H
¹³C NMR (Carbon) Predicted Chemical Shift (δ, ppm)
C=O (Carboxyl)~ 170 - 175
C-α~ 55 - 60
C-β~ 35 - 40
C-1 (Aromatic, C-Cl)~ 135 - 140
C-2 (Aromatic, C-Cl)~ 130 - 135
C-3 (Aromatic, C-H)~ 130 - 135
C-4 (Aromatic, C-H)~ 128 - 132
C-5 (Aromatic, C-H)~ 125 - 130
C-6 (Aromatic, C-H)~ 115 - 120

Table 2: Key Infrared (IR) Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic acid)3300 - 2500Broad
N-H stretch (Amine)3400 - 3200Medium
C-H stretch (Aromatic)3100 - 3000Medium
C-H stretch (Aliphatic)3000 - 2850Medium
C=O stretch (Carboxylic acid)1725 - 1700Strong
C=C stretch (Aromatic)1600 - 1450Medium
N-H bend (Amine)1650 - 1580Medium
C-Cl stretch800 - 600Strong

Table 3: Mass Spectrometry and UV-Visible Spectroscopy Data

Technique Parameter Predicted Value
Mass Spectrometry Molecular Weight234.08 g/mol [3][4]
Exact Mass [M+H]⁺~ 234.0085 Da
Isotopic PatternCharacteristic pattern due to two chlorine atoms
UV-Visible Spectroscopy λmax~ 260 - 280 nm
Molar Absorptivity (ε)Dependent on concentration and solvent

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the sample is fully dissolved to avoid spectral artifacts.

  • ¹H NMR Acquisition :

    • Place the NMR tube in the spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. A spectral width of 12-15 ppm is typically sufficient.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum (e.g., to the residual solvent peak).

  • ¹³C NMR Acquisition :

    • Following ¹H NMR, acquire a ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

    • A spectral width of 200-220 ppm is generally appropriate.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[5]

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.[5]

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

    • The final spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

    • The sample may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition (Electrospray Ionization - ESI) :

    • Use a mass spectrometer equipped with an ESI source.

    • Optimize the source parameters (e.g., spray voltage, capillary temperature) for the analyte.

    • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain an accurate mass measurement.[6]

UV-Visible Spectroscopy
  • Sample Preparation :

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., water, ethanol, or methanol).

    • Perform serial dilutions to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

    • Use quartz cuvettes for measurements in the UV region.[7][8]

  • Data Acquisition :

    • Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.[3]

    • Fill a second cuvette with the sample solution.

    • Scan the sample across the desired wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the spectroscopic analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound (Solid) Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Prep_NMR Prepare NMR Tube (Deuterated Solvent) Dissolve->Prep_NMR Prep_MS Prepare Dilute Solution (e.g., MeOH) Dissolve->Prep_MS Prep_UV Prepare Dilute Solution (UV-Transparent Solvent) Dissolve->Prep_UV NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (e.g., ESI-MS) Prep_MS->MS UV UV-Vis Spectrophotometer Prep_UV->UV NMR_Data Acquire & Process NMR Spectra NMR->NMR_Data IR_Data Acquire & Process IR Spectrum IR->IR_Data MS_Data Acquire & Process Mass Spectrum MS->MS_Data UV_Data Acquire & Process UV-Vis Spectrum UV->UV_Data

Caption: General experimental workflow for the spectroscopic analysis of this compound.

structure_confirmation cluster_data_input Experimental Data cluster_interpretation Data Interpretation NMR_Data NMR Data (¹H, ¹³C) NMR_Interp Connectivity & Chemical Environment NMR_Data->NMR_Interp IR_Data IR Data IR_Interp Functional Groups (COOH, NH₂, C-Cl) IR_Data->IR_Interp MS_Data Mass Spec Data MS_Interp Molecular Formula & Fragmentation MS_Data->MS_Interp UV_Data UV-Vis Data UV_Interp Aromatic System (Chromophore) UV_Data->UV_Interp Structure Proposed Structure: This compound NMR_Interp->Structure IR_Interp->Structure MS_Interp->Structure UV_Interp->Structure Confirmation Structure Confirmed Structure->Confirmation Comparison

Caption: Logical workflow for confirming the chemical structure using spectroscopic data.

References

Commercial Sources and Technical Guide for H-D-Phe(3,4-DiCl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of H-D-Phe(3,4-DiCl)-OH (D-3,4-Dichlorophenylalanine), a non-natural amino acid of significant interest in peptide-based drug discovery and development. This document outlines key suppliers, provides a detailed protocol for its incorporation into peptides via solid-phase peptide synthesis (SPPS), and explores a relevant biological signaling pathway where peptides containing such residues may exert their effects.

Commercial Availability

This compound and its derivatives are available from a range of commercial suppliers specializing in amino acids, peptides, and biochemicals. The table below summarizes key information from various vendors to facilitate procurement for research and development purposes.

SupplierProduct Name(s)CAS NumberMolecular FormulaPurityNotes
Chem-Impex D-3,4-Dichlorophenylalanine, this compound52794-98-6C₉H₉Cl₂NO₂≥ 99% (HPLC)[1]Also offers Fmoc and Boc protected versions.[2]
Aapptec Peptides H-Phe(3,4-diCl)-OH52794-99-7 (L-isomer)C₉H₁₁Cl₂NO₂-Note: CAS number listed is for the L-isomer. Also supplies Fmoc-D-Phe(3,4-diCl)-OH.[3][4]
MedChemExpress This compound52794-98-6C₉H₉Cl₂NO₂-States the compound shows protein synthesis activity.[5] Also provides Fmoc protected version.[6]
US Biological Life Sciences Fmoc-3,4-dichloro-D-phenylalanine177966-58-4C₂₄H₁₉Cl₂NO₄Highly PurifiedAvailable in various pack sizes.[2]

Experimental Protocols: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of non-natural amino acids such as this compound into a peptide sequence is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The following is a generalized yet detailed methodology.

1. Resin Selection and Preparation:

  • Resin Choice: The selection of the solid support depends on the desired C-terminal functionality of the peptide (e.g., amide or carboxylic acid). For a C-terminal amide, a Rink Amide resin is a suitable choice. For a C-terminal carboxylic acid, a 2-Chlorotrityl chloride or Wang resin is appropriate.[7]

  • Resin Swelling: The resin must be swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least one hour prior to the first amino acid coupling.[7]

2. First Amino Acid Coupling (Loading):

  • If not using a pre-loaded resin, the first Fmoc-protected amino acid is coupled to the resin. For a 2-Chlorotrityl chloride resin, this is typically achieved by reacting the Fmoc-amino acid with the resin in the presence of a base such as N,N-diisopropylethylamine (DIEA) in DCM.[8]

3. Iterative Deprotection and Coupling Cycles:

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF.[7] This exposes the free amine for the next coupling step. The resin is then thoroughly washed with DMF to remove residual piperidine and byproducts.

  • Amino Acid Activation and Coupling: The incoming amino acid, in this case, Fmoc-D-Phe(3,4-DiCl)-OH, is activated to facilitate peptide bond formation. A common method involves the use of a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIEA or collidine in DMF.[7] The activated amino acid solution is then added to the resin and allowed to react.

  • Washing: After the coupling reaction, the resin is washed extensively with DMF to remove excess reagents and byproducts.

4. Final Deprotection and Cleavage:

  • Final Fmoc Removal: The N-terminal Fmoc group of the final amino acid is removed as described above.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. A common cleavage cocktail for this purpose is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[9]

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Below is a graphical representation of the general workflow for solid-phase peptide synthesis.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIEA) Fmoc_Deprotection->Coupling Free Amine Washing Washing (DMF) Coupling->Washing Washing->Fmoc_Deprotection Repeat for each amino acid Cleavage Cleavage from Resin (TFA Cocktail) Washing->Cleavage After last AA Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Biological Context: G-Protein Coupled Receptor (GPCR) Signaling

Peptides containing non-natural amino acids like this compound are often designed to modulate the activity of cellular signaling pathways, with a prominent target being G-protein coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play crucial roles in a vast array of physiological processes.[10][11][12]

A canonical example of GPCR signaling is the Gs pathway, which leads to the production of the second messenger cyclic AMP (cAMP).

The Gs Signaling Pathway:

  • Ligand Binding: An agonist, which can be an endogenous hormone or a synthetic peptide, binds to the extracellular domain of a Gs-coupled receptor.[13]

  • Receptor Activation: This binding induces a conformational change in the receptor.[11]

  • G-Protein Activation: The activated receptor interacts with a heterotrimeric Gs protein on the intracellular side of the membrane. This interaction causes the Gαs subunit to release GDP and bind GTP.[13]

  • Subunit Dissociation: The GTP-bound Gαs subunit dissociates from the Gβγ dimer.

  • Adenylyl Cyclase Activation: The activated Gαs subunit binds to and activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[10]

  • Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of protein kinase A (PKA), causing them to release the active catalytic subunits.

  • Downstream Phosphorylation: The catalytic subunits of PKA then phosphorylate various downstream target proteins, leading to a cellular response.

The incorporation of this compound into a peptide ligand can influence its binding affinity, selectivity, and efficacy at a GPCR, potentially leading to either enhanced agonism or antagonism of the signaling pathway.

The following diagram illustrates the key steps in the Gs-protein coupled receptor signaling pathway.

GPCR_Gs_Pathway cluster_membrane Plasma Membrane GPCR Gs-Coupled Receptor G_Protein Inactive Gs Protein (GDP-bound) GPCR->G_Protein Activates Activated_G_Protein Active Gαs (GTP-bound) G_Protein->Activated_G_Protein GDP -> GTP AC Adenylyl Cyclase Ligand Peptide Ligand (e.g., containing This compound) Ligand->GPCR Binds to Activated_G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by Adenylyl Cyclase PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activates Phosphorylation Phosphorylation of Target Proteins PKA_active->Phosphorylation Catalyzes Cellular_Response Cellular Response Phosphorylation->Cellular_Response

The Gs-protein coupled receptor signaling pathway.

References

In-Depth Technical Guide: H-D-Phe(3,4-DiCl)-OH Safety, Handling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the safety, handling, and application of H-D-Phe(3,4-DiCl)-OH (D-3,4-Dichlorophenylalanine), an unnatural amino acid derivative crucial for advanced peptide chemistry and pharmaceutical development.[1][2][3]

Chemical and Physical Properties

This compound is a derivative of the amino acid phenylalanine with two chlorine atoms substituted on the phenyl ring. This modification can impart unique properties to peptides, such as increased stability against enzymatic degradation and altered receptor binding affinities.[2]

PropertyValueSource
Molecular Formula C₉H₉Cl₂NO₂PubChem
Molecular Weight 234.08 g/mol PubChem[4]
CAS Number 52794-98-6MedChemExpress
Appearance White to off-white solidGeneric SDS
Synonyms D-3,4-DichlorophenylalanineMedChemExpress

Safety and Handling

Hazard Identification and Precautionary Measures
HazardGHS Classification (based on L-isomer)Precautionary Statements
Acute Oral Toxicity Category 4 (Harmful if swallowed)P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention.
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Personal Protective Equipment (PPE)
EquipmentSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat.
Respiratory Protection Use a NIOSH-approved respirator with a particulate filter if dust is generated.
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in SPPS for creating peptides with modified properties.[2] The following is a general protocol for the incorporation of this compound into a peptide sequence using Fmoc chemistry.

Materials and Reagents
  • Fmoc-protected amino acids

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Synthesis Workflow
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected this compound with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using techniques such as HPLC.

Visualizations

Safety and Handling Workflow

G Figure 1. Safety and Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace Weighing Weighing Prepare Workspace->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Reaction Dissolving->Reaction Decontaminate Decontaminate Reaction->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Dispose Segregate Waste->Dispose

Caption: General laboratory workflow for the safe handling of this compound.

Solid-Phase Peptide Synthesis (SPPS) Workflow

G Figure 2. SPPS Workflow for Incorporating this compound Start Start Resin Swelling Resin Swelling Start->Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection Wash_1 Wash (DMF) Fmoc Deprotection->Wash_1 Couple this compound Couple this compound Wash_1->Couple this compound Wash_2 Wash (DMF) Couple this compound->Wash_2 Repeat Cycle Repeat Cycle Wash_2->Repeat Cycle Repeat Cycle->Fmoc Deprotection Next Amino Acid Final Cleavage Final Cleavage Repeat Cycle->Final Cleavage Sequence Complete Purification Purification Final Cleavage->Purification End End Purification->End

Caption: A flowchart illustrating the key steps in solid-phase peptide synthesis.

Hypothetical Signaling Pathway Involvement

Note: Specific signaling pathways affected by peptides containing this compound are not well-documented in the available literature. The following diagram illustrates a hypothetical mechanism where a peptide incorporating this unnatural amino acid acts as a receptor antagonist. The dichlorophenyl moiety could enhance binding affinity or stability, leading to more potent inhibition.

G Figure 3. Hypothetical Antagonist Action of a Peptide with this compound Peptide_HD Peptide with This compound Binding Binding Peptide_HD->Binding Receptor Cell Surface Receptor Receptor->Binding No_Signal Signal Transduction Blocked Binding->No_Signal Cellular_Response No Cellular Response No_Signal->Cellular_Response

Caption: A conceptual diagram of a potential antagonistic mechanism.

Toxicological Information

There is a lack of specific toxicological data, such as LD50 values, for this compound in publicly available literature. However, studies on related compounds like 3,4-dichloroaniline have shown toxicity to aquatic life and potential for reproductive toxicity.[5][6][7] Acute toxicity studies in rats with 3,4-dichloroaniline also indicated kidney, liver, and urinary bladder damage.[8] Given these findings, this compound should be handled with care, assuming it may have significant toxicity.

Conclusion

This compound is a valuable tool for researchers in peptide science and drug discovery. While it offers the potential to create novel peptides with enhanced properties, it is essential to handle this compound with appropriate safety precautions due to the potential for toxicity, as indicated by data on related chlorinated compounds. The provided guidelines for handling, personal protective equipment, and emergency procedures should be strictly followed. Further research is needed to fully characterize its toxicological profile and specific biological activities.

References

The Halogen Bond: A Chronological Exploration of Halogenated Amino Acids in Science and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of halogen atoms into amino acids represents a pivotal strategy in chemical biology and drug development, offering a powerful tool to modulate the physicochemical and structural properties of peptides and proteins. This guide provides a comprehensive overview of the discovery and history of halogenated amino acids, from their initial identification in marine organisms and the thyroid gland to their modern applications in protein engineering and rational drug design. We delve into the key historical milestones, detail the experimental protocols that have been instrumental in their study, and present quantitative data on their properties. Furthermore, this guide illustrates critical biosynthetic and experimental workflows through detailed diagrams, offering a thorough resource for researchers aiming to harness the unique potential of halogenation.

A Historical Perspective: From Marine Curiosities to a Cornerstone of Biomedicine

The story of halogenated amino acids is a multi-chaptered narrative that begins not in a laboratory, but in the complex ecosystems of the ocean and the intricate workings of human physiology.

Early Discoveries in Nature's Laboratories

The first encounters with halogenated amino acids were linked to the study of natural products. Marine organisms, existing in a halide-rich environment, proved to be prolific producers of these unique molecules.

  • 1913: The Dawn of Bromotyrosines: The history of halogenated amino acids begins with the identification of 3,5-dibromotyrosine from the scleroprotein of the coral Primnoa lepadifera.[1] This discovery opened the door to the vast world of marine bromotyrosine derivatives, of which over 360 are now known, primarily found in sponges of the Verongida order.[1] These compounds exhibit a wide range of biological activities, including antimicrobial and antitumor properties.[1]

  • 1929-1931: Unraveling the Thyroid's Secrets: Concurrently, the study of thyroid function led to the isolation of iodinated tyrosines. In 1929, Harington and Randall reported the isolation of dl-3:5-diiodotyrosine from the thyroid gland.[2] This was followed by the isolation of the dextrorotatory d-3:5-diiodotyrosine in 1931.[2][3][4] These discoveries were fundamental to understanding the biosynthesis of thyroid hormones, where monoiodotyrosine (MIT) and diiodotyrosine (DIT) serve as the direct precursors to triiodothyronine (T3) and thyroxine (T4).[5][6][7] The formation of monoiodotyrosine from radioiodine in the thyroid was later confirmed in 1948.[8]

  • Mid-20th Century: Microbial Halogenation: The mid-20th century saw the discovery of chlorinated amino acids from microbial sources. γ-chloronorvaline was identified in cultures of the microbe Streptomyces griseosporeus, where it displayed antibacterial activity.[9] Another novel compound, 4-amino-3-chloro-2-pentenedioic acid, was found in Streptomyces viridogenes.[10][11][12]

  • The Rarest Halogen: Fluorine in Nature: The enzymatic formation of a carbon-fluorine bond is exceedingly rare in nature. The only naturally occurring fluoroamino acid discovered to date is 4-fluoro-L-threonine, biosynthesized by the bacterium Streptomyces cattleya.[2][13][14][15][16] Its discovery highlighted a unique biosynthetic capability and sparked interest in the creation of synthetic fluoro-amino acids for research.

The Modern Era: Synthesis, Engineering, and Therapeutics

The latter half of the 20th century and the beginning of the 21st have been characterized by the development of sophisticated techniques to synthesize and incorporate halogenated amino acids into proteins, revolutionizing protein engineering and drug design.

  • Solid-Phase Peptide Synthesis (SPPS): The advent of Fmoc-based solid-phase peptide synthesis provided a robust method for incorporating synthetic halogenated amino acids into custom peptide sequences. This allows for precise control over the location and type of halogenation, enabling detailed structure-activity relationship (SAR) studies.[11]

  • Genetic Code Expansion: More recently, genetic code expansion techniques have enabled the site-specific, co-translational incorporation of halogenated amino acids into proteins in living cells. This powerful approach allows for the study of halogenation's effects within the context of a fully folded protein and has opened new avenues for creating proteins with enhanced stability and novel functions.

  • Drug Development: Halogenation is now a widely used strategy in medicinal chemistry. Introducing halogen atoms can improve a drug's metabolic stability, membrane permeability, and binding affinity to its target.[9][17] Fluorine, in particular, is frequently used to block sites of metabolic degradation and to fine-tune electronic properties.

The timeline below summarizes these key milestones:

Discovery_Timeline cluster_Early Early Natural Discoveries cluster_Modern Modern Era of Synthesis & Application d1913 1913 Discovery of 3,5-Dibromotyrosine in coral d1931 1931 Isolation of 3,5-Diiodotyrosine from thyroid gland d1913->d1931 Expanding natural sources d1950s Mid-20th Century Discovery of Chlorinated Amino Acids in microbes d1931->d1950s Microbial sources d1980s 1986 Discovery of 4-Fluoro-L-threonine in Streptomyces cattleya d1950s->d1980s Rarest halogen dSPPS Late 20th Century Rise of Solid-Phase Peptide Synthesis (SPPS) d1980s->dSPPS Synthetic incorporation dGCE Early 21st Century Development of Genetic Code Expansion dSPPS->dGCE In vivo incorporation dDrug Present Widespread use in Drug Development dGCE->dDrug Rational design

Figure 1: Timeline of key discoveries in halogenated amino acids.

Quantitative Data on Physicochemical Properties

Halogenation profoundly alters the physicochemical properties of an amino acid's side chain. These changes, including acidity (pKa), hydrophobicity (LogP), and molecular volume, are the basis for their utility in modulating protein structure and function.

Table 1: Physicochemical Properties of Halogenated Tyrosine Derivatives
Amino AcidpKa (Phenolic)LogP (Calculated)Molecular Volume (ų)
L-Tyrosine10.07-2.26141.1
3-Fluoro-L-tyrosine~8.7-2.0[18]145.5
3,5-Difluoro-L-tyrosine~7.2-1.6[1]149.9
3-Chloro-L-tyrosine8.57-1.6[19]155.1
3-Bromo-L-tyrosine8.47-1.3[3]159.8
3-Iodo-L-tyrosine8.3[3]-1.1[20]167.4

Note: LogP values are calculated estimates and can vary based on the algorithm used. Molecular volumes are calculated for the neutral amino acids.

Table 2: Carbon-Halogen (C-X) Bond Dissociation Energies

Precise bond dissociation energy (BDE) values for halogenated amino acids are not widely reported. The values below are for related aromatic compounds (benzyl halides) and serve as a proxy to illustrate the trend of decreasing bond strength down the halogen group.

BondBond Dissociation Energy (kJ/mol)
C-F (in CF₃-Cl)~423
C-Cl (in Benzyl Chloride)~293
C-Br (in Benzyl Bromide)~243
C-I (in Benzyl Iodide)~201

Source: Values are approximations from various sources for representative molecules and are intended to show relative trends.[7]

Key Experimental Protocols

The study of halogenated amino acids relies on a suite of techniques for their synthesis, incorporation into peptides, and analysis. This section details the methodologies for several key experiments.

Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Fluorinated Peptide

This protocol outlines the manual synthesis of a peptide containing a fluorinated phenylalanine residue using Fmoc chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-4-Fluoro-L-phenylalanine)

  • Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • SPPS reaction vessel

Methodology:

  • Resin Swelling: Place the Rink Amide resin in the reaction vessel and swell in DMF for 1 hour. Drain the DMF.

  • Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes to remove the Fmoc protecting group from the resin's linker. Drain and wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling: a. In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-4-Fluoro-L-phenylalanine) and 3.9 equivalents of HCTU in DMF. b. Add 8 equivalents of DIPEA to the amino acid solution to activate it. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 1-2 hours to allow the coupling reaction to complete. e. Drain the solution and wash the resin thoroughly with DMF (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Side-Chain Deprotection: a. Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen. b. Add the cleavage cocktail (TFA/H₂O/TIS) to the resin. c. Agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the crude peptide from the filtrate by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. The crude peptide can then be purified by reverse-phase HPLC.

SPPS_Workflow start Start: Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 Wash with DMF deprotect->wash1 couple Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) wash1->couple wash2 Wash with DMF couple->wash2 check Final Amino Acid? wash2->check check->deprotect No final_deprotect Final Fmoc Deprotection check->final_deprotect Yes cleave Cleavage from Resin (TFA Cocktail) final_deprotect->cleave precipitate Precipitate & Purify Peptide cleave->precipitate end End: Purified Peptide precipitate->end

Figure 2: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Analysis of Halogenated Peptides by MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a rapid and sensitive method for determining the molecular weight of synthetic peptides, confirming the successful incorporation of halogenated amino acids.

Materials:

  • Purified synthetic peptide

  • MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA)

  • Matrix solvent: 50:50 acetonitrile:water with 0.1% TFA

  • MALDI target plate

  • MALDI-TOF Mass Spectrometer

Methodology:

  • Sample Preparation: a. Dissolve the crude or purified peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA) to a concentration of approximately 10 pmol/µL. b. Prepare a saturated solution of the CHCA matrix in the matrix solvent.

  • Target Spotting (Dried-Droplet Method): a. Pipette 0.5 µL of the peptide solution onto a spot on the MALDI target plate. b. Immediately add 0.5 µL of the CHCA matrix solution to the same spot. c. Allow the mixture to air-dry completely at room temperature. Co-crystallization of the peptide and matrix will occur.

  • Data Acquisition: a. Load the target plate into the MALDI-TOF mass spectrometer. b. Calibrate the instrument using a standard peptide mixture with known molecular weights. c. Navigate to the sample spot and acquire the mass spectrum. The laser fires at the crystal spot, desorbing and ionizing the peptide molecules. d. The ions travel through the flight tube, and their time-of-flight is measured to determine their mass-to-charge (m/z) ratio.

  • Data Analysis: a. Process the acquired spectrum to identify the peak corresponding to the protonated molecular ion [M+H]⁺ of the peptide. b. Compare the observed mass to the theoretical mass calculated for the peptide containing the halogenated amino acid. The unique isotopic pattern of chlorine and bromine can further aid in confirming the presence of these halogens.

Heterologous Expression of a Tryptophan Halogenase

This protocol describes a general workflow for producing a halogenase enzyme in E. coli, which can then be used for the in vitro biosynthesis of halogenated amino acids.

Materials:

  • Halogenase gene (e.g., Tryptophan-7-halogenase, prnA) cloned into an expression vector (e.g., pET series)

  • E. coli expression host strain (e.g., BL21(DE3))

  • LB (Luria-Bertani) medium and agar plates with appropriate antibiotic

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction

  • Cell lysis buffer and sonicator

  • Ni-NTA affinity chromatography column (for His-tagged proteins)

Methodology:

  • Transformation: Transform the expression plasmid containing the halogenase gene into competent E. coli BL21(DE3) cells. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Expression: a. Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. b. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. d. Reduce the temperature to 18-25°C and continue to grow the culture overnight (16-18 hours).

  • Cell Harvesting and Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer. c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the soluble halogenase.

  • Protein Purification: a. If the halogenase is His-tagged, purify the protein from the soluble lysate using a Ni-NTA affinity chromatography column according to the manufacturer's protocol. b. Elute the purified protein and dialyze it into a suitable storage buffer.

  • Enzyme Characterization: The purified halogenase can now be used in in vitro reactions with its substrate (e.g., tryptophan), a halide source (e.g., NaCl or NaBr), and necessary cofactors (often FAD and a flavin reductase) to produce the halogenated amino acid.

Halogenase_Expression start Start: Transform E. coli with Halogenase Plasmid culture1 Grow Overnight Starter Culture start->culture1 culture2 Scale-up to Large Culture (Grow to OD600 0.5-0.8) culture1->culture2 induce Induce Expression with IPTG culture2->induce grow_overnight Express Protein Overnight at Lower Temperature induce->grow_overnight harvest Harvest Cells by Centrifugation grow_overnight->harvest lyse Cell Lysis (Sonication) harvest->lyse purify Purify Protein (e.g., Ni-NTA Chromatography) lyse->purify end End: Purified Halogenase for Biocatalysis purify->end

Figure 3: Workflow for heterologous expression and purification of a halogenase enzyme.

Conclusion and Future Outlook

The journey of halogenated amino acids from their discovery in natural sources to their central role in modern biotechnology is a testament to the power of interdisciplinary research. The ability to precisely introduce halogens has provided scientists with an unparalleled tool to probe and manipulate biological systems. The continued discovery of novel halogenating enzymes from diverse environments will expand the biocatalytic toolbox, enabling the synthesis of new-to-nature halogenated compounds. As synthetic and biological techniques become more integrated, the rational design of peptides and proteins with finely tuned properties, driven by the strategic placement of halogen atoms, will undoubtedly lead to the development of next-generation therapeutics, advanced biomaterials, and novel research tools. The future of this field lies in harnessing the subtle yet powerful influence of the halogen bond to address challenges in medicine and materials science.

References

Methodological & Application

Application Notes and Protocols for Incorporating H-D-Phe(3,4-DiCl)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the unnatural amino acid H-D-Phe(3,4-DiCl)-OH into peptide sequences using solid-phase peptide synthesis (SPPS). The inclusion of 3,4-dichlorophenylalanine can significantly impact the conformational properties and biological activity of peptides, making it a valuable tool in drug discovery and development.

Introduction

This compound is a derivative of D-phenylalanine containing two chlorine atoms on the phenyl ring. This modification introduces steric bulk and alters the electronic properties of the side chain, which can lead to enhanced binding affinity, increased proteolytic stability, and improved pharmacokinetic profiles of the resulting peptides. A notable application of this amino acid is in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists like Degarelix, a therapeutic agent for prostate cancer.

This document outlines the key considerations and detailed protocols for the efficient incorporation of Fmoc-D-Phe(3,4-DiCl)-OH in Fmoc-based SPPS.

Data Presentation

While specific quantitative data for the coupling efficiency of Fmoc-D-Phe(3,4-DiCl)-OH is not extensively published, it is categorized as a sterically hindered amino acid. Therefore, robust coupling strategies are recommended to achieve high incorporation yields. The following tables summarize the characteristics of commonly used coupling reagents and cleavage cocktails that are suitable for peptides containing this compound.

Table 1: Comparison of Recommended Coupling Reagents for Hindered Amino Acids

Coupling ReagentReagent TypeKey AdvantagesConsiderations
HATU Uronium/Aminium SaltHigh coupling efficiency, fast reaction times, effective for hindered amino acids.Higher cost.
HBTU Uronium/Aminium SaltGood coupling efficiency, widely used, cost-effective.Slightly less reactive than HATU for extremely difficult couplings.
DIC/OxymaPure Carbodiimide/AdditiveLow racemization, cost-effective, safe alternative to HOBt.May require longer coupling times for hindered residues compared to onium salts.
PyBOP Phosphonium SaltHigh reactivity, particularly effective for hindered couplings.Can be more expensive than uronium salts.

Table 2: Recommended Cleavage Cocktails for Peptides Containing this compound

Cleavage CocktailCompositionApplication Notes
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)A robust, general-purpose cleavage cocktail suitable for most peptides, including those with sensitive residues.
Reagent B TFA / Phenol / Water / TIS (88:5:5:2)An "odorless" alternative that is effective for scavenging cations.
TFA/TIS/H₂O TFA / TIS / Water (95:2.5:2.5)A standard and effective cleavage cocktail for many peptides. The presence of the dichloro-substituents on the phenylalanine ring does not typically require special scavengers beyond what is standard for other sensitive residues that might be present in the sequence.

Experimental Protocols

The following protocols are based on standard Fmoc-SPPS methodologies and are adapted for the successful incorporation of the sterically hindered this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-D-Phe(3,4-DiCl)-OH

This protocol outlines the manual synthesis of a peptide containing this compound on a Rink Amide resin.

1. Resin Swelling:

  • Place the Rink Amide resin (e.g., 0.5 g, 0.5 mmol/g loading) in a fritted syringe or a dedicated SPPS reaction vessel.

  • Add N,N-Dimethylformamide (DMF, 10 mL/g of resin) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF (10 mL/g of resin) to the swollen resin.

  • Agitate for 3 minutes, then drain.

  • Repeat the piperidine treatment for 10 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL/g of resin).

3. Coupling of Fmoc-D-Phe(3,4-DiCl)-OH:

  • In a separate vial, dissolve Fmoc-D-Phe(3,4-DiCl)-OH (3 equivalents relative to resin loading), a coupling reagent such as HATU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Pre-activate the mixture for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For this hindered amino acid, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

  • To perform a double coupling, drain the reaction mixture, wash with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution.

  • After the coupling is complete, wash the resin with DMF (5 x 10 mL/g of resin).

4. Monitoring the Coupling Reaction:

  • Perform a Kaiser test on a small sample of the resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling is recommended.

5. Capping (Optional):

  • If the Kaiser test remains positive after a second coupling, any unreacted amino groups can be capped to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% Ac₂O, 5% DIPEA in DMF) for 30 minutes.

  • Wash the resin with DMF.

6. Peptide Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

7. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Wash the resin with DMF and then with dichloromethane (DCM) and dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

1. Preparation of Cleavage Cocktail:

  • In a fume hood, prepare a fresh cleavage cocktail. A standard and effective choice is a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5.

2. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin (10 mL/g of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

3. Peptide Precipitation:

  • Filter the cleavage mixture to separate the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of the filtrate).

  • A white precipitate of the crude peptide should form.

  • Place the tube at -20°C for at least 30 minutes to maximize precipitation.

4. Peptide Isolation and Washing:

  • Centrifuge the mixture to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether twice to remove scavengers and residual TFA.

  • Dry the crude peptide pellet under a stream of nitrogen and then under vacuum.

5. Purification and Characterization:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (Fmoc-D-Phe(3,4-DiCl)-OH, HATU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Coupling Positive (Recouple) Repeat Repeat Cycle Kaiser->Repeat Negative Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for incorporating this compound in SPPS.

Cleavage_Workflow Start Dry Peptide-Resin Cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H2O) Start->Cleavage Reaction Agitate for 2-3 hours at Room Temperature Cleavage->Reaction Filter Filter to Separate Resin Reaction->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash Wash Pellet with Cold Diethyl Ether Centrifuge->Wash Dry Dry Crude Peptide Wash->Dry End Purification & Analysis Dry->End

Caption: Peptide cleavage and isolation workflow.

Troubleshooting

  • Incomplete Coupling: Due to the steric hindrance of the 3,4-dichloro-substituted phenyl ring, incomplete coupling can be a challenge. If a positive Kaiser test is observed after the initial coupling, a second coupling with fresh reagents is the primary solution. Alternatively, increasing the coupling time or using a more potent coupling reagent like HATU can improve the outcome.

  • Aggregation: Peptides containing multiple hydrophobic or bulky residues can be prone to aggregation on the resin, which can hinder subsequent reactions. Using solvents that disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) in place of or in combination with DMF, can be beneficial.

  • Low Purity of Crude Peptide: Ensure that high-quality reagents are used, especially the Fmoc-D-Phe(3,4-DiCl)-OH. Inefficient scavenging during cleavage can also lead to side products. The choice and freshness of scavengers in the cleavage cocktail are critical.

By following these detailed protocols and considering the provided recommendations, researchers can confidently and successfully incorporate this compound into their target peptide sequences, paving the way for the development of novel and potent therapeutic candidates.

Application Notes: The Strategic Use of H-D-Phe(3,4-DiCl)-OH in Designing Peptide Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery, enabling the development of peptidomimetics with enhanced therapeutic properties. H-D-Phe(3,4-DiCl)-OH, or D-3,4-Dichlorophenylalanine, is a non-proteinogenic amino acid that offers unique structural and physicochemical characteristics for the design of potent and stable peptide inhibitors. Its D-configuration provides inherent resistance to proteolytic degradation, a common challenge with peptide-based therapeutics, thereby increasing in vivo half-life. Furthermore, the dichlorinated phenyl ring can engage in specific interactions within target protein binding pockets, such as halogen bonding and π-π stacking, which can significantly enhance binding affinity and selectivity.

Key Advantages of Incorporating this compound:

  • Enhanced Proteolytic Stability: The D-chiral center of this compound hinders recognition by endogenous proteases, leading to a longer duration of action in biological systems.

  • Increased Binding Affinity: The electron-withdrawing chlorine atoms on the phenyl ring can modulate the electronic properties of the side chain, potentially leading to stronger and more specific interactions with target proteins. These interactions can include halogen bonds, which are increasingly recognized as important in drug design.

  • Conformational Constraint: The bulky, substituted phenyl ring can restrict the conformational flexibility of the peptide backbone, pre-organizing the inhibitor into a bioactive conformation for optimal target binding.

  • Improved Pharmacokinetic Properties: By enhancing stability and potentially influencing membrane permeability, the inclusion of this compound can lead to improved overall pharmacokinetic profiles of peptide drug candidates.

Applications in Inhibitor Design

This compound has been successfully utilized in the design of inhibitors targeting protein-protein interactions (PPIs), which are implicated in a wide range of diseases, including cancer. One notable application is in the development of inhibitors of the B-cell lymphoma 2 (Bcl-2) family of proteins. These proteins are key regulators of apoptosis, and their overexpression is a hallmark of many cancers.

A prime example is the development of a cyclic peptide based on the BH3 domain of the pro-apoptotic protein BAD. In one study, a lactam-bridged cyclic peptide, Ac-1Nal-Aib-Lys-Nle-Ala-Asp-Asp-Phe(Cl2)-NH2, was synthesized. While this particular study did not specify the chirality of the dichlorophenylalanine, the use of D-amino acids is a common strategy to enhance stability. This peptide demonstrated a 2-fold higher activity in a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) cell viability assay compared to the wild-type BAD peptide, although it exhibited a 134-fold weaker in vitro binding affinity.[1] This suggests that the enhanced cellular activity may be attributed to factors such as increased cell permeability or resistance to degradation, highlighting the complex interplay of factors in drug efficacy.

Data Presentation

The following table summarizes the reported quantitative data for a peptide inhibitor incorporating 3,4-dichlorophenylalanine.

Peptide SequenceTargetIn Vitro Binding Affinity (Relative)Cellular Activity (MTT Assay) (Relative)Reference
Ac-1Nal-Aib-Lys-Nle-Ala-Asp-Asp-Phe(Cl2)-NH2 (cyclic)Bcl-2134-fold weaker vs. wild-type BAD2-fold higher vs. wild-type BAD[1]

Experimental Protocols

1. Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol describes the manual synthesis of a linear peptide using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, a standard method for peptide synthesis.

Materials:

  • Rink Amide MBHA resin (low loading, e.g., 0.3-0.5 mmol/g)

  • Fmoc-protected amino acids (including Fmoc-D-Phe(3,4-DiCl)-OH)

  • N,N-Dimethylformamide (DMF), HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Piperidine, reagent grade

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt

  • Base for coupling: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in the synthesis vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat with a fresh 20% piperidine in DMF solution for 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Pre-activate the mixture for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature. For sterically hindered couplings, a double coupling may be necessary.

    • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates a complete reaction.

    • Wash the resin with DMF (5-7 times).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, including the incorporation of Fmoc-D-Phe(3,4-DiCl)-OH.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

  • Cleavage and Precipitation:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

2. Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

  • ITC instrument (e.g., MicroCal ITC200)

  • Purified target protein

  • Purified peptide inhibitor

  • Dialysis buffer (e.g., phosphate or HEPES buffer at physiological pH)

  • Syringe and sample cell

Procedure:

  • Sample Preparation:

    • Dialyze both the protein and the peptide against the same buffer to minimize heat of dilution effects.

    • Determine the accurate concentrations of the protein and peptide solutions.

    • Degas the samples immediately before the experiment to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Fill the sample cell with the protein solution (e.g., 10-50 µM).

    • Fill the injection syringe with the peptide solution (typically 10-20 times the protein concentration).

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, and discard this data point during analysis.

    • Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

3. MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., a line overexpressing the target protein)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Peptide inhibitor stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the peptide inhibitor in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the peptide inhibitor.

    • Include a vehicle control (medium with the same concentration of the peptide's solvent, e.g., DMSO).

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the purple formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the peptide concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualization

Bcl2_Pathway Bcl-2 Family Mediated Apoptosis Pathway cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic Pro-Apoptotic cluster_Execution Apoptosis Execution Bcl2 Bcl-2 / Bcl-xL Bax_Bak Bax / Bak Bcl2->Bax_Bak BH3_only BH3-only proteins (e.g., BAD, Bim) BH3_only->Bcl2 inhibition BH3_only->Bax_Bak activation MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Inhibitor Peptide Inhibitor (e.g., containing This compound) Inhibitor->Bcl2 inhibition

Caption: Bcl-2 apoptosis pathway and inhibitor action.

p53_MDM2_Pathway p53-MDM2 Regulatory Pathway cluster_Regulation Regulation cluster_Cellular_Response Cellular Response p53 p53 MDM2 MDM2 p53->MDM2 transcriptionally activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 inhibits & -promotes degradation Inhibitor Peptide Inhibitor (potential application for This compound) Inhibitor->MDM2 inhibits DNA_Damage DNA Damage DNA_Damage->p53 activates

Caption: p53-MDM2 pathway and inhibitor intervention.

Experimental_Workflow Workflow for Peptide Inhibitor Design and Evaluation A Peptide Design & Incorporation of this compound B Solid-Phase Peptide Synthesis (SPPS) A->B C Purification (RP-HPLC) & Characterization (MS) B->C D In Vitro Binding Assay (e.g., ITC, FP) C->D E Cellular Activity Assay (e.g., MTT) C->E F Lead Optimization D->F E->F

Caption: Experimental workflow for peptide inhibitor development.

References

Application Notes and Protocols for H-D-Phe(3,4-DiCl)-OH in Enzyme-Substrate Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Phe(3,4-DiCl)-OH, or D-3,4-Dichlorophenylalanine, is a non-natural amino acid derivative that serves as a valuable tool for investigating enzyme-substrate interactions. The incorporation of chlorine atoms onto the phenyl ring alters the electronic and steric properties of the amino acid, making it a unique probe for characterizing the active sites of enzymes that recognize phenylalanine or other aromatic amino acids. These modifications can influence binding affinity, catalytic rates, and the overall mechanism of enzyme action. This document provides detailed application notes and protocols for utilizing this compound and its L-enantiomer in studying enzyme kinetics, particularly with enzymes such as Phenylalanine Ammonia-Lyase (PAL).

Applications

  • Probing Enzyme Active Site Topography: The bulky chlorine substituents can be used to map the steric constraints of an enzyme's active site.

  • Investigating Electronic Effects in Catalysis: The electron-withdrawing nature of the chlorine atoms can elucidate the role of aromatic ring electronics in substrate binding and turnover.

  • Structure-Activity Relationship (SAR) Studies: As part of a library of halogenated phenylalanine analogs, this compound can be used to build comprehensive SAR models for enzyme inhibitors or substrates.

  • Development of Novel Enzyme Inhibitors: The unique properties of this analog may lead to the design of potent and selective enzyme inhibitors.

  • Mechanistic Studies: Can be employed to investigate enzyme reaction mechanisms, such as the electrophilic attack mechanism proposed for PAL.[1]

Data Presentation

Phenylalanine Ammonia-Lyase (PAL) from Parsley (Petroselinum crispum)

The following table summarizes the kinetic constants for the deamination of various L-phenylalanine analogs, including 3,4-dichloro-L-phenylalanine, by PAL. This data is crucial for comparative analysis when designing experiments with this compound.

SubstrateKM (µM)kcat (s-1)kcat/KM (s-1M-1)
L-Phenylalanine2702509.3 x 105
3,4-Dichloro-L-phenylalanine150181.2 x 105
4-Chloro-L-phenylalanine2501204.8 x 105
4-Fluoro-L-phenylalanine7002002.9 x 105
3-Chloro-L-phenylalanine80303.8 x 105
3-Fluoro-L-phenylalanine2001005.0 x 105

Data sourced from Gloge et al., Chemistry, 2000.[1]

Experimental Protocols

Protocol 1: Determining the Kinetic Parameters of this compound as a Substrate for Phenylalanine Ammonia-Lyase (PAL)

This protocol outlines a spectrophotometric assay to determine the Michaelis-Menten kinetic parameters (KM and Vmax) for this compound with PAL. The assay is based on the increase in absorbance at 290 nm resulting from the formation of trans-3,4-dichlorocinnamic acid.

Materials:

  • This compound

  • Purified Phenylalanine Ammonia-Lyase (PAL) enzyme (e.g., from parsley)

  • Tris-HCl buffer (100 mM, pH 8.8)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in the Tris-HCl buffer.

    • Prepare a suitable stock solution of PAL in Tris-HCl buffer. The final concentration in the assay will need to be determined empirically to ensure a linear reaction rate.

  • Set up the Spectrophotometer:

    • Set the wavelength to 290 nm.

    • Set the temperature to 30°C.

  • Prepare Reaction Mixtures:

    • In a series of cuvettes, prepare reaction mixtures containing varying concentrations of this compound (e.g., 0.1 mM, 0.2 mM, 0.5 mM, 1 mM, 2 mM, 5 mM) in Tris-HCl buffer. The final volume should be just under the total reaction volume (e.g., 990 µL for a 1 mL final volume).

    • Include a blank cuvette with buffer only.

  • Initiate the Reaction:

    • Equilibrate the cuvettes containing the substrate solutions at 30°C for 5 minutes.

    • Initiate the reaction by adding a small, fixed volume of the PAL enzyme stock solution to each cuvette (e.g., 10 µL) and mix quickly by inverting.

  • Measure Absorbance:

    • Immediately start monitoring the change in absorbance at 290 nm over time (e.g., for 5-10 minutes). Record the initial linear rate of the reaction (ΔAbs/min).

  • Data Analysis:

    • Convert the initial rates from ΔAbs/min to µM/min using the molar extinction coefficient of trans-3,4-dichlorocinnamic acid (this may need to be determined experimentally).

    • Plot the initial velocity (V) versus the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation to determine KM and Vmax. A Lineweaver-Burk or other linearized plot can also be used.

Protocol 2: Assessing the Inhibitory Potential of this compound on a Phenylalanine-Utilizing Enzyme

This protocol describes how to determine if this compound acts as a competitive, non-competitive, or uncompetitive inhibitor of an enzyme that uses L-phenylalanine as a substrate, for example, Phenylalanine Hydroxylase (PAH).

Materials:

  • This compound

  • Purified enzyme (e.g., Phenylalanine Hydroxylase)

  • Natural substrate (e.g., L-Phenylalanine)

  • Appropriate buffer and co-factors for the enzyme assay (e.g., for PAH, this would include NADH, catalase, and a pterin cofactor like 6,7-dimethyl-5,6,7,8-tetrahydropterin).

  • Detection system for the enzyme reaction (e.g., spectrophotometer to monitor NADH consumption at 340 nm for PAH).

Procedure:

  • Prepare Stock Solutions:

    • Prepare stock solutions of L-phenylalanine and this compound in the assay buffer.

    • Prepare a stock solution of the enzyme and any necessary co-factors.

  • Enzyme Assay without Inhibitor:

    • Perform the enzyme assay with varying concentrations of L-phenylalanine to establish the baseline KM and Vmax.

  • Enzyme Assay with Inhibitor:

    • Perform the enzyme assay with a fixed concentration of this compound and varying concentrations of L-phenylalanine.

    • Repeat the above step with at least two different fixed concentrations of this compound.

  • Data Analysis:

    • For each inhibitor concentration, determine the apparent KM and Vmax.

    • Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).

      • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, KM increases).

      • Non-competitive Inhibition: The lines will intersect on the x-axis (KM is unchanged, Vmax decreases).

      • Uncompetitive Inhibition: The lines will be parallel.

    • The inhibition constant (Ki) can be determined from replots of the slopes or intercepts of the Lineweaver-Burk plot versus the inhibitor concentration.

Visualizations

signaling_pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_inhibition Inhibition Study L_Phe L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid L_Phe->Cinnamic_Acid PAL Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->Coumaric_Acid C4H Lignin Lignin, Flavonoids, etc. Coumaric_Acid->Lignin ... HD_Phe_DiCl This compound HD_Phe_DiCl->Cinnamic_Acid Potential Inhibition

Caption: Phenylpropanoid pathway and the potential point of inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis stock_solutions Prepare Stock Solutions (Substrate, Inhibitor, Enzyme) reaction_mixture Prepare Reaction Mixtures (Varying [Substrate] and [Inhibitor]) stock_solutions->reaction_mixture spectro_setup Configure Spectrophotometer (Wavelength, Temperature) measure_rate Measure Initial Reaction Rate (ΔAbs/min) spectro_setup->measure_rate initiate_reaction Initiate Reaction with Enzyme reaction_mixture->initiate_reaction initiate_reaction->measure_rate calculate_velocity Calculate Initial Velocity (V) measure_rate->calculate_velocity plot_data Plot V vs. [S] (Michaelis-Menten / Lineweaver-Burk) calculate_velocity->plot_data determine_kinetics Determine K_M, V_max, K_i plot_data->determine_kinetics

Caption: General experimental workflow for kinetic analysis of enzyme inhibition.

References

Application Notes and Protocols for the Incorporation of H-D-Phe(3,4-DiCl)-OH into Peptide Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Phe(3,4-DiCl)-OH, or D-3,4-dichlorophenylalanine, is a non-canonical amino acid of significant interest in peptide-based drug discovery. The incorporation of this analog can introduce unique structural and electronic properties into a peptide sequence. The dichloro-substitution on the phenyl ring can enhance binding affinity through halogen bonding, increase metabolic stability by sterically hindering enzymatic degradation, and improve the overall pharmacokinetic profile of a peptide therapeutic.

However, the electron-withdrawing nature of the chlorine atoms and the potential for steric hindrance can make the coupling of this compound challenging compared to standard proteinogenic amino acids. Incomplete coupling reactions can lead to deletion sequences, resulting in difficult purification and reduced overall yield. Therefore, optimized protocols are necessary to ensure efficient incorporation into the growing peptide chain.

These application notes provide a comprehensive guide to the effective coupling of this compound in both solid-phase and solution-phase peptide synthesis, with a focus on strategies to overcome potential difficulties.

Application Notes: Strategies for Efficient Coupling

The key to successfully coupling this compound is the selection of an appropriate activation method to overcome the reduced nucleophilicity of the amino group and potential steric hindrance.

1. Choice of Coupling Reagents: For "difficult" couplings, such as those involving sterically hindered or electron-deficient amino acids, aminium/uronium-based reagents are generally more effective than carbodiimides like N,N'-diisopropylcarbodiimide (DIC).[1]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly recommended due to their high reactivity and ability to form the highly reactive HOAt/HOBt active esters.[1][2]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective phosphonium salt-based reagent.

  • The use of additives like HOAt (1-Hydroxy-7-azabenzotriazole) can further enhance coupling efficiency and suppress racemization.[1]

2. Selection of Base: The choice of base is critical for minimizing side reactions, particularly racemization.

  • N,N-Diisopropylethylamine (DIPEA) is a commonly used non-nucleophilic base.[3]

  • For couplings where racemization is a significant concern, a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine is recommended.[3]

3. Reaction Conditions:

  • Solvent: N,N-Dimethylformamide (DMF) is the standard solvent for solid-phase peptide synthesis (SPPS). For sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and Dichloromethane (DCM) can be beneficial.[2][4]

  • Double Coupling: For sterically hindered residues like this compound, a double coupling strategy is often more effective than a single extended coupling time.[1] This involves performing the coupling step twice with fresh reagents to drive the reaction to completion.

  • Monitoring the Reaction: It is crucial to monitor the completion of the coupling reaction before proceeding to the next step. The Kaiser test (ninhydrin test) is a reliable qualitative method for detecting free primary amines on the resin.[5] A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.

Quantitative Data: Comparative Coupling Efficiency

The following table provides representative data on the expected coupling efficiency of Fmoc-D-Phe(3,4-DiCl)-OH onto a model peptide sequence on a solid support (H-Gly-Rink Amide Resin). This data is intended for illustrative purposes to guide reagent selection. Actual results may vary and should be optimized for each specific sequence.

Coupling ReagentBaseEquivalents (AA:Reagent:Base)Time (min)Coupling StrategyHypothetical Yield (%)Hypothetical Purity (%)Hypothetical Racemization (%)
DIC / HOBt- / DIPEA3 : 3 : 6120Single8580< 2
HBTUDIPEA3 : 2.9 : 660Single9290< 1
HCTUDIPEA3 : 2.9 : 645Single9694< 0.5
HATU DIPEA 3 : 2.9 : 6 45 Single 98 96 < 0.2
HATU DIPEA 3 : 2.9 : 6 2 x 45 Double >99 >98 < 0.2

Yield and purity determined by RP-HPLC analysis of the cleaved dipeptide. Racemization determined by chiral chromatography.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol describes the manual coupling of Fmoc-D-Phe(3,4-DiCl)-OH onto a resin-bound peptide chain.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-D-Phe(3,4-DiCl)-OH

  • Coupling Reagent (HATU recommended)

  • Base (DIPEA or Collidine)

  • Solvent: DMF (Peptide synthesis grade)

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

  • DCM (Dichloromethane) for washing

  • Kaiser test solutions

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[1]

    • If the N-terminus is Fmoc-protected, perform deprotection by treating the resin with 20% piperidine in DMF twice (5 min, then 15 min).[6]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-D-Phe(3,4-DiCl)-OH (3 eq. relative to resin loading) and HATU (2.9 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the solution and allow the mixture to pre-activate for 5-10 minutes.[1][6]

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture at room temperature for 45-60 minutes.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads (5-10 mg) and wash them thoroughly with DMF.

    • Perform a Kaiser test to check for the presence of free primary amines.[5]

    • If the Kaiser test is positive (blue beads): The coupling is incomplete. Drain the reaction vessel and perform a second coupling (double coupling) with a fresh solution of activated Fmoc-D-Phe(3,4-DiCl)-OH for another 45-60 minutes.[1]

    • If the Kaiser test is negative (yellow/colorless beads): The coupling is complete.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin extensively with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts.[7]

    • The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Peptide Cleavage and Deprotection

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[1]

  • Cold diethyl ether

Procedure:

  • Dry the peptide-resin under vacuum for at least 1 hour.

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).[6]

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a centrifuge tube.

  • Precipitate the crude peptide by adding the filtrate dropwise to a large volume (40-50 mL) of cold diethyl ether.[6]

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice more.

  • Dry the peptide pellet under a stream of nitrogen and then under vacuum.

Protocol 3: Analysis by RP-HPLC

Procedure:

  • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • Analyze by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[7]

    • Column: C18 stationary phase.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient, such as 5% to 95% B over 30 minutes, is typically effective.[7]

    • Detection: Monitor at 214 nm or 220 nm.[7]

  • The purity of the peptide is determined by the peak area integration. The identity can be confirmed by mass spectrometry (LC-MS).

Visualizations: Workflows and Logic Diagrams

SPPS_Workflow start Start: Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple Fmoc-D-Phe(3,4-DiCl)-OH (HATU/DIPEA in DMF) wash1->coupling kaiser Kaiser Test coupling->kaiser kaiser->coupling Positive (Re-couple) wash2 Wash (DMF, DCM) kaiser->wash2 Negative repeat_cycle Next Amino Acid? wash2->repeat_cycle repeat_cycle->deprotection Yes final_deprotection Final Fmoc Deprotection repeat_cycle->final_deprotection No wash3 Final Wash (DMF, DCM) final_deprotection->wash3 cleavage Cleavage from Resin (TFA Cocktail) wash3->cleavage purification Purification (RP-HPLC) cleavage->purification end_node End: Pure Peptide purification->end_node

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Coupling_Optimization start Couple this compound kaiser Perform Kaiser Test start->kaiser incomplete Incomplete Coupling kaiser->incomplete Positive complete Coupling Complete Proceed to next cycle kaiser->complete Negative strategy1 Strategy 1: Double Couple with fresh reagents incomplete->strategy1 strategy2 Strategy 2: Increase Coupling Time incomplete->strategy2 strategy3 Strategy 3: Change Reagent (e.g., to HATU/HCTU) incomplete->strategy3 re_test Re-run Kaiser Test strategy1->re_test strategy2->re_test strategy3->re_test re_test->incomplete Positive (Consider sequence redesign) re_test->complete Negative

Caption: Decision workflow for optimizing difficult coupling reactions.

Solution_Phase_Workflow start Start: Reactants reactants Boc-D-Phe(3,4-DiCl)-OH + H-Gly-OMe start->reactants activation Activate Carboxyl Group (e.g., EDC/HOBt) reactants->activation coupling Coupling Reaction in Organic Solvent activation->coupling workup Aqueous Workup (Wash to remove byproducts) coupling->workup purification Purification (Crystallization or Chromatography) workup->purification deprotection Boc Deprotection (TFA in DCM) purification->deprotection final_workup Evaporation & Isolation deprotection->final_workup end_node End: Pure Dipeptide final_workup->end_node

Caption: Workflow for solution-phase synthesis of a dipeptide.

References

Application Notes and Protocols: H-D-Phe(3,4-DiCl)-OH in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Phe(3,4-DiCl)-OH, or D-3,4-Dichlorophenylalanine, is a non-natural amino acid derivative that serves as a valuable tool in the field of neuroscience and drug development. Its structural similarity to endogenous amino acids allows it to interact with biological systems, offering a unique avenue for investigating the pathophysiology of various neurological disorders. Primarily, research has focused on its role as a modulator of neurotransmitter systems, particularly the serotonergic and dopaminergic pathways. Due to the limited availability of direct research on this compound, these application notes and protocols are largely based on studies of its close structural analog, para-chlorophenylalanine (pCPA), which is a well-characterized inhibitor of serotonin synthesis. It is hypothesized that this compound exerts its effects through a similar mechanism.

Mechanism of Action: Inhibition of Serotonin Synthesis

The primary mechanism of action attributed to this compound, based on studies of its analog pCPA, is the irreversible inhibition of tryptophan hydroxylase (TPH). TPH is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). By inhibiting TPH, this compound effectively depletes brain serotonin levels, providing a powerful tool to study the role of serotonin in various physiological and pathological processes.

The synthesis of serotonin begins with the dietary amino acid L-tryptophan. TPH hydroxylates L-tryptophan to form 5-hydroxytryptophan (5-HTP). Subsequently, aromatic L-amino acid decarboxylase (AADC) converts 5-HTP to serotonin. This compound, acting as a competitive inhibitor of TPH, blocks the initial and critical step in this pathway.

Applications in Neurological Disorder Research

The ability of this compound to induce a state of serotonin deficiency makes it a valuable research tool for investigating a range of neurological and psychiatric disorders where serotonergic dysfunction is implicated.

  • Depression and Anxiety: By creating a model of reduced serotonin, researchers can study the neurobiological underpinnings of depressive and anxiety-like behaviors and evaluate the efficacy of novel therapeutic agents.

  • Epilepsy: Studies with pCPA suggest that serotonin depletion can influence seizure susceptibility, making this compound a potential tool to explore the role of the serotonergic system in epilepsy and to test anti-epileptic drugs.

  • Parkinson's Disease: The interplay between serotonin and dopamine systems is crucial in the pathophysiology of Parkinson's disease. Inducing serotonin depletion with this compound can help elucidate the impact of serotonergic deficits on motor and non-motor symptoms.

  • Schizophrenia: Alterations in serotonin signaling are thought to contribute to the symptoms of schizophrenia. This compound can be used to model these deficits and investigate the therapeutic potential of drugs targeting the serotonergic system.

Data Presentation

The following table summarizes quantitative data from studies using pCPA, which are expected to be comparable to the effects of this compound.

ParameterSpeciesDosage RegimenEffectReference
Serotonin (5-HT) DepletionRat100-300 mg/kg/day, i.p. for 3 days>90% reduction in brain 5-HT levels[1]
5-HIAA (5-HT metabolite) DepletionRat100-300 mg/kg/day, i.p. for 3 daysSignificant reduction in brain 5-HIAA levels[2]
Dopamine (DA) LevelsMouse300 mg/kg/day, i.p. for 3 daysFacilitated reduction of endogenous DA levels[3]
Tryptophan Hydroxylase (TPH) ActivityRat300 mg/kg, i.p.87% decrease in TPH activity[3]

Experimental Protocols

The following are representative protocols for the in vivo and in vitro use of this compound, adapted from established methodologies for pCPA. Note: Optimal dosage and administration routes for this compound may need to be determined empirically.

Protocol 1: In Vivo Serotonin Depletion in a Rodent Model

Objective: To induce a state of serotonin depletion in mice or rats for behavioral or neurochemical studies.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Animal balance

  • Appropriate animal housing and handling equipment

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Suspend the compound in the chosen vehicle to the desired concentration (e.g., 30 mg/mL for a 300 mg/kg dose in a 10 mL/kg injection volume).

    • Ensure the suspension is homogenous by vortexing or sonicating immediately before each injection.

  • Animal Dosing:

    • Weigh each animal to determine the precise injection volume.

    • Administer this compound via intraperitoneal (i.p.) injection at a dose ranging from 100 to 300 mg/kg.

    • For a sustained depletion model, repeat the injection daily for 3 consecutive days.

    • A control group should receive vehicle-only injections.

  • Post-Dosing and Analysis:

    • Monitor the animals for any adverse effects.

    • Behavioral testing can typically commence 24-48 hours after the final dose.

    • For neurochemical analysis, animals can be euthanized at desired time points, and brain tissue dissected for the measurement of serotonin, dopamine, and their metabolites using techniques like HPLC-ECD.

Protocol 2: In Vitro Inhibition of Tryptophan Hydroxylase (TPH) Activity

Objective: To assess the inhibitory potential of this compound on TPH activity in a cell-free assay.

Materials:

  • This compound

  • Recombinant TPH enzyme

  • L-tryptophan (substrate)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • HPLC system with fluorescence or electrochemical detection for 5-HTP measurement

  • 96-well plates

  • Incubator

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.

    • Prepare the assay buffer containing TPH, BH4, catalase, and DTT.

  • Enzyme Inhibition Assay:

    • To each well of a 96-well plate, add the assay buffer mixture.

    • Add varying concentrations of this compound or vehicle (control) to the respective wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding L-tryptophan to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding an acid (e.g., perchloric acid).

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant for the product, 5-hydroxytryptophan (5-HTP), using an appropriate HPLC method.

    • Calculate the percentage of TPH inhibition for each concentration of this compound and determine the IC50 value.

Mandatory Visualizations

G cluster_pathway Serotonin Synthesis Pathway and Inhibition tryptophan L-Tryptophan tph Tryptophan Hydroxylase (TPH) tryptophan->tph Substrate htp 5-Hydroxytryptophan (5-HTP) aadc Aromatic L-amino acid decarboxylase (AADC) htp->aadc Substrate serotonin Serotonin (5-HT) tph->htp Product aadc->serotonin Product inhibitor This compound inhibitor->tph Inhibition

Caption: Signaling pathway of serotonin synthesis and its inhibition by this compound.

G cluster_workflow In Vivo Experimental Workflow start Start prep Prepare this compound Suspension start->prep dose Administer to Rodents (i.p. injection) prep->dose control Vehicle Control Group prep->control behavior Behavioral Testing (e.g., Forced Swim Test) dose->behavior neurochem Neurochemical Analysis (HPLC-ECD) dose->neurochem control->behavior control->neurochem end End behavior->end

Caption: Experimental workflow for in vivo studies using this compound.

G cluster_relationship Logical Relationship of Effects compound This compound inhibition TPH Inhibition compound->inhibition causes depletion Serotonin Depletion inhibition->depletion leads to model Neurological Disorder Model (e.g., Depression, Epilepsy) depletion->model creates research Therapeutic Intervention Studies model->research enables

Caption: Logical relationship of this compound's effects in research.

References

Application Notes and Protocols for Developing Bioactive Peptides with D-3,4-Dichlorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery to enhance potency, selectivity, and metabolic stability. D-3,4-Dichlorophenylalanine (D-3,4-Cl₂-Phe) is a particularly valuable building block due to the unique electronic and steric properties conferred by the dichlorinated phenyl ring. This moiety is found in a number of potent antagonists of the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) involved in pain, inflammation, and emesis. By substituting native amino acids with D-3,4-Cl₂-Phe, researchers can develop novel peptide-based therapeutics with improved pharmacological profiles.

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of bioactive peptides containing D-3,4-Dichlorophenylalanine, with a focus on their potential as NK1 receptor antagonists.

Data Presentation: Bioactivity of NK1 Receptor Antagonists

Compound ClassExample Compound with 3,4-Dichlorophenyl MoietyBioactivity AssaySpeciesIC50 Value
Piperidine DerivativesAnalogue from study by Kamimori et al.Substance P-induced contractionGuinea Pig (ileum)~1 nM[1]
Carbohydrate-Based AntagonistsGalactosyl Derivative 14α[¹²⁵I]SP displacement from hNK1RHuman (U-373MG cells)50.4 nM[2]

Note: The IC50 values are for non-peptide compounds and are presented here to illustrate the potential bioactivity of peptides containing a D-3,4-Dichlorophenylalanine residue.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-3,4-Dichlorophenylalanine-Containing Peptide

This protocol describes the manual synthesis of a hypothetical peptide, "Pep-Cl₂-Phe" (e.g., Ac-Arg-Pro-Lys-Pro-Gln-Gln-D-Phe-Phe-Gly-Leu-Met-NH₂ with D-Phe at position 7 substituted with D-3,4-Cl₂-Phe), using Fmoc/tBu chemistry.

Materials and Reagents:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-3,4-Dichlorophenylalanine-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if synthesizing peptides with Met or Cys)

  • Water

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF. For the incorporation of D-3,4-Dichlorophenylalanine, use Fmoc-D-3,4-Dichlorophenylalanine-OH.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

    • Agitate for 30 minutes.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: In Vitro NK1 Receptor Competitive Binding Assay

This assay determines the binding affinity of the synthesized peptide for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials and Reagents:

  • Cell membranes from a cell line overexpressing the human NK1 receptor (e.g., U-373 MG or CHO-K1 cells)

  • Radiolabeled Substance P (e.g., [¹²⁵I]-Substance P)

  • Synthesized peptide (Pep-Cl₂-Phe)

  • Non-labeled Substance P (for positive control and non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 150 mM NaCl, 0.1% BSA, and protease inhibitors)

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Preparation:

    • Prepare serial dilutions of the synthesized peptide and non-labeled Substance P in binding buffer.

    • Dilute the cell membranes and radiolabeled Substance P to the desired concentration in binding buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes and radiolabeled Substance P to wells containing only binding buffer.

    • Non-specific Binding: Add cell membranes, radiolabeled Substance P, and a high concentration of non-labeled Substance P.

    • Competitive Binding: Add cell membranes, radiolabeled Substance P, and the serial dilutions of the synthesized peptide.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Harvesting: Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.

  • Counting: Allow the filters to dry, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathway Diagram

The NK1 receptor is a G-protein coupled receptor that primarily signals through the Gαq pathway. Antagonists containing D-3,4-Dichlorophenylalanine are designed to block this signaling cascade.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP Substance P (Agonist) NK1R NK1 Receptor (GPCR) SP->NK1R Activates Antagonist Peptide with D-3,4-Cl2-Phe (Antagonist) Antagonist->NK1R Blocks Gq Gαq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Downstream Downstream Effects (e.g., Inflammation, Pain) Ca2->Downstream Mediates PKC->Downstream Mediates Experimental_Workflow Design Peptide Design (Incorporate D-3,4-Cl2-Phe) Synthesis Solid-Phase Peptide Synthesis (Fmoc Chemistry) Design->Synthesis Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry (Identity Confirmation) Purification->Characterization Bioassay In Vitro Bioassay (NK1 Receptor Binding) Characterization->Bioassay DataAnalysis Data Analysis (IC50 / Ki Determination) Bioassay->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Refinement

References

H-D-Phe(3,4-DiCl)-OH: A Key Building Block for Potent Custom Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-D-Phe(3,4-DiCl)-OH, or D-3,4-Dichlorophenylalanine, is a non-proteinogenic amino acid that serves as a critical building block in the synthesis of custom peptides. Its unique dichlorinated phenyl ring structure imparts specific conformational properties and steric bulk, which can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of synthetic peptides. This application note provides a comprehensive overview of the utility of this compound in peptide design, focusing on its prominent role in the development of potent Gonadotropin-Releasing Hormone (GnRH) antagonists. Detailed protocols for peptide synthesis and relevant biological assays are also provided to guide researchers in harnessing the potential of this versatile building block.

While direct quantitative data for peptides incorporating this compound is limited in publicly available literature, extensive research on the closely related analog, D-para-chlorophenylalanine (D-p-ClPhe), provides a strong rationale for its use. The principles and methodologies outlined here for D-p-ClPhe-containing peptides are directly applicable to those incorporating this compound, with the dichloro-substitution expected to offer further refinements in potency and stability.

Key Applications

The incorporation of this compound and its analogs into peptide sequences is primarily driven by the desire to create potent and stable antagonists for various G-protein coupled receptors (GPCRs). The most well-documented application is in the field of reproductive endocrinology, specifically in the design of GnRH antagonists.

Gonadotropin-Releasing Hormone (GnRH) Antagonists:

GnRH, a decapeptide, plays a pivotal role in regulating the reproductive system by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] GnRH antagonists block the GnRH receptor, leading to a rapid and reversible suppression of gonadotropin and sex steroid production. This mechanism of action is therapeutically valuable for conditions such as prostate cancer, endometriosis, uterine fibroids, and in assisted reproductive technologies.

Structure-activity relationship studies have consistently shown that the incorporation of unnatural D-amino acids, particularly halogenated D-phenylalanine derivatives at position 2 of the GnRH peptide sequence, is crucial for high antagonistic activity.[2][3] The bulky and hydrophobic nature of the 3,4-dichlorophenyl side chain of this compound is expected to enhance receptor binding affinity and provide steric hindrance that prevents receptor activation.

Data Presentation: Biological Activity of GnRH Antagonists

The following tables summarize the biological activities of representative GnRH antagonists containing D-p-ClPhe at position 2. This data serves as a strong indicator of the potential potency of analogous peptides incorporating this compound.

Table 1: In Vitro Activity of GnRH Antagonists

Peptide SequenceAssayIC50 (nM)Reference
[Ac-D-Nal(2)¹, D-Phe(4Cl)², D-Pal(3)³, D-Cit⁶, D-Ala¹⁰]-LHRH (Cetrorelix)Inhibition of LH release (rat pituitary cells)~1.5[4]
[N-Ac-D-Nal¹,D-pClPhe²,D-Trp³,D-Arg⁶,Phe⁷,D-Ala¹⁰]-LHRHInhibition of LH release (rat pituitary cells)~2.0[3]

Table 2: In Vivo Antiovulatory Activity of GnRH Antagonists in Rats

Peptide SequenceDose for 100% Inhibition of OvulationReference
[Ac-D-Nal(2)¹, D-Phe(4Cl)², D-Pal(3)³, D-Cit⁶, D-Ala¹⁰]-LHRH (Cetrorelix)1.25 µg[4]
[N-Ac-D-Nal¹,D-pClPhe²,D-Trp³,D-Arg⁶,Phe⁷,D-Ala¹⁰]-LHRH5 µg[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a GnRH Antagonist

This protocol describes the manual synthesis of a generic GnRH antagonist using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-Phe(3,4-DiCl)-OH or Fmoc-D-Phe(4Cl)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if synthesizing peptides with Trp)

  • Water

  • Diethyl ether

  • HPLC grade acetonitrile and water

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of OxymaPure® (or HOBt) in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to check for complete coupling. If the test is positive (blue), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). If the peptide contains Trp, add 2.5% DTT.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water containing 0.1% TFA.

    • Collect the fractions containing the pure peptide and confirm the molecular weight by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final peptide product.

Protocol 2: In Vitro GnRH Antagonist Activity Assay (LH Release Inhibition)

This protocol outlines a method to assess the ability of a synthetic peptide to inhibit GnRH-stimulated LH release from primary rat pituitary cells.

Materials:

  • Primary pituitary cells from adult female rats

  • Cell culture medium (e.g., DMEM with 10% fetal bovine serum)

  • GnRH

  • Synthetic GnRH antagonist (test peptide)

  • LH ELISA kit

Procedure:

  • Cell Culture:

    • Isolate and disperse anterior pituitary cells from adult female rats.

    • Plate the cells in 24-well plates and culture for 48-72 hours to allow for attachment.

  • Assay:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with varying concentrations of the GnRH antagonist for 15-30 minutes.

    • Add a fixed concentration of GnRH (e.g., 1 nM) to the wells (except for the negative control).

    • Incubate for 3-4 hours at 37°C.

  • LH Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of LH in the supernatant using a commercially available LH ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of LH release inhibition for each concentration of the antagonist compared to the GnRH-stimulated control.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the GnRH-stimulated LH release) by plotting the inhibition data and fitting to a dose-response curve.

Protocol 3: In Vivo Antiovulatory Activity Assay in Rats

This protocol describes an in vivo assay to determine the effectiveness of a GnRH antagonist in preventing ovulation in female rats.

Materials:

  • Adult female cycling rats (e.g., Sprague-Dawley)

  • GnRH antagonist (test peptide)

  • Vehicle (e.g., saline, propylene glycol/saline)

  • Saline solution

Procedure:

  • Animal Selection: Use adult female rats with regular 4-day estrous cycles. Monitor vaginal smears to determine the stage of the estrous cycle.

  • Dosing: On the day of proestrus, administer a single subcutaneous injection of the GnRH antagonist at various doses. A control group should receive the vehicle only.

  • Ovulation Check: On the following day (estrus), sacrifice the animals.

  • Oviduct Examination: Dissect out the oviducts and examine them under a microscope for the presence of ova.

  • Data Analysis: Determine the percentage of rats in each dose group in which ovulation was blocked (no ova present in the oviducts). Calculate the ED50 (the dose required to block ovulation in 50% of the animals).

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_evaluation Biological Evaluation resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling deprotection1->coupling coupling->deprotection1 Repeat for each AA deprotection2 Final Deprotection coupling->deprotection2 cleavage Cleavage from Resin deprotection2->cleavage purification RP-HPLC Purification cleavage->purification invitro In Vitro Assay (LH Release Inhibition) purification->invitro invivo In Vivo Assay (Antiovulatory Activity) purification->invivo data_analysis Data Analysis (IC50 / ED50) invitro->data_analysis invivo->data_analysis

Caption: Experimental workflow for the synthesis and evaluation of GnRH antagonists.

signaling_pathway GnRH GnRH GnRH_R GnRH Receptor GnRH->GnRH_R Binds & Activates Gq_11 Gq/11 GnRH_R->Gq_11 Activates PLC PLC Gq_11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC LH_FSH_release LH/FSH Release Ca_PKC->LH_FSH_release Stimulates Antagonist GnRH Antagonist (containing this compound) Antagonist->GnRH_R Binds & Blocks

Caption: GnRH receptor signaling and its inhibition by antagonists.

Conclusion

This compound is a valuable building block for the custom synthesis of peptides with enhanced biological properties. Its application in the design of potent GnRH antagonists highlights its potential to improve therapeutic efficacy. The provided protocols offer a foundational guide for researchers to synthesize and evaluate peptides incorporating this and related modified amino acids. Further exploration of this compound in other peptide-based drug discovery programs is warranted to fully realize its potential in developing novel therapeutics.

References

H-D-Phe(3,4-DiCl)-OH: Application Notes and Protocols for Cancer Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Phe(3,4-DiCl)-OH, chemically known as D-3,4-Dichlorophenylalanine, is a synthetic amino acid derivative that serves as a critical building block in the development of novel peptide-based therapeutics, particularly in the field of oncology. Its unique dichlorinated phenyl ring structure, when incorporated into peptides, can significantly enhance their biological activity, stability, and receptor binding affinity. This document provides detailed application notes on the role of this compound in cancer research, focusing on its incorporation into Gonadotropin-Releasing Hormone (GnRH) antagonists, and offers comprehensive protocols for relevant in vitro studies.

The primary application of this compound in oncology is in the synthesis of potent GnRH antagonists. These peptides are designed to block the GnRH receptor in the pituitary gland, thereby suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This hormonal suppression leads to a significant reduction in testosterone levels in men and estrogen in women, which is a cornerstone of therapy for hormone-dependent cancers such as prostate and breast cancer.

Beyond its effects on the pituitary, GnRH antagonists can also exert direct anti-tumor effects on cancer cells that express GnRH receptors. This direct action involves the induction of apoptosis (programmed cell death) and cell cycle arrest, offering a dual mechanism of action against cancer.

Application Notes

Role in Peptide-Based Drug Development

This compound is a valuable component in the solid-phase peptide synthesis (SPPS) of therapeutic peptides. The incorporation of this unnatural amino acid can confer several advantageous properties to the resulting peptide:

  • Enhanced Receptor Binding: The chloro-substituted phenyl ring can participate in favorable interactions with the target receptor, leading to higher binding affinity and potency.

  • Increased Proteolytic Stability: The non-natural D-configuration and the bulky dichlorophenyl group can render the peptide more resistant to degradation by proteases, thereby prolonging its half-life in vivo.

  • Improved Pharmacokinetic Profile: Enhanced stability can lead to improved bioavailability and a more favorable pharmacokinetic profile of the drug candidate.

Mechanism of Action in Cancer

Peptides incorporating this compound, particularly GnRH antagonists, exhibit a multi-faceted mechanism of action against cancer.

1. Pituitary-Gonadal Axis Suppression:

The primary mechanism is the competitive antagonism of GnRH receptors in the anterior pituitary. This blockade prevents the pulsatile release of LH and FSH, leading to a rapid and sustained reduction in gonadal steroid production. In prostate cancer, this androgen deprivation is crucial for inhibiting tumor growth.

2. Direct Anti-tumor Effects:

Several studies have indicated that GnRH receptors are also expressed on the surface of various cancer cells, including prostate, breast, ovarian, and endometrial cancer cells. GnRH antagonists can directly bind to these receptors and trigger intracellular signaling cascades that inhibit cancer cell proliferation and survival. This direct action is often mediated through Gαi protein coupling and involves:

  • Induction of Apoptosis: Activation of stress-activated protein kinase (SAPK) pathways, leading to the activation of caspases (e.g., caspase-3, -8, and -9) and subsequent programmed cell death.

  • Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21 and p27, which halt the progression of the cell cycle, typically at the G0/G1 phase, thereby preventing cell division.

Quantitative Data

Compound ClassCancer TypeCell LineEffectIC50 / Effective Concentration
GnRH AntagonistProstate CancerLNCaPInhibition of cell proliferationNot specified
GnRH AntagonistProstate CancerPC-3Induction of apoptosisNot specified
GnRH AntagonistBreast CancerMCF-7Cell cycle arrest at G0/G1Not specified
GnRH AntagonistOvarian CancerEFO-21Inhibition of cell growthNot specified
GnRH AntagonistEndometrial CancerHEC-1AInduction of apoptosisNot specified

Note: The data presented is qualitative due to the limited availability of specific quantitative data for peptides containing this compound in the public literature. Researchers are encouraged to perform dose-response studies to determine the specific IC50 values for their synthesized peptides.

Signaling Pathways

The signaling pathways modulated by GnRH antagonists in cancer cells are complex and can vary depending on the cell type. The following diagrams illustrate the key pathways involved in the direct anti-tumor effects of these peptides.

GnRH_Antagonist_Signaling cluster_membrane Cell Membrane GnRH-R GnRH Receptor Gai Gαi GnRH-R->Gai Activates GnRH_Antagonist GnRH Antagonist (containing this compound) GnRH_Antagonist->GnRH-R Binds and Blocks AC Adenylyl Cyclase Gai->AC Inhibits PTP Phosphotyrosine Phosphatase Gai->PTP Activates cAMP cAMP AC->cAMP Growth_Factor_Receptor Growth Factor Receptor PTP->Growth_Factor_Receptor Dephosphorylates Mitogenic_Signaling Mitogenic Signaling Growth_Factor_Receptor->Mitogenic_Signaling Proliferation Cell Proliferation Mitogenic_Signaling->Proliferation

Caption: GnRH antagonist-mediated inhibition of cell proliferation.

GnRH_Antagonist_Apoptosis_CellCycle GnRH_Antagonist GnRH Antagonist (containing this compound) GnRH-R GnRH Receptor GnRH_Antagonist->GnRH-R SAPK Stress-Activated Protein Kinase (SAPK) GnRH-R->SAPK p21_p27 p21 / p27 GnRH-R->p21_p27 Upregulates Caspases Caspase Activation SAPK->Caspases Apoptosis Apoptosis Caspases->Apoptosis CDKs Cyclin-Dependent Kinases (CDKs) p21_p27->CDKs Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) CDKs->Cell_Cycle_Arrest

Caption: Induction of apoptosis and cell cycle arrest by GnRH antagonists.

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of peptides containing this compound for their anticancer activity.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effect of a test peptide on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., LNCaP, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test peptide containing this compound, dissolved in a suitable solvent (e.g., sterile water or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test peptide in complete medium. Remove the old medium from the wells and add 100 µL of the diluted peptide solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptide) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the peptide concentration to determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with test peptide B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I Apoptosis_Assay_Workflow A Seed and treat cells in 6-well plates B Harvest cells (adherent and floating) A->B C Wash cells with cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate for 15 min in the dark E->F G Analyze by flow cytometry F->G H Quantify apoptotic cell populations G->H Cell_Cycle_Analysis_Workflow A Seed and treat cells in 6-well plates B Harvest and fix cells in cold 70% ethanol A->B C Wash cells with PBS B->C D Resuspend in PI staining solution C->D E Incubate for 30 min in the dark D->E F Analyze by flow cytometry E->F G Determine cell cycle phase distribution F->G

Application Notes and Protocols for Assessing the Stability of Peptides Containing H-D-Phe(3,4-DiCl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the stability of peptides incorporating the unnatural amino acid H-D-Phe(3,4-DiCl)-OH. The inclusion of this D-amino acid with a dichlorinated phenyl ring is a strategy often employed to enhance peptide stability and potency. These guidelines will facilitate the systematic evaluation of such modified peptides in various environments to predict their in vivo behavior and guide further drug development efforts.

Introduction to Peptide Stability and the Role of this compound

Peptides are promising therapeutic agents due to their high specificity and efficacy; however, their application is often limited by poor metabolic stability.[1][2][3][4][5][6] The primary routes of degradation include enzymatic cleavage by proteases and chemical degradation under various physiological conditions.[7][8]

The incorporation of unnatural amino acids is a key strategy to overcome these limitations.[4][5][9][10] The specific residue this compound contributes to enhanced stability through two primary mechanisms:

  • Stereochemical Hindrance: The D-configuration of the alpha-carbon sterically hinders the approach of proteases, which are chiral enzymes that preferentially recognize and cleave peptide bonds between L-amino acids.[6][9][11][12]

  • Electronic and Steric Effects of Halogenation: The electron-withdrawing chlorine atoms on the phenyl ring can alter the electronic properties of the peptide backbone and side chain, potentially influencing susceptibility to chemical degradation.[13] Halogenation can also impact the peptide's conformation and hydrophobicity, which may further affect its interaction with proteases and overall stability.[14][15][16]

Key Stability Assessment Assays

A thorough stability assessment involves evaluating the peptide's integrity under various conditions that mimic its potential in vivo environment. The three main pillars of stability testing are:

  • Enzymatic Stability: Assesses the peptide's resistance to degradation by proteases.

  • Biological Fluid Stability: Evaluates the peptide's stability in complex biological matrices like plasma or serum.

  • Chemical Stability: Determines the peptide's intrinsic stability under different pH and temperature conditions.

The following sections provide detailed protocols for each of these key experimental areas.

Section 1: Enzymatic Stability Assessment

This section details the protocol for evaluating the stability of a peptide containing this compound against specific proteases.

Protocol 1: In Vitro Protease Degradation Assay

Objective: To determine the half-life of the peptide in the presence of common proteases such as trypsin, chymotrypsin, and pepsin.

Materials:

  • Peptide stock solution (e.g., 1 mg/mL in a suitable buffer)

  • Protease stock solutions (e.g., trypsin, chymotrypsin, pepsin at 1 mg/mL in appropriate buffers)

  • Reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4 for trypsin and chymotrypsin; 0.1 M HCl, pH 1.2 for pepsin)

  • Quenching solution (e.g., 10% Trifluoroacetic acid (TFA))

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (MS) for identification of degradation products (optional)

Experimental Workflow:

G Diagram 1: Workflow for In Vitro Protease Degradation Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis prep_peptide Prepare Peptide Solution mix Mix Peptide and Protease in Buffer prep_peptide->mix prep_protease Prepare Protease Solution prep_protease->mix prep_buffer Prepare Reaction Buffer prep_buffer->mix incubate Incubate at 37°C mix->incubate aliquot Take Aliquots at Time Points (0, 15, 30, 60, 120, 240 min) incubate->aliquot quench Quench with TFA aliquot->quench hplc Analyze by RP-HPLC quench->hplc data Calculate Remaining Peptide (%) hplc->data halflife Determine Half-Life (t½) data->halflife

Diagram 1: Workflow for In Vitro Protease Degradation Assay.

Procedure:

  • Preparation:

    • Prepare a 100 µM working solution of the peptide in the appropriate reaction buffer.

    • Prepare a 10 µg/mL working solution of the protease in the same buffer.

  • Reaction Initiation:

    • In a microcentrifuge tube, mix 90 µL of the peptide working solution with 10 µL of the protease working solution to initiate the reaction.

    • A control sample should be prepared by mixing 90 µL of the peptide solution with 10 µL of the reaction buffer (without protease).

  • Incubation:

    • Incubate the reaction mixture and the control at 37°C.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw 10 µL of the reaction mixture.

  • Quenching:

    • Immediately add the 10 µL aliquot to a tube containing 10 µL of 10% TFA to stop the enzymatic reaction.

  • Analysis:

    • Analyze the quenched samples by RP-HPLC to quantify the amount of remaining intact peptide.[7] The peak area corresponding to the intact peptide is integrated.

  • Data Analysis:

    • Calculate the percentage of the intact peptide remaining at each time point relative to the amount at time zero.

    • Plot the percentage of remaining peptide against time and determine the half-life (t½) of the peptide.

Data Presentation:

Time (min)% Peptide Remaining (Trypsin)% Peptide Remaining (Chymotrypsin)% Peptide Remaining (Pepsin)% Peptide Remaining (Control)
0100100100100
15
30
60
120
240
Half-life (t½)

Section 2: Biological Fluid Stability

This section provides a protocol for assessing the stability of the peptide in human plasma, which contains a complex mixture of proteases and other enzymes.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the peptide in human plasma and determine its plasma half-life.

Materials:

  • Peptide stock solution (e.g., 1 mg/mL in a suitable buffer)

  • Human plasma (anticoagulated with heparin or EDTA)

  • Precipitating solution (e.g., cold acetonitrile with 1% TFA)

  • Incubator or water bath at 37°C

  • Centrifuge

  • HPLC-MS/MS system for quantification

Experimental Workflow:

G Diagram 2: Workflow for In Vitro Plasma Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Protein Precipitation cluster_analysis Analysis prep_peptide Prepare Peptide Stock spike Spike Peptide into Plasma prep_peptide->spike thaw_plasma Thaw Human Plasma thaw_plasma->spike incubate Incubate at 37°C spike->incubate aliquot Take Aliquots at Time Points incubate->aliquot precipitate Add Cold Acetonitrile/TFA aliquot->precipitate vortex Vortex and Incubate on Ice precipitate->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms data Calculate Half-Life (t½) lcms->data

Diagram 2: Workflow for In Vitro Plasma Stability Assay.

Procedure:

  • Preparation:

    • Thaw frozen human plasma at 37°C.

    • Prepare a working solution of the peptide.

  • Reaction Initiation:

    • Spike the peptide into the plasma to a final concentration of, for example, 10 µM.[2]

  • Incubation:

    • Incubate the plasma sample at 37°C with gentle shaking.[2]

  • Time-Course Sampling:

    • At various time points (e.g., 0, 30, 60, 120, 240, and 480 minutes), take an aliquot of the plasma sample (e.g., 50 µL).

  • Protein Precipitation:

    • Immediately add the plasma aliquot to a tube containing a 3-fold volume (150 µL) of cold acetonitrile with 1% TFA to precipitate plasma proteins and stop enzymatic activity.

    • Vortex the mixture and incubate on ice for 10-15 minutes.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[17]

  • Sample Analysis:

    • Carefully collect the supernatant and transfer it to an HPLC vial for analysis by LC-MS/MS.[17]

  • Data Analysis:

    • Quantify the concentration of the intact peptide at each time point.

    • Plot the natural logarithm of the peptide concentration versus time. The slope of the linear regression line will give the degradation rate constant (k).

    • Calculate the half-life using the formula: t½ = 0.693 / k.

Data Presentation:

Time (min)Peptide Concentration (µM)% Peptide Remaining
0100
30
60
120
240
480
Half-life (t½)

Section 3: Chemical Stability Assessment

This section describes the protocol to evaluate the peptide's stability under different pH and temperature conditions.

Protocol 3: pH and Temperature Stability Study

Objective: To assess the chemical stability of the peptide at various pH values and temperatures.

Materials:

  • Peptide stock solution

  • A range of buffers with different pH values (e.g., pH 3, 5, 7.4, 9)

  • Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C)

  • HPLC system

  • Quenching solution (if necessary, depending on the degradation pathway)

Experimental Workflow:

G Diagram 3: Workflow for pH and Temperature Stability Study cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_peptide Prepare Peptide Stock dissolve Dissolve Peptide in Each Buffer prep_peptide->dissolve prep_buffers Prepare Buffers of Varying pH prep_buffers->dissolve aliquot_temp Aliquot for Each Temperature Condition dissolve->aliquot_temp incubate Incubate at Different Temperatures aliquot_temp->incubate sample Take Samples at Time Points (e.g., 0, 1, 7, 14, 30 days) incubate->sample hplc Analyze by RP-HPLC sample->hplc data Determine % Purity Remaining hplc->data

Diagram 3: Workflow for pH and Temperature Stability Study.

Procedure:

  • Preparation:

    • Prepare a set of buffers covering a range of pH values (e.g., citrate buffer for pH 3 and 5, phosphate buffer for pH 7.4, and borate buffer for pH 9).

  • Sample Preparation:

    • Dissolve the peptide in each buffer to a final concentration (e.g., 100 µg/mL).

  • Incubation:

    • Aliquot the peptide solutions for each temperature condition to be tested (e.g., 4°C, 25°C, 37°C, 50°C).

    • Store the samples at the designated temperatures.

  • Time-Course Sampling:

    • At specified time points (e.g., day 0, 1, 7, 14, and 30), remove an aliquot from each condition.

  • Analysis:

    • Analyze the samples directly by RP-HPLC to determine the percentage of the intact peptide remaining.

  • Data Analysis:

    • For each condition, plot the percentage of the peptide remaining versus time to determine the degradation rate.

Data Presentation:

Table 3.1: Percentage of Peptide Remaining at Different pH and Temperatures over 30 Days

pHTemperature (°C)Day 0Day 1Day 7Day 14Day 30
3.04100
25100
37100
7.44100
25100
37100
9.04100
25100
37100

Summary and Interpretation of Results

The data generated from these protocols will provide a comprehensive stability profile for the peptide containing this compound.

  • Enzymatic Stability: A long half-life in the presence of various proteases will confirm the protective effect of the D-amino acid substitution.

  • Plasma Stability: A long plasma half-life is a strong indicator of in vivo stability and is a critical parameter for peptide drug candidates.[1]

  • Chemical Stability: The pH and temperature stability data will inform optimal conditions for formulation, storage, and administration.[7][18]

By systematically applying these methods, researchers can effectively characterize the stability of novel peptide therapeutics and make informed decisions for their advancement through the drug development pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Peptides with H-D-Phe(3,4-DiCl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the non-canonical amino acid H-D-Phe(3,4-DiCl)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing peptides containing this compound?

Synthesizing peptides with this compound presents several challenges stemming from its unique structure. The dichlorinated phenyl ring makes the residue highly bulky (sterically hindered) and hydrophobic. Key challenges include:

  • Low Coupling Efficiency: Steric hindrance from the bulky side chain can significantly slow down the rate of peptide bond formation.[1][2]

  • Peptide Aggregation: The hydrophobic nature of the residue can promote the formation of secondary structures and interchain aggregation on the solid support, leading to poor solvation and incomplete reactions.[3]

  • Solubility Issues: The resulting crude peptide may have poor solubility in standard aqueous buffers used for purification.[4]

  • Potential for Side Reactions: While the residue itself is relatively inert, the extended coupling times and stronger reagents required to incorporate it can increase the likelihood of side reactions like racemization at the activated amino acid.[5][6]

Q2: Why is the coupling of Fmoc-D-Phe(3,4-DiCl)-OH so difficult compared to standard amino acids?

The difficulty arises from two main factors:

  • Steric Hindrance: The large 3,4-dichlorophenyl group physically blocks the approach of the activated carboxyl group to the free amine of the growing peptide chain, reducing the reaction rate. Amide bond formation with sterically hindered amino acids is known to be difficult.[1]

  • Electronic Effects: The two chlorine atoms are electron-withdrawing, which slightly reduces the nucleophilicity of the alpha-amino group during its own coupling and deactivates the carboxyl group when it is being activated for coupling to the next residue.

Q3: What are the best practices for purifying a peptide containing one or more D-Phe(3,4-DiCl) residues?

Purification of these hydrophobic peptides typically requires modification of standard reversed-phase HPLC (RP-HPLC) protocols.

  • Solvent System: While a standard water/acetonitrile gradient with 0.1% trifluoroacetic acid (TFA) is the starting point, poor solubility may require the addition of organic co-solvents like isopropanol or the use of alternative acids like formic acid for better MS compatibility.[7]

  • Column Choice: A C4 or C8 column may provide better resolution and recovery than a C18 column for highly hydrophobic peptides.

  • Dissolution of Crude Peptide: Dissolving the crude peptide can be challenging. Solvents like DMSO, DMF, or hexafluoroisopropanol (HFIP) may be required initially, followed by dilution with the HPLC mobile phase.

Troubleshooting Guide

Problem 1: Low Coupling Efficiency / Positive Kaiser Test After Coupling

Cause: Incomplete acylation reaction due to steric hindrance of the D-Phe(3,4-DiCl) residue. Standard coupling conditions are often insufficient.[8]

Solutions:

  • Extend Reaction Time & Double Couple: Increase the coupling time from the standard 1-2 hours to 4-12 hours. If the coupling is still incomplete, perform a second coupling with a fresh solution of amino acid and coupling reagents.

  • Use a More Potent Coupling Reagent: Standard reagents like HBTU/HOBt may not be effective. Switch to stronger uronium/phosphonium salt reagents. The use of onium-type coupling reagents has made the incorporation of sterically hindered amino acids smoother.[9]

  • Increase Temperature: Performing the coupling at an elevated temperature (e.g., 40-60°C) can provide the necessary energy to overcome the activation barrier. Microwave-assisted SPPS can be particularly effective.[6]

Table 1: Comparison of Coupling Reagent Efficacy for Hindered Residues
Coupling ReagentTypical ConditionsRelative EfficacyNotes
HBTU/HOBt/DIPEA2-4 eq. reagent, 2 hr, RTModerateStandard, may be insufficient for this residue.
HCTU/DIPEA2-4 eq. reagent, 2 hr, RTHighMore reactive than HBTU, good first choice for optimization.
HATU/DIPEA or Collidine2-4 eq. reagent, 2-4 hr, RTVery HighHighly effective, but more expensive. Recommended for very difficult couplings. Reduces racemization risk compared to other strong reagents.[9]
PyBOP/DIPEA2-4 eq. reagent, 2-4 hr, RTHighEffective but can lead to guanidinylation of the N-terminus if not pre-activated.[10]
Problem 2: Peptide Aggregation on Resin

Cause: The growing peptide chain, rich in hydrophobic residues like D-Phe(3,4-DiCl), collapses onto itself and other chains, preventing reagents from accessing the reaction site.

Solutions:

  • Change Synthesis Solvent: Switch from standard DMF to N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO, which have better solvating properties for aggregating sequences.[3]

  • Incorporate Backbone Protection: If the sequence contains another residue prone to aggregation (e.g., adjacent to a Cys, Ser, or Gly), consider using a pseudoproline dipeptide or a Dmb/Hmb protecting group on the preceding amino acid's backbone nitrogen to disrupt secondary structure formation.[10]

  • Low-Load Resin: Use a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) to increase the distance between peptide chains, reducing the chance of interchain aggregation.

Problem 3: Poor Solubility of Cleaved Peptide for Purification

Cause: The overall peptide sequence is highly hydrophobic due to the presence of D-Phe(3,4-DiCl) and other nonpolar residues.

Solutions:

  • Test Multiple Solvents: Attempt to dissolve the crude peptide in a range of solvents, starting with standard HPLC mobile phases and moving to stronger organic solvents like DMSO, DMF, TFE, or HFIP.

  • pH Adjustment: If the peptide contains acidic or basic residues, adjusting the pH of the solution can increase charge and improve solubility.

  • Use of Chaotropic Agents: In extreme cases, small amounts of chaotropic agents like guanidinium hydrochloride or urea can be used to disrupt aggregation and aid in solubilization, although their compatibility with RP-HPLC must be carefully managed.

Experimental Protocols

Protocol 1: Modified Coupling for Fmoc-D-Phe(3,4-DiCl)-OH

This protocol assumes a 0.1 mmol synthesis scale using standard Fmoc-SPPS.

  • Resin Preparation: After the deprotection of the N-terminal amine of the resin-bound peptide (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (5 x 10 mL).

  • Activation Solution: In a separate vessel, dissolve Fmoc-D-Phe(3,4-DiCl)-OH (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in DMF (2 mL).

  • Initiate Coupling: Add 2,4,6-Collidine (6 eq., 0.6 mmol) to the activation solution and vortex for 1 minute. Immediately add the solution to the synthesis vessel containing the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 4 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.

  • Recoupling (If Necessary): If the Kaiser test is positive or equivocal, drain the vessel and repeat steps 2-5 for a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (5 x 10 mL) to prepare for the next cycle.

Protocol 2: Cleavage and Precipitation
  • Resin Preparation: After the final Fmoc deprotection and synthesis step, wash the peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen for 30 minutes.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the other side-chain protecting groups used. A standard Reagent R cocktail is 90% TFA, 5% thioanisole, 3% ethanedithiol (EDT), and 2% anisole.

  • Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the dried resin and agitate at room temperature for 3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the TFA by about half using a gentle stream of nitrogen. Add the concentrated filtrate dropwise into a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.

  • Pelleting and Washing: A white precipitate should form. Place the tube on ice for 30 minutes to maximize precipitation. Centrifuge at 3000 rpm for 10 minutes. Carefully decant the ether. Wash the peptide pellet twice by adding fresh cold ether, vortexing briefly, and centrifuging again.

  • Drying: Dry the final peptide pellet under vacuum to remove residual ether. The crude peptide is now ready for purification.

Visualized Workflows

TroubleshootingWorkflow start Problem Encountered: Low Yield or Impure Product check_coupling Was the Kaiser test negative after D-Phe(3,4-DiCl) coupling? start->check_coupling low_coupling Diagnosis: Low Coupling Efficiency check_coupling->low_coupling No check_purification Is the crude peptide soluble in purification solvents? check_coupling->check_purification Yes sol_coupling1 Solution 1: Use stronger coupling reagent (e.g., HATU) low_coupling->sol_coupling1 sol_coupling2 Solution 2: Double couple and extend reaction time low_coupling->sol_coupling2 sol_coupling3 Solution 3: Increase reaction temperature (MW-SPPS) low_coupling->sol_coupling3 end_node Proceed to Optimized Synthesis and Purification sol_coupling1->end_node sol_coupling2->end_node sol_coupling3->end_node aggregation Diagnosis: On-Resin Aggregation or Poor Peptide Solubility check_purification->aggregation No check_purification->end_node Yes sol_agg1 Solution 1: Synthesize with NMP or DMF/DMSO solvent aggregation->sol_agg1 sol_agg2 Solution 2: Use low-load resin (<0.3 mmol/g) aggregation->sol_agg2 sol_agg3 Solution 3: Test dissolving crude in DMSO, HFIP, or TFE for HPLC aggregation->sol_agg3 sol_agg1->end_node sol_agg2->end_node sol_agg3->end_node

Caption: Troubleshooting workflow for synthesizing peptides with this compound.

SPPS_Cycle start Start of Cycle: Peptide-Resin-NH-Fmoc deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Standard Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->coupling If standard AA special_coupling 3a. Modified Coupling for D-Phe(3,4-DiCl) (Fmoc-AA-OH, HATU, Collidine, 4h) wash1->special_coupling If AA is D-Phe(3,4-DiCl) monitor 4. Monitor Coupling (Kaiser Test) coupling->monitor special_coupling->monitor monitor->special_coupling Positive (Recouple) wash2 5. Wash (DMF) monitor->wash2 Negative end End of Cycle: Ready for next amino acid wash2->end

Caption: Modified Fmoc-SPPS cycle for incorporating this compound.

SignalingPathway peptide Peptide containing D-Phe(3,4-DiCl) (Antagonist) receptor GPCR (e.g., Receptor X) peptide->receptor Binds to block X receptor->block gprotein G-Protein (Gα, Gβγ) effector Effector Enzyme (e.g., Adenylyl Cyclase) gprotein->effector No interaction response Cellular Response (e.g., ↓ cAMP) effector->response No production block->gprotein Blocks Activation

Caption: Hypothetical signaling pathway showing antagonism by a D-Phe(3,4-DiCl)-peptide.

References

Technical Support Center: Optimizing Coupling Efficiency of D-3,4-Dichlorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the coupling efficiency of D-3,4-Dichlorophenylalanine in their experiments.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Symptoms:

  • Kaiser test is positive (blue/purple beads) after the coupling step, indicating free primary amines.[1]

  • Mass spectrometry of the crude peptide shows a significant amount of starting material or a deletion sequence corresponding to the absence of D-3,4-Dichlorophenylalanine.[1]

Possible Causes and Solutions:

Possible Cause Recommended Solution Rationale
Steric Hindrance D-3,4-Dichlorophenylalanine possesses a bulky, electron-withdrawing side chain that can sterically hinder the approach of the activated carboxyl group to the N-terminus of the peptide chain.[1][2]Standard coupling reagents may not be potent enough to overcome this steric barrier.
Inadequate Coupling Reagent Switch to a more powerful coupling reagent. Aminium/uronium salts like HATU, HBTU, or HCTU, or phosphonium salts like PyBOP or PyAOP are recommended.[2][3] For particularly difficult couplings, HATU and PyAOP are often more effective due to the formation of highly reactive OAt esters.[2]These reagents form highly reactive esters that can overcome the steric hindrance of bulky amino acids.[2]
Insufficient Reaction Time or Temperature Increase the coupling reaction time (e.g., from 1-2 hours to 4 hours or overnight). Alternatively, the reaction temperature can be cautiously elevated (e.g., to 40-50°C).This can help to drive a sluggish reaction to completion. However, elevated temperatures may increase the risk of racemization.[1]
Suboptimal Solvent Ensure the solvent (typically DMF or NMP) is of high purity and anhydrous. In cases of peptide aggregation, consider switching from DMF to NMP or adding a chaotropic salt.The choice of solvent can impact resin swelling and peptide chain solvation, affecting the accessibility of reactive sites.
Peptide Aggregation If the peptide sequence is long or hydrophobic, aggregation on the solid support can block reactive sites.[1]Consider using a low-substitution resin or a more aggregation-disrupting resin like TentaGel.[4]
Issue 2: Racemization of D-3,4-Dichlorophenylalanine

Symptoms:

  • HPLC analysis of the cleaved peptide shows a diastereomeric impurity.

  • NMR analysis indicates the presence of an additional set of signals for the D-3,4-Dichlorophenylalanine residue.

Possible Causes and Solutions:

Possible Cause Recommended Solution Rationale
Over-activation of the Amino Acid Minimize the pre-activation time.[1] Add the coupling reagent to the amino acid solution and immediately add it to the resin.Prolonged exposure of the activated amino acid to the basic reaction conditions can lead to the formation of an oxazolone intermediate, which is prone to racemization.[5][6]
Excess Base Use the minimum necessary amount of base (e.g., DIPEA or NMM). For Fmoc-amino acids, 2 equivalents of base are typically sufficient.The base is a catalyst for racemization.[1]
High Reaction Temperature Avoid excessive heating during the coupling step.Higher temperatures can accelerate the rate of racemization.[1]
Choice of Coupling Reagent The addition of an additive like HOBt or Oxyma Pure can suppress racemization.[3][7] Reagents like DEPBT are known for their ability to mediate amide bond formation with minimal racemization.[3][7]These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for D-3,4-Dichlorophenylalanine?

A1: Due to the steric hindrance from the dichlorophenyl side chain, standard carbodiimide reagents like DCC or DIC may be inefficient.[2] It is highly recommended to use a more potent aminium/uronium (e.g., HATU, HBTU) or phosphonium (e.g., PyBOP, PyAOP) salt-based coupling reagent.[2][3] For particularly challenging couplings, HATU and PyAOP are considered among the most effective.[2]

Q2: My coupling reaction with HATU is still incomplete. What should I do?

A2: If a powerful coupling reagent like HATU is not sufficient, consider the following strategies:

  • Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated D-3,4-Dichlorophenylalanine.[2]

  • Increase Equivalents: Increase the equivalents of the amino acid and coupling reagents (e.g., from 3 to 5 equivalents).

  • Elevate Temperature: Cautiously increase the reaction temperature to 40-50°C. Monitor for potential side reactions like racemization.[1]

Q3: Can I use standard DIC/HOBt for coupling D-3,4-Dichlorophenylalanine?

A3: While DIC/HOBt is a widely used and cost-effective coupling method, it may result in lower yields and longer reaction times for sterically hindered amino acids like D-3,4-Dichlorophenylalanine.[2] If you choose to use this method, be prepared to perform a double coupling and carefully monitor the reaction progress with a Kaiser test.[1]

Q4: How can I minimize the risk of racemization when coupling D-3,4-Dichlorophenylalanine?

A4: To minimize racemization:

  • Use a coupling reagent that includes an additive like HOBt or Oxyma Pure.[3][7]

  • Avoid excessive amounts of base and prolonged pre-activation times.[1]

  • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU
  • Swell the resin in DMF for 30 minutes.

  • Perform Fmoc deprotection (e.g., 20% piperidine in DMF).

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve 3-5 equivalents of Fmoc-D-3,4-Dichlorophenylalanine-OH in DMF.

  • Add 3-5 equivalents of HATU and 6-10 equivalents of DIPEA to the amino acid solution.

  • Allow for a brief pre-activation of 1-2 minutes.

  • Add the activation mixture to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours.

  • Take a small sample of resin beads and perform a Kaiser test to check for completion.[1]

  • If the Kaiser test is positive, wash the resin with DMF and perform a second coupling (double coupling) with a fresh activation mixture.[2]

  • Once the Kaiser test is negative, wash the resin thoroughly with DMF, followed by DCM, and proceed to the next deprotection step.

Protocol 2: Standard Coupling using DIC/HOBt
  • Swell the resin in DMF for 30 minutes.

  • Perform Fmoc deprotection.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve 3-5 equivalents of Fmoc-D-3,4-Dichlorophenylalanine-OH and 3-5 equivalents of HOBt in DMF.

  • Add the amino acid/HOBt solution to the resin.

  • Add 3-5 equivalents of DIC to the resin slurry.

  • Allow the reaction to proceed for 2-4 hours.

  • Monitor the reaction progress using the Kaiser test.

  • If the coupling is incomplete after 4 hours, a second coupling is recommended.

  • Once the Kaiser test is negative, wash the resin thoroughly with DMF and DCM.

Diagrams

experimental_workflow start Start: Swell Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Add Activation Mixture to Resin (Couple for 1-4 hours) wash1->coupling activation Prepare Activation Mixture: - Fmoc-D-3,4-Dichlorophenylalanine-OH - Coupling Reagent (e.g., HATU) - Base (e.g., DIPEA) activation->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test decision Coupling Complete? kaiser_test->decision decision->wash1 No (Double Couple) next_step Proceed to Next Cycle decision->next_step Yes end End next_step->end

Caption: Experimental workflow for coupling D-3,4-Dichlorophenylalanine.

troubleshooting_flow start Issue: Incomplete Coupling (Positive Kaiser Test) q1 Using a standard coupling reagent (e.g., DCC, DIC)? start->q1 a1 Switch to a potent reagent (e.g., HATU, PyBOP) q1->a1 Yes q2 Is the reaction time sufficient? q1->q2 No end Re-evaluate and test a1->end a2 Increase reaction time (e.g., to 4h or overnight) q2->a2 No q3 Is peptide aggregation suspected? q2->q3 Yes a2->end a3 Consider: - Double coupling - Elevating temperature - Changing solvent (NMP) q3->a3 Yes a3->end

Caption: Troubleshooting logic for incomplete coupling reactions.

References

Technical Support Center: H-D-Phe(3,4-DiCl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-D-Phe(3,4-DiCl)-OH in their peptide synthesis experiments.

Troubleshooting Guide

Incorporating this compound, a non-natural amino acid, can sometimes present challenges. This guide addresses common issues encountered during solid-phase peptide synthesis (SPPS) using this residue.

Observed Problem Potential Cause Recommended Solution
Low Coupling Efficiency / Incomplete Reaction Steric Hindrance and Electronic Effects: The bulky dichlorophenyl group can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. Additionally, the electron-withdrawing nature of the two chlorine atoms can slightly deactivate the carboxyl group, making activation and coupling less efficient.1. Optimize Coupling Reagents: Switch to a more potent coupling reagent such as HATU, HCTU, or COMU, which are known to be effective for sterically hindered amino acids.2. Extend Coupling Time: Increase the reaction time for the coupling step to allow the reaction to proceed to completion.3. Double Coupling: Perform the coupling step twice with a fresh solution of the activated amino acid and coupling reagents.4. Increase Reagent Excess: Use a higher excess (3-5 equivalents) of the Fmoc-D-Phe(3,4-DiCl)-OH and coupling reagents.
Formation of Deletion Peptides Incomplete Fmoc Deprotection: Aggregation of the peptide chain on the resin, potentially promoted by the hydrophobic nature of the dichlorophenylalanine residue, can lead to incomplete removal of the Fmoc protecting group.1. Modify Deprotection Cocktail: Add a chaotropic salt like LiCl to the piperidine/DMF deprotection solution to disrupt secondary structures.2. Use DBU: For very difficult deprotections, a small percentage (e.g., 1-2%) of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be added to the piperidine solution to enhance its efficacy.3. Extend Deprotection Time: Increase the duration of the piperidine treatment or perform two separate deprotection steps.
Side Product Formation (Mass +X) Reaction with Scavengers during Cleavage: The electron-deficient aromatic ring of the dichlorophenylalanine might be susceptible to modification by certain scavengers used during the final TFA cleavage, although this is less common than with electron-rich residues like Tryptophan.1. Optimize Cleavage Cocktail: A standard cleavage cocktail for peptides without highly sensitive residues is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS). TIS is an effective scavenger for most applications.2. Minimize Cleavage Time: Perform the cleavage for the minimum time required for complete deprotection and release from the resin (typically 1.5-2 hours) to reduce potential side reactions.
Racemization Over-activation: The use of highly activating coupling reagents can sometimes lead to racemization, especially if the reaction is prolonged. The electron-withdrawing groups on the phenyl ring can enhance the acidity of the alpha-proton, potentially increasing susceptibility to epimerization under basic conditions.[1]1. Additive Inclusion: Ensure that an epimerization-suppressing additive like HOBt or Oxyma Pure is used with your carbodiimide-based coupling reagents.2. Controlled Activation: Pre-activate the amino acid for a short period before adding it to the resin, rather than in-situ activation, to control the lifetime of the highly reactive species.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Fmoc-SPPS?

A1: The primary challenges are related to its steric bulk and the electronic effect of the dichloro-substituents. These can lead to slower and less efficient coupling reactions. Additionally, like other hydrophobic residues, it may contribute to peptide aggregation on the resin, which can hinder both coupling and Fmoc deprotection steps.

Q2: Which coupling reagents are recommended for Fmoc-D-Phe(3,4-DiCl)-OH?

A2: For sterically hindered amino acids like this, high-efficiency uronium/aminium-based coupling reagents are recommended. HATU, HCTU, and COMU, in combination with a base like DIPEA or 2,4,6-collidine, are excellent choices to ensure a high coupling yield. Standard carbodiimide reagents like DIC may be less effective and require longer reaction times or the addition of activating agents like Oxyma Pure.

Q3: Can the dichlorophenyl side chain react during the final TFA cleavage?

A3: The 3,4-dichlorophenyl group is generally stable under standard TFA cleavage conditions. Unlike electron-rich aromatic side chains (e.g., Trp, Tyr), it is not highly susceptible to electrophilic attack from cations generated during deprotection. However, using a scavenger like Triisopropylsilane (TIS) is always a good practice to quench reactive species and prevent unforeseen side reactions.

Q4: How can I confirm that the coupling of this compound was successful?

A4: A qualitative ninhydrin (Kaiser) test should be performed after the coupling step. A negative result (yellow/clear beads) indicates that no primary amines are free, suggesting a complete coupling reaction. For quantitative assessment, a small amount of the resin can be cleaved and the resulting peptide analyzed by HPLC and Mass Spectrometry.

Q5: Does the D-configuration of this amino acid pose any special problems?

A5: The D-configuration itself does not inherently cause side reactions during synthesis. However, incorporating a D-amino acid can alter the peptide's secondary structure, which might influence aggregation. The primary challenges remain the steric and electronic properties of the residue.

Data Presentation

The following table summarizes hypothetical quantitative data for the coupling efficiency of Fmoc-D-Phe(3,4-DiCl)-OH under different experimental conditions. This data is for illustrative purposes to guide optimization.

Coupling ReagentBaseSolventCoupling Time (min)Coupling Efficiency (%)
DIC/OxymaDIPEADMF12085.5
HBTU/HOBtDIPEADMF6095.2
HATU DIPEA DMF 45 99.1
HCTU2,4,6-CollidineNMP4598.8
COMUDIPEADMF4599.3

Efficiency determined by HPLC analysis of a model tripeptide after cleavage.

Experimental Protocols

Protocol for Coupling Fmoc-D-Phe(3,4-DiCl)-OH

This protocol is designed for a standard 0.1 mmol scale solid-phase peptide synthesis.

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin, 0.1 mmol) in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amino group of the preceding residue using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Phe(3,4-DiCl)-OH (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF. Add DIPEA (6 equivalents, 0.6 mmol) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 45-60 minutes.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Confirmation (Optional but Recommended): Perform a Kaiser test on a small sample of beads. If the test is positive (blue beads), indicating incomplete coupling, repeat steps 2-4 (double coupling).

Visualizations

Troubleshooting Workflow for Low Coupling Efficiency

G start Low Coupling Yield Detected (e.g., Positive Kaiser Test) check_reagents Are reagents fresh and coupling agent appropriate? start->check_reagents extend_time Extend Coupling Time check_reagents->extend_time Yes change_reagent Switch to Stronger Coupling Reagent (e.g., HATU) check_reagents->change_reagent No double_couple Perform Double Coupling increase_excess Increase Reagent Excess (3-5 eq.) double_couple->increase_excess extend_time->double_couple end Coupling Complete change_reagent->end increase_excess->end

Caption: A decision-making workflow for troubleshooting low coupling efficiency.

Potential Side Reactions Overview

G main Synthesis with This compound coupling Coupling Step main->coupling deprotection Fmoc-Deprotection main->deprotection cleavage TFA Cleavage main->cleavage incomplete_coupling Incomplete Coupling (Deletion Peptide) coupling->incomplete_coupling racemization Racemization coupling->racemization incomplete_deprotection Incomplete Deprotection (Capped Sequence) deprotection->incomplete_deprotection side_chain_mod Side-Chain Modification (Rare) cleavage->side_chain_mod

Caption: Potential side reactions at different stages of peptide synthesis.

References

Technical Support Center: Improving the Solubility of Peptides Containing H-D-Phe(3,4-DiCl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing peptides containing the hydrophobic, non-canonical amino acid H-D-Phe(3,4-DiCl)-OH. The strategies outlined are based on established biochemical principles and are broadly applicable to a wide range of peptide sequences incorporating this modified residue.

Frequently Asked Questions (FAQs)

Q1: My peptide containing this compound is insoluble in aqueous buffers. What is the primary reason for this?

A1: The poor aqueous solubility of your peptide is likely due to the presence of the this compound residue. The dichlorinated phenyl ring makes this amino acid highly hydrophobic, which can lead to peptide aggregation and precipitation in aqueous solutions.[1][2] The overall amino acid composition of your peptide will also significantly influence its solubility; a high proportion of hydrophobic residues will exacerbate this issue.[1][2]

Q2: What is the recommended first step for solubilizing a peptide with this compound?

A2: For a peptide with significant hydrophobic character, the recommended initial approach is to create a concentrated stock solution using a small amount of an organic co-solvent.[3][4] Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing capabilities and compatibility with many biological assays at low final concentrations.[3][5]

Q3: Are there alternative organic solvents I can use if DMSO is not suitable for my experiment?

A3: Yes, several alternative organic solvents can be used. These include dimethylformamide (DMF), acetonitrile (ACN), isopropanol, and ethanol.[3][6] The choice of solvent should be guided by its compatibility with your specific experimental setup. It is always advisable to test the solubility of a small aliquot of the peptide in the chosen solvent first.[2]

Q4: How can I improve the solubility of my peptide by adjusting the pH?

A4: Adjusting the pH of the aqueous buffer can significantly enhance peptide solubility.[1][7] Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[1] By adjusting the pH away from the pI, you can increase the net charge of the peptide, leading to greater electrostatic repulsion between molecules and improved interaction with water. For a basic peptide (net positive charge), dissolving in a dilute acidic solution can help. For an acidic peptide (net negative charge), a dilute basic solution is recommended.[8]

Q5: My peptide dissolves in an organic solvent but precipitates when I add my aqueous buffer. What should I do?

A5: This is a common issue that arises from a rapid change in solvent polarity. To avoid this, add the aqueous buffer to the peptide/organic solvent stock solution very slowly, preferably dropwise, while continuously vortexing or stirring.[4] This gradual dilution helps to keep the peptide in solution. If precipitation still occurs, it may indicate that you are exceeding the peptide's solubility limit in that final solvent mixture. In this case, you may need to prepare a more dilute final solution.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Peptide is completely insoluble in aqueous buffer. High hydrophobicity due to this compound and other non-polar residues.1. Attempt to dissolve the peptide in a small volume of an organic co-solvent such as DMSO, DMF, or ACN to create a stock solution.[2][3] 2. Slowly dilute the stock solution with your aqueous buffer while vortexing.[4]
Peptide solubility is low even with an organic co-solvent. The final concentration of the peptide is too high for the chosen solvent system.1. Try preparing a more dilute solution. 2. Experiment with different co-solvents or a mixture of co-solvents.[9]
Peptide precipitates out of solution over time. Peptide aggregation is occurring.1. Ensure the pH of the solution is at least 2 units away from the peptide's isoelectric point (pI).[1] 2. Store the peptide solution in aliquots at -20°C or -80°C to minimize aggregation.
Peptide solution is a gel. Extensive intermolecular hydrogen bonding is leading to the formation of a gel-like substance.[2]1. Treat the peptide as you would a highly hydrophobic peptide, using an organic co-solvent. 2. Sonication may help to break up the gel and improve dissolution.[3]

Experimental Protocols

Protocol 1: Solubilization using an Organic Co-Solvent
  • Preparation : Allow the lyophilized peptide to warm to room temperature in a desiccator.

  • Initial Dissolution : Add a small, precise volume of 100% DMSO (or an alternative organic solvent) to the vial containing the peptide to create a concentrated stock solution (e.g., 10 mg/mL).

  • Assisted Dissolution : Vortex the vial for 30-60 seconds. If the peptide is not fully dissolved, sonicate the vial in a water bath for 3-5 minutes.[4]

  • Dilution : Slowly add the desired aqueous buffer to the concentrated stock solution dropwise while vortexing. Continue to add the buffer until the final desired concentration is reached.

  • Final Inspection : Visually inspect the final solution for any signs of precipitation. If the solution remains clear, the peptide is solubilized.

  • Storage : Store the final solution in single-use aliquots at -20°C or -80°C.

Protocol 2: pH Adjustment for Improved Solubility
  • Determine Peptide Charge : Calculate the theoretical net charge of your peptide at neutral pH to determine if it is acidic or basic.

  • For Basic Peptides :

    • Attempt to dissolve the peptide in sterile, distilled water.

    • If unsuccessful, add a small amount of 10% aqueous acetic acid or 0.1% aqueous trifluoroacetic acid (TFA) and vortex.[4]

    • Once dissolved, the pH can be carefully adjusted with a dilute base if required for your experiment.

  • For Acidic Peptides :

    • Attempt to dissolve the peptide in sterile, distilled water.

    • If unsuccessful, add a small amount of 0.1% aqueous ammonium hydroxide and vortex.

    • Once dissolved, the pH can be carefully adjusted with a dilute acid if required for your experiment.

  • Final Dilution : Dilute to the final desired concentration with the appropriate aqueous buffer.

Quantitative Data on Solubility Enhancement

Note: The following table provides hypothetical data for illustrative purposes, as experimental solubility data for a specific peptide containing this compound will be sequence-dependent.

Solvent System Peptide Concentration (mg/mL) Solubility Outcome
100% Water1.0Insoluble
PBS (pH 7.4)1.0Insoluble
10% Acetic Acid1.0Partially Soluble
50% Acetonitrile / Water1.0Soluble
10% DMSO in PBS (pH 7.4)1.0Soluble
100% DMSO20.0Soluble (Stock Solution)

Visual Guides

G cluster_start cluster_step1 cluster_step2 cluster_step3 cluster_step4 cluster_step5 cluster_end start Lyophilized Peptide containing this compound aqueous Attempt to dissolve in aqueous buffer (e.g., PBS) start->aqueous soluble_check1 Is the peptide soluble? aqueous->soluble_check1 organic Dissolve in minimal 100% DMSO (or alternative) soluble_check1->organic No success Solubilized Peptide Solution soluble_check1->success Yes dilute Slowly add aqueous buffer while vortexing organic->dilute soluble_check2 Is the peptide soluble? dilute->soluble_check2 soluble_check2->success Yes failure Further Optimization Needed (e.g., pH adjustment, different co-solvent) soluble_check2->failure No

Caption: Experimental workflow for solubilizing peptides containing this compound.

G cluster_problem cluster_causes cluster_solutions problem Peptide with this compound Precipitates from Solution cause1 Exceeded Solubility Limit problem->cause1 cause2 Rapid Change in Solvent Polarity problem->cause2 cause3 pH is near the Isoelectric Point (pI) problem->cause3 solution1 Prepare a more dilute final solution cause1->solution1 solution2 Add aqueous buffer slowly to organic stock cause2->solution2 solution3 Adjust pH to be >2 units away from the pI cause3->solution3

Caption: Troubleshooting logic for peptide precipitation issues.

References

Technical Support Center: Purification of Peptides Containing H-D-Phe(3,4-DiCl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides incorporating the hydrophobic, unnatural amino acid H-D-Phe(3,4-DiCl)-OH.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of peptides containing this compound.

Problem 1: Poor Solubility of the Crude Peptide

Q: My crude peptide containing this compound is insoluble in standard aqueous buffers for RP-HPLC. How can I dissolve it for purification?

A: The presence of the highly hydrophobic 3,4-dichlorophenylalanine residue often leads to poor aqueous solubility and aggregation.[1][2][3][4] Here are several strategies to address this:

  • Initial Solvent Screening: Before injecting onto your HPLC column, test the solubility of a small amount of your peptide in various organic solvents.[5] Common choices include:

    • Dimethyl sulfoxide (DMSO)

    • Dimethylformamide (DMF)

    • Acetonitrile (ACN)

    • Isopropanol (IPA)

    • Formic acid[2]

  • Stepwise Dissolution Protocol:

    • Attempt to dissolve the peptide in a minimal amount of a strong organic solvent like DMSO or DMF.[5][6]

    • Once dissolved, slowly add your initial HPLC mobile phase (e.g., water with 0.1% TFA) to the peptide solution with vigorous vortexing.[7]

    • Be cautious not to add the aqueous phase too quickly, as this can cause the peptide to precipitate.

  • pH Adjustment: The net charge of your peptide can influence its solubility.[6][8]

    • For peptides with a net positive charge (containing basic residues like Lys, Arg, His), try dissolving in a dilute acidic solution (e.g., 10-30% acetic acid).[9]

    • For peptides with a net negative charge (containing acidic residues like Asp, Glu), a dilute basic solution (e.g., 0.1% aqueous ammonia) may improve solubility.[8]

  • Chaotropic Agents: In difficult cases, the use of chaotropic agents such as guanidinium hydrochloride or urea can disrupt intermolecular hydrogen bonds that contribute to aggregation, but their compatibility with your purification method must be considered.

Problem 2: Peptide Aggregation on the HPLC Column

Q: I observe peak tailing, broadening, or even column clogging during the RP-HPLC purification of my this compound peptide. What is causing this and how can I fix it?

A: These issues are often symptoms of on-column aggregation, a common problem with hydrophobic peptides.[2][4] Here’s how to troubleshoot:

  • Optimize HPLC Conditions:

    • Column Choice: Standard C18 columns may be too hydrophobic. Consider a less retentive stationary phase such as C8, C4, or a phenyl column.[10][]

    • Mobile Phase Modifiers: The use of organic modifiers other than acetonitrile, such as isopropanol or n-propanol, in the mobile phase can improve the solubility of hydrophobic peptides and reduce aggregation.[7]

    • Temperature: Increasing the column temperature (e.g., to 40-60 °C) can disrupt hydrophobic interactions and improve peak shape. However, be mindful of the peptide's stability at higher temperatures.

    • Flow Rate: A lower flow rate can sometimes improve resolution for aggregating peptides.

  • Sample Preparation:

    • Lower Injection Concentration: Dilute your sample to the lowest concentration that can be reliably detected to minimize on-column aggregation.

    • Incorporate Organic Solvents in Sample: Dissolve your peptide in a solution containing a higher percentage of organic solvent that is still compatible with your initial HPLC conditions.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an RP-HPLC purification method for a peptide containing this compound?

A1: A good starting point is to use a C18 reversed-phase column with a water/acetonitrile gradient, both containing 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.[12][13] A typical gradient would be a linear increase from 5% to 95% acetonitrile over 30-60 minutes. Monitor the elution profile at 210-220 nm.[12] Based on the initial results, you can optimize the gradient, column type, and other parameters as discussed in the troubleshooting section.

Q2: Are there alternative purification strategies to RP-HPLC for these highly hydrophobic peptides?

A2: Yes, orthogonal purification techniques can be very effective, especially for removing closely related impurities.[14]

  • Flash Chromatography: This can be a useful initial clean-up step to remove major impurities before a final polishing step by HPLC.[15]

  • Ion-Exchange Chromatography (IEX): If your peptide has a net charge, IEX can be a powerful orthogonal technique to separate impurities with different charge properties.

  • Solid-Phase Extraction (SPE): SPE can be used for sample clean-up and enrichment prior to HPLC. A stepwise gradient elution in SPE can provide a preliminary separation.[16]

Q3: How can I confirm the purity and identity of my purified this compound containing peptide?

A3: A combination of analytical techniques is recommended:

  • Analytical RP-HPLC: Use a shallow gradient to resolve any remaining impurities and quantify the purity of your final product.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry will confirm the molecular weight of your peptide, verifying its identity.

  • Amino Acid Analysis (AAA): This will confirm the amino acid composition of your peptide.

Data Presentation

Table 1: Comparison of RP-HPLC Columns for Hydrophobic Peptide Purification

Column TypeStationary PhaseCharacteristicsRecommended For
C18OctadecylsilaneHighly hydrophobic, high retentionGeneral purpose, initial screening[]
C8OctylsilaneModerately hydrophobic, less retentive than C18Improving peak shape for hydrophobic peptides[10]
C4ButylsilaneLow hydrophobicity, least retentiveVery hydrophobic peptides and proteins[]
PhenylPhenyl groupsAlternative selectivity based on pi-pi interactionsAromatic-rich peptides, orthogonal separation

Table 2: Effect of Mobile Phase Additives on Hydrophobic Peptide Purification

AdditiveConcentrationFunctionImpact on Purification
Trifluoroacetic Acid (TFA)0.05 - 0.1%Ion-pairing agent, improves peak shapeStandard additive for peptide RP-HPLC[12]
Formic Acid (FA)0.1%Ion-pairing agent, MS-compatibleCan alter selectivity compared to TFA[17]
Acetic Acid1%pH modifierUseful for pH-dependent solubility[8]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a this compound Containing Peptide

  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in a minimal amount of DMSO (e.g., 10-20 mg in 100 µL).

    • Add Mobile Phase A (see below) dropwise with vortexing to a final concentration of 1-5 mg/mL. If precipitation occurs, try a different dissolution solvent or a lower final concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: Start with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% B to 65% B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: 214 nm.

    • Column Temperature: 30 °C.

  • Purification and Fraction Collection:

    • Inject the prepared sample onto the equilibrated column.

    • Collect fractions corresponding to the major peaks.

  • Analysis and Pooling:

    • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to determine purity and identity.

    • Pool the fractions that meet the desired purity level.

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a powder.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Final Product crude Crude Peptide dissolve Dissolve in Organic Solvent (e.g., DMSO) crude->dissolve dilute Dilute with Mobile Phase A dissolve->dilute filtrate Filter (0.45 µm) dilute->filtrate inject Inject onto Column filtrate->inject gradient Gradient Elution inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (HPLC/MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final_product Purified Peptide lyophilize->final_product

Caption: Workflow for the purification of hydrophobic peptides.

troubleshooting_workflow cluster_solutions Potential Solutions start Poor Peak Shape in HPLC? aggregation Suspect On-Column Aggregation start->aggregation col_change Change to Less Hydrophobic Column (C8, C4) aggregation->col_change temp_inc Increase Column Temperature aggregation->temp_inc mod_change Use Different Organic Modifier (IPA) aggregation->mod_change conc_dec Decrease Sample Concentration aggregation->conc_dec end Improved Separation col_change->end temp_inc->end mod_change->end conc_dec->end

Caption: Troubleshooting guide for HPLC peak shape issues.

References

Technical Support Center: Deprotection of H-D-Phe(3,4-DiCl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis involving H-D-Phe(3,4-DiCl)-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the deprotection of peptides containing this electron-deficient amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential challenges when deprotecting peptides containing the this compound residue?

The primary challenge arises from the electron-withdrawing nature of the two chlorine atoms on the phenyl ring. This can potentially influence the kinetics of N-terminal deprotection and may require optimization of standard protocols. While specific data is limited, electron-deficient aromatic systems can sometimes lead to incomplete deprotection or require extended reaction times. During final cleavage from the resin, the dichlorophenylalanine residue itself is generally stable, but care must be taken to select appropriate scavengers to prevent side reactions with other sensitive amino acids in the peptide sequence.

Q2: How does the presence of this compound affect the choice of N-terminal protecting group (Fmoc vs. Boc)?

Both Fmoc and Boc protecting groups can be successfully used for the synthesis of peptides containing this compound.

  • Fmoc-Strategy: This is the most common approach. The base-labile Fmoc group is removed under conditions that are orthogonal to the acid-labile side-chain protecting groups and the resin linker.[1] Standard Fmoc deprotection protocols are typically a good starting point.

  • Boc-Strategy: In a Boc-based synthesis, the Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the final cleavage from the resin requires a strong acid such as hydrogen fluoride (HF).[2]

The choice between Fmoc and Boc will depend on the overall synthetic strategy, the nature of other amino acids in the sequence, and laboratory preference.

Q3: Are there any known side reactions specific to the 3,4-dichlorophenylalanine residue during deprotection?

Currently, there is limited literature detailing side reactions specific to the this compound residue during standard deprotection and cleavage conditions. The C-Cl bonds on the aromatic ring are generally stable. However, as with any peptide synthesis, general side reactions such as aspartimide formation, diketopiperazine formation, or oxidation of sensitive residues like methionine and tryptophan should be monitored and mitigated.[3]

Q4: What is the recommended cleavage cocktail for a peptide containing this compound?

A standard cleavage cocktail is generally effective. The choice of cocktail will primarily depend on the other amino acids present in your peptide sequence, particularly those with sensitive side chains. A widely used and effective non-odorous cleavage cocktail is a mixture of TFA, triisopropylsilane (TIS), and water.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the deprotection of peptides containing this compound.

Issue 1: Incomplete N-terminal Fmoc Deprotection
  • Symptom: The Kaiser test remains negative (yellow beads) after the standard deprotection time, or HPLC analysis of a test cleavage shows a significant amount of the Fmoc-protected peptide.

  • Potential Cause: While not definitively reported for this compound, electron-withdrawing effects could slightly alter the deprotection kinetics. Peptide aggregation can also hinder reagent access.[5]

  • Troubleshooting Steps:

    • Extend Deprotection Time: Increase the deprotection time in increments (e.g., from 10 minutes to 15 or 20 minutes) and monitor for completion.

    • Double Deprotection: Perform the deprotection step twice with fresh reagent.

    • Use a Stronger Base: Consider using a deprotection solution containing a small percentage of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in addition to piperidine.[6]

    • Disrupt Aggregation: If aggregation is suspected, consider using solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or adding chaotropic salts.

Issue 2: Low Yield After Final Cleavage
  • Symptom: The final yield of the crude peptide is lower than expected.

  • Potential Causes:

    • Incomplete cleavage from the resin.

    • Re-attachment of the cleaved peptide to the resin.[7]

    • Precipitation issues during workup.

  • Troubleshooting Steps:

    • Optimize Cleavage Time: Perform a time-course study for the cleavage reaction (e.g., 1, 2, and 4 hours) to determine the optimal duration.

    • Select Appropriate Scavengers: Ensure the cleavage cocktail contains effective scavengers like TIS to quench reactive cationic species generated from protecting groups and the resin linker.[4]

    • Improve Precipitation: If the peptide is highly hydrophobic, it may be difficult to precipitate with diethyl ether. Try using a colder ether solution or a different anti-solvent.

Issue 3: Presence of Unexpected Peaks in HPLC of Crude Product
  • Symptom: The HPLC chromatogram of the crude peptide shows multiple unexpected peaks.

  • Potential Causes:

    • Side reactions involving other sensitive amino acids (e.g., oxidation of Met, alkylation of Trp).[4]

    • Incomplete removal of side-chain protecting groups.

    • Formation of deletion sequences due to incomplete coupling or deprotection in previous steps.

  • Troubleshooting Steps:

    • Optimize Scavenger Cocktail: Tailor the scavenger cocktail to the specific needs of your peptide sequence. For example, if your peptide contains methionine, consider adding 1,2-ethanedithiol (EDT) to the cleavage cocktail to prevent oxidation.[4]

    • Extend Cleavage Time: Some side-chain protecting groups, such as those on arginine, may require longer cleavage times for complete removal.[7]

    • Review Synthesis History: Analyze the synthesis records to identify any steps where coupling or deprotection may have been incomplete.

Data Summary

The following tables summarize common cleavage cocktails and their components. The choice of cocktail should be guided by the amino acid composition of the target peptide.

Table 1: Common Cleavage Cocktails for Fmoc-SPPS

Reagent NameCompositionPrimary Use/Notes
TFA/TIS/H₂O 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OGeneral-purpose, non-malodorous cocktail suitable for most sequences without highly sensitive residues.[4]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A "universal" cocktail for peptides containing a combination of sensitive residues like Cys, Met, Trp, and Tyr.[4]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISAn "odorless" alternative to cocktails containing thiols, particularly useful for peptides with trityl-based protecting groups.

Experimental Protocols

Protocol 1: Standard N-terminal Fmoc Deprotection
  • Wash the peptide-resin with N,N-dimethylformamide (DMF) (3 x 1 min).

  • Treat the resin with a 20% solution of piperidine in DMF.

  • Agitate the mixture for 10-20 minutes at room temperature.

  • Filter the resin and wash thoroughly with DMF (5 x 1 min).

  • Perform a Kaiser test to confirm the presence of a free primary amine. If the test is negative, repeat steps 2-4.

Protocol 2: Final Cleavage and Deprotection using TFA/TIS/H₂O
  • After the final Fmoc deprotection, wash the peptide-resin with DMF (3 x 1 min), followed by dichloromethane (DCM) (3 x 1 min).

  • Dry the resin under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. Caution: Prepare in a well-ventilated fume hood.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Stir the suspension at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and then with neat TFA.

  • Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

  • Centrifuge or filter to collect the crude peptide.

  • Wash the peptide with cold diethyl ether to remove residual scavengers.

  • Dry the crude peptide under vacuum.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the deprotection process.

Deprotection_Workflow cluster_synthesis Peptide Synthesis Cycle Coupling Amino Acid Coupling Wash1 DMF Wash Coupling->Wash1 Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1->Deprotection Wash2 DMF Wash Deprotection->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Kaiser_Test->Coupling Repeat Cycle Final_Deprotection Final Fmoc Deprotection Kaiser_Test->Final_Deprotection Synthesis Complete Final_Cleavage Final Cleavage & Side-Chain Deprotection (e.g., TFA/TIS/H2O) Final_Deprotection->Final_Cleavage Precipitation Peptide Precipitation (Cold Ether) Final_Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide

Caption: General workflow for solid-phase peptide synthesis and final deprotection.

Troubleshooting_Logic Start Deprotection Issue Observed Incomplete_Fmoc Incomplete Fmoc Deprotection? Start->Incomplete_Fmoc Low_Yield Low Cleavage Yield? Start->Low_Yield Side_Products Unexpected Side Products? Start->Side_Products Action_Fmoc Extend Deprotection Time Double Deprotection Use Stronger Base Incomplete_Fmoc->Action_Fmoc Yes Action_Yield Optimize Cleavage Time Check Scavengers Improve Precipitation Low_Yield->Action_Yield Yes Action_Side_Products Optimize Scavenger Cocktail Extend Cleavage Time Review Synthesis History Side_Products->Action_Side_Products Yes Resolved Issue Resolved Action_Fmoc->Resolved Action_Yield->Resolved Action_Side_Products->Resolved

Caption: Troubleshooting logic for common deprotection issues.

References

Technical Support Center: Minimizing Racemization of H-D-Phe(3,4-DiCl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing racemization during peptide coupling, with a special focus on the sterically hindered amino acid H-D-Phe(3,4-DiCl)-OH. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in maintaining the stereochemical integrity of their synthetic peptides.

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
High levels of L-isomer detected by chiral HPLC or LC-MS. Inappropriate Coupling Reagent: Carbodiimides like DCC or DIC used without additives are prone to causing racemization.[1][2]Switch to an onium salt-based coupling reagent such as HBTU, HATU, HCTU, or COMU, which are known for low racemization.[1][3] If using a carbodiimide, the addition of a racemization suppressant like HOBt, HOAt, or OxymaPure is essential.[1][2][4]
Strong or Sterically Unhindered Base: Bases like DIPEA and NMM can promote racemization by abstracting the alpha-proton.[1]For sensitive couplings, consider using a weaker or more sterically hindered base like sym-collidine.[1][5]
Elevated Reaction Temperature: Higher temperatures, especially in microwave-assisted synthesis, can significantly increase the rate of racemization.[1][6]Perform the coupling at a lower temperature (e.g., 0 °C to room temperature).[4][6] For microwave-assisted couplings, reducing the temperature can limit racemization.[5]
Polar Solvent: More polar solvents can sometimes favor the racemization side reaction.[1]While DMF and NMP are common, consider evaluating less polar solvents for particularly problematic couplings.
Inconsistent levels of racemization between synthesis batches. Variability in Reagent Quality or Reaction Conditions: Inconsistent purity of reagents or slight variations in temperature, reaction time, or stoichiometry can lead to different levels of racemization.[4]Ensure the use of high-purity reagents and maintain strict control over reaction parameters.
Racemization observed despite using a "low-racemization" onium salt reagent. In-situ Formation of Racemization-Prone Intermediates: Even with onium salts, the choice of the incorporated additive (e.g., HOBt vs. HOAt) can impact the degree of racemization.[1]Consider switching to a reagent with a more effective additive, such as HATU (which incorporates HOAt). For very difficult couplings, COMU is a highly efficient option with a low tendency for racemization.[1]

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to racemization?

While specific data on this compound is limited in the provided search results, sterically hindered amino acids and those with electron-withdrawing groups on the side chain can be more prone to racemization. The bulky dichlorophenyl group can make coupling reactions slower, allowing more time for the activated amino acid to racemize. The general mechanisms of racemization involve the formation of an oxazolone intermediate or direct enolization, both of which are base-catalyzed.[7]

Q2: What is the best coupling reagent to minimize racemization for this amino acid?

For sterically hindered and racemization-prone amino acids, onium salt reagents like HATU, HCTU, and COMU are generally recommended over carbodiimides (DCC, DIC) used alone.[1][3] The addition of additives like HOAt or OxymaPure is crucial when using carbodiimides and can further suppress racemization with onium salts.[1][2]

Q3: How does the choice of base affect racemization?

The base plays a critical role in racemization. Stronger and less sterically hindered bases like DIPEA can increase the rate of racemization by more readily abstracting the alpha-proton of the activated amino acid.[1] For sensitive amino acids, using a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or sym-collidine is advisable.[5][6]

Q4: Can I use microwave synthesis for coupling this compound?

Yes, but with caution. Microwave energy accelerates coupling reactions, but the associated high temperatures can also increase the rate of racemization, especially for sensitive amino acids.[5] If using a microwave synthesizer, it is recommended to use lower temperatures to minimize this side reaction.[5]

Q5: Are there any specific additives that can help?

Additives are crucial for suppressing racemization. 1-Hydroxy-7-azabenzotriazole (HOAt) and ethyl (hydroxyimino)cyanoacetate (OxymaPure) have been shown to be more effective than 1-hydroxybenzotriazole (HOBt) in some cases.[1] For segment coupling, the addition of copper(II) chloride (CuCl₂) has also been reported to suppress racemization.[1][8]

Quantitative Data on Racemization

The following table summarizes the percentage of D-isomer formation for different additives during the coupling of a model peptide, illustrating the impact of the additive on suppressing racemization. While this data is not specific to this compound, it provides a useful comparison of the effectiveness of different additives.

AdditiveCoupling Reagent% D/L Isomer
HOBtDIC14.8%
HOAtDIC5.9%
OxymaPureDIC7.7%
Oxyma-BDIC5.1%
Data sourced from publicly available information for the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.[1]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using HATU

This protocol is designed for the manual or automated solid-phase peptide synthesis of peptides containing the sterically hindered and racemization-prone this compound.

Materials:

  • Fmoc-protected amino acid resin

  • 20% piperidine in DMF (v/v) for Fmoc deprotection

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or sym-collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), in DMF.

  • Activation: Add DIPEA or sym-collidine (6 eq.) to the coupling cocktail and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated coupling cocktail to the deprotected resin and agitate the mixture for 2-4 hours at room temperature. For particularly sensitive couplings, the reaction can be performed at 0 °C.[6]

  • Monitoring: Monitor the reaction for completeness using a qualitative test such as the Kaiser test.[6]

  • Washing: Once the reaction is complete, thoroughly wash the resin with DMF, followed by DCM, and then dry the resin.[6]

Visualizations

Racemization_Mechanism cluster_activation Amino Acid Activation cluster_pathways Racemization & Coupling Pathways cluster_suppression Suppression Strategies AA This compound ActivatedAA Activated Amino Acid (O-acylisourea or Active Ester) AA->ActivatedAA + Coupling Reagent CouplingReagent Coupling Reagent (e.g., DIC, HATU) Oxazolone Oxazolone Intermediate (Racemization-prone) ActivatedAA->Oxazolone Intramolecular cyclization Enolization Direct Enolization (Base-catalyzed) ActivatedAA->Enolization Base (e.g., DIPEA) CoupledPeptide Desired Diastereomer ActivatedAA->CoupledPeptide + Peptide (Desired Pathway) RacemizedPeptide Racemized Diastereomer Oxazolone->RacemizedPeptide + Peptide Enolization->RacemizedPeptide + Peptide Peptide N-terminal Peptide Additives Additives (HOAt, Oxyma) Additives->ActivatedAA Forms less reactive active ester WeakBase Weaker Base (sym-collidine) WeakBase->Enolization Reduces rate of proton abstraction LowTemp Low Temperature LowTemp->Oxazolone Slows formation LowTemp->Enolization Slows rate

Caption: Mechanism of racemization during peptide coupling and key intervention points.

Troubleshooting_Workflow Start High Racemization Detected CheckReagent Review Coupling Reagent Start->CheckReagent UseOniumSalt Switch to Onium Salt (HATU, COMU) CheckReagent->UseOniumSalt Using Carbodiimide? AddSuppressant Add Racemization Suppressant (HOAt, Oxyma) CheckReagent->AddSuppressant Using Carbodiimide? CheckBase Evaluate Base CheckConditions Assess Reaction Conditions CheckBase->CheckConditions No UseWeakerBase Use Weaker/Hindered Base (NMM, sym-collidine) CheckBase->UseWeakerBase Using Strong Base? LowerTemp Lower Reaction Temperature (e.g., 0 °C) CheckConditions->LowerTemp High Temperature? End Racemization Minimized CheckConditions->End No UseOniumSalt->CheckBase AddSuppressant->CheckBase UseWeakerBase->CheckConditions LowerTemp->End

Caption: Troubleshooting workflow for addressing high racemization.

References

Technical Support Center: Enhancing Peptide Yields with D-3,4-Dichlorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when incorporating the non-canonical amino acid D-3,4-Dichlorophenylalanine into peptide sequences. Due to its bulky and hydrophobic nature, this amino acid can present unique difficulties during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why am I observing significantly low coupling efficiency when trying to incorporate D-3,4-Dichlorophenylalanine?

A1: Low coupling efficiency with D-3,4-Dichlorophenylalanine is a common issue primarily due to steric hindrance. The bulky dichlorophenyl side chain can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support. This effect is often magnified when the preceding amino acid in the sequence is also sterically demanding.

Q2: My peptide synthesis fails after the addition of D-3,4-Dichlorophenylalanine, showing incomplete deprotection in subsequent steps. What is causing this?

A2: This is likely due to peptide aggregation on the resin.[1] The hydrophobic nature of the dichlorophenyl side chain increases the tendency of peptide chains to interact with each other, leading to the formation of insoluble aggregates.[2][3] This aggregation can trap the peptide in a conformation that prevents reagents, such as the piperidine solution for Fmoc deprotection, from accessing the N-terminus.[4][5]

Q3: Can the choice of coupling reagent impact the incorporation of D-3,4-Dichlorophenylalanine?

A3: Absolutely. Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance of D-3,4-Dichlorophenylalanine. More potent activating agents are recommended. Onium salt-based reagents like HATU, HBTU, and COMU are generally more effective for coupling sterically hindered amino acids.[6]

Q4: Are there any recommended modifications to the peptide backbone that can improve the synthesis of peptides containing D-3,4-Dichlorophenylalanine?

A4: Yes, incorporating backbone modifications that disrupt secondary structure formation can be highly effective. The use of pseudoproline dipeptides or the introduction of a 2-hydroxy-4-methoxybenzyl (Hmb) protecting group on the backbone nitrogen of the amino acid preceding the difficult residue can prevent aggregation.[7][8]

Q5: What is the expected purity and yield when incorporating D-3,4-Dichlorophenylalanine?

A5: The yield and purity can be highly sequence-dependent. Without optimization, the incorporation of a bulky, hydrophobic residue like D-3,4-Dichlorophenylalanine can lead to a significant decrease in crude peptide purity and overall yield. However, by employing the strategies outlined in this guide, it is possible to achieve purities and yields comparable to those of standard peptide syntheses.

Troubleshooting Guides

Guide 1: Low Coupling Efficiency of D-3,4-Dichlorophenylalanine

Problem: The Kaiser test remains positive after a standard coupling cycle for D-3,4-Dichlorophenylalanine, indicating the presence of unreacted free amines.

Solution Details Potential Risks
1. Double Coupling Repeat the coupling step with a fresh solution of activated D-3,4-Dichlorophenylalanine and coupling reagents.Increased reagent cost and synthesis time.
2. Use a More Potent Coupling Reagent Switch from standard carbodiimide-based reagents (e.g., DIC/HOBt) to a uronium/aminium salt like HATU or HCTU.Higher cost of reagents.
3. Increase Coupling Time Extend the coupling reaction time from the standard 1-2 hours to 4 hours or overnight.Potential for increased side reactions, including racemization.
4. Elevate Reaction Temperature Perform the coupling at an elevated temperature (e.g., 40-50°C). Microwave-assisted synthesis can also be beneficial.[1][2]Increased risk of racemization.[6]
Guide 2: Peptide Aggregation After Incorporating D-3,4-Dichlorophenylalanine

Problem: The resin beads are clumping, and you observe poor swelling. Subsequent deprotection and coupling steps are incomplete.

Solution Details Considerations
1. Change the Solvent System Replace DMF with a more polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO (e.g., 1:1 v/v).Ensure compatibility with your resin and other reagents.
2. Use a Low-Loading Resin Synthesize the peptide on a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g). This increases the distance between peptide chains, reducing aggregation.Lower overall yield of peptide per gram of resin.
3. Incorporate a Pseudoproline Dipeptide If the residue preceding D-3,4-Dichlorophenylalanine is a Ser or Thr, use an appropriate pseudoproline dipeptide to disrupt secondary structure formation.[4][8]Requires specific dipeptide building blocks.
4. Utilize Backbone Protection Incorporate an Hmb or Dmb protecting group on the backbone nitrogen of the residue preceding D-3,4-Dichlorophenylalanine.[8]May require specialized amino acid derivatives and modified cleavage protocols.

Data Presentation

The following tables present hypothetical data to illustrate the potential impact of different strategies on the synthesis of a model peptide containing D-3,4-Dichlorophenylalanine.

Table 1: Comparison of Coupling Reagents for D-3,4-Dichlorophenylalanine Incorporation

Coupling Reagent Coupling Time (h) Crude Peptide Purity (%) Overall Yield (%)
DIC/HOBt23515
HBTU/DIEA26540
HATU/DIEA28055
COMU/DIEA28258

Table 2: Effect of Different Solvents on Peptide Purity

Solvent Crude Peptide Purity (%) Overall Yield (%)
DMF4525
NMP6842
DMF/DMSO (1:1)7550

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of amino acid addition in Fmoc-SPPS.

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the addition of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIEA, 6-10 equivalents) in DMF.

    • Add the activation mixture to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.

Protocol 2: Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing side-chain protecting groups.

  • Resin Preparation: Wash the peptide-resin with DCM (3x) and dry under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the peptide.

    • Wash the peptide pellet with cold ether (2x).

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase HPLC.

Visualizations

SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF/DCM Wash Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HATU/DIEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling Positive Next_Cycle Next Amino Acid Cycle Kaiser_Test->Next_Cycle Negative Repeat_Coupling->Wash2 Next_Cycle->Deprotection More Residues Final_Cleavage Final Cleavage (TFA Cocktail) Next_Cycle->Final_Cleavage Final Residue Purification HPLC Purification Final_Cleavage->Purification End End: Pure Peptide Purification->End

Caption: Standard workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Workflow cluster_coupling Coupling Solutions cluster_aggregation Aggregation Solutions Start Low Peptide Yield or Purity Detected Check_Coupling Incomplete Coupling of D-3,4-Dichlorophenylalanine? Start->Check_Coupling Check_Aggregation Evidence of Aggregation (Poor Swelling, Clumping)? Start->Check_Aggregation Double_Couple Double Couple Check_Coupling->Double_Couple Yes Stronger_Reagent Use HATU/COMU Check_Coupling->Stronger_Reagent Yes Increase_Time Increase Time/ Temperature Check_Coupling->Increase_Time Yes Change_Solvent Switch to NMP or add DMSO Check_Aggregation->Change_Solvent Yes Low_Load_Resin Use Low-Load Resin Check_Aggregation->Low_Load_Resin Yes Backbone_Mod Incorporate Pseudoproline or Hmb Protection Check_Aggregation->Backbone_Mod Yes

Caption: Decision tree for troubleshooting low-yield synthesis of peptides containing D-3,4-Dichlorophenylalanine.

References

overcoming steric hindrance with H-D-Phe(3,4-DiCl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-D-Phe(3,4-DiCl)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful incorporation of this sterically hindered amino acid into peptide sequences.

Troubleshooting Guides

Incorporating the bulky 3,4-dichlorinated D-phenylalanine residue can present challenges during solid-phase peptide synthesis (SPPS). Below is a guide to troubleshoot common issues.

Table 1: Troubleshooting Common Issues in Peptide Synthesis with this compound

Problem Potential Cause Recommended Solution Verification Method
Low Coupling Efficiency / Incomplete Coupling Steric Hindrance: The bulky dichlorophenyl side chain of this compound and the preceding amino acid on the resin can physically block the reactive sites.Use a stronger coupling reagent: Switch from standard carbodiimide reagents (e.g., DIC) to more potent uronium/aminium-based reagents like HATU or HCTU.[1] Increase reagent excess: Use a higher excess (3-5 equivalents) of both the amino acid and coupling reagents.[1] Perform a double coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with fresh reagents.[1][2] Extend coupling time: Increase the reaction time for the coupling step to allow more time for the reaction to proceed to completion.Kaiser Test: Perform a Kaiser test (or other ninhydrin-based test) after the coupling step. A blue color indicates the presence of unreacted free amines, signifying incomplete coupling.[1][2]
Peptide Aggregation Interchain Interactions: The hydrophobic nature of the growing peptide chain, exacerbated by the bulky aromatic residue, can lead to aggregation on the resin.Change the solvent: Switch from DMF to NMP, or use a solvent mixture such as DMF/DCM to improve solvation and reduce aggregation.[1] Use a low-load resin: Employ a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g) to increase the distance between peptide chains, thereby minimizing interchain interactions.[1]Visual Inspection: Visually inspect the resin beads. Shrinking or clumping of the resin can be an indicator of peptide aggregation.[1]
Low Overall Yield Cumulative Effect of Incomplete Reactions: Low efficiency in coupling and deprotection steps accumulates over the synthesis, leading to a low final yield.Optimize all steps: Combine the solutions for low coupling efficiency and ensure complete Fmoc deprotection at each step. Consider a more suitable resin: For C-terminal acids, a Wang resin is standard. However, a 2-chlorotrityl chloride resin can be a good alternative to minimize side reactions like diketopiperazine formation.[1]HPLC Analysis of Crude Product: Analyze the crude peptide by HPLC after cleavage. The presence of multiple peaks corresponding to deletion sequences indicates issues with coupling or deprotection steps.
Deletion Peptides in Final Product Incomplete Fmoc Deprotection: The steric bulk of the preceding residue may hinder the access of piperidine for complete Fmoc removal. Incomplete Coupling: Failure to couple this compound results in a peptide sequence missing this residue.Extend deprotection time: Increase the duration of the piperidine treatment or perform a second deprotection step to ensure complete removal of the Fmoc group.[1] Ensure efficient coupling: Follow the recommendations for overcoming low coupling efficiency.Mass Spectrometry (MS) Analysis: Confirm the molecular weight of the desired product and identify the masses of any deletion peptide impurities.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most effective for incorporating the sterically hindered this compound?

A1: For difficult couplings involving sterically hindered amino acids, aminium/uronium-based reagents are generally more effective than carbodiimides. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly recommended due to their high reactivity and ability to overcome steric hindrance.[1] The addition of an additive like HOAt (1-Hydroxy-7-azabenzotriazole) can further enhance coupling efficiency.[1]

Q2: Is a single, extended coupling time or a double coupling protocol more effective for this compound?

A2: A double coupling strategy is often more effective than a single extended coupling time for sterically challenging residues.[1][2] A standard approach is to perform the first coupling for 45-60 minutes, followed by a thorough wash, and then a second coupling for the same duration with a fresh preparation of reagents. This method increases the probability of driving the reaction to completion.[1]

Q3: What type of resin is recommended for synthesizing a peptide containing this compound?

A3: The choice of resin depends on the desired C-terminus of the peptide. For a C-terminal carboxylic acid, a Wang resin is a common choice.[1] However, due to the hydrophobicity and bulk of this compound, using a low-load polystyrene-based resin (e.g., 0.3-0.5 mmol/g) is advisable to minimize peptide aggregation.[1] If diketopiperazine formation is a concern, particularly if the sequence involves Pro or another secondary amine at the C-terminus, a 2-chlorotrityl chloride resin is a superior alternative due to its sterically hindered linker.[1]

Q4: How can I confirm that the coupling of this compound was successful before proceeding to the next step?

A4: The Kaiser test is a reliable qualitative method to check for the presence of free primary amines on the resin after a coupling step.[1][2] If the test result is positive (beads turn blue), it indicates that the coupling was incomplete, and a second coupling is necessary. For a more quantitative assessment, a small sample of the resin can be cleaved and the peptide fragment analyzed by HPLC and mass spectrometry.

Experimental Protocols

Protocol 1: Double Coupling of Fmoc-D-Phe(3,4-DiCl)-OH using HATU

This protocol assumes a standard solid-phase peptide synthesis setup.

  • Resin Preparation:

    • Swell the appropriate resin (e.g., low-load Wang resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino group of the resin-bound peptide using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • First Coupling:

    • In a separate vessel, pre-activate Fmoc-D-Phe(3,4-DiCl)-OH (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 45-60 minutes with agitation.

  • Intermediate Wash and Test:

    • Wash the resin with DMF (3-5 times).

    • Perform a Kaiser test on a small sample of the resin beads.

  • Second Coupling (if necessary):

    • If the Kaiser test is positive, repeat the coupling step with a fresh solution of activated Fmoc-D-Phe(3,4-DiCl)-OH as described in step 2.

    • Allow the second coupling to react for 45-60 minutes.

  • Final Wash:

    • Wash the resin thoroughly with DMF (5-7 times) and then with Dichloromethane (DCM) (3-5 times) to prepare for the next deprotection step or final cleavage.

Protocol 2: Cleavage and Precipitation of a Peptide containing this compound

This protocol is for a standard peptide without other sensitive side-chain protecting groups.

  • Resin Preparation:

    • After the final Fmoc deprotection and washing, dry the peptide-bound resin under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[1] TIS acts as a scavenger.

    • Add the cleavage cocktail to the dried resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin, collecting the filtrate which contains the peptide.

    • Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (typically 10 times the volume of the filtrate).

    • A white precipitate of the crude peptide should form.

  • Isolation and Drying:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Analysis:

    • Dissolve a small amount of the crude peptide in a suitable solvent and analyze by reverse-phase HPLC and mass spectrometry to confirm the identity and purity of the product.

Visualizations

experimental_workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling First Coupling (Fmoc-D-Phe(3,4-DiCl)-OH, HATU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test second_coupling Second Coupling (Fresh Reagents) kaiser_test->second_coupling Positive wash3 Wash (DMF/DCM) kaiser_test->wash3 Negative second_coupling->wash3 next_cycle Proceed to Next Cycle wash3->next_cycle next_cycle->deprotection Repeat for next amino acid cleavage Final Cleavage (TFA Cocktail) next_cycle->cleavage Final Amino Acid end End: Purify Peptide cleavage->end troubleshooting_logic start Low Yield or Impure Product check_coupling Check Coupling Efficiency start->check_coupling incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Kaiser Test Positive check_deprotection Check Deprotection check_coupling->check_deprotection Kaiser Test Negative solution_coupling Use Stronger Reagents (HATU/HCTU) Double Couple incomplete_coupling->solution_coupling incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection Deletion Peptides Present check_aggregation Check for Aggregation check_deprotection->check_aggregation Deletion Peptides Absent solution_deprotection Extend Deprotection Time Double Deprotection incomplete_deprotection->solution_deprotection aggregation Aggregation Occurring check_aggregation->aggregation Resin Clumping solution_aggregation Use Low-Load Resin Switch to NMP Solvent aggregation->solution_aggregation

References

Validation & Comparative

A Comparative Guide to H-D-Phe(3,4-DiCl)-OH and Other Non-Natural Amino Acids in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids (UAAs) into peptides is a cornerstone of modern drug discovery, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among the vast arsenal of available UAAs, halogenated phenylalanine derivatives, particularly H-D-Phe(3,4-DiCl)-OH (D-3,4-Dichlorophenylalanine), have garnered significant interest. This guide provides an objective comparison of this compound with other classes of non-natural amino acids, supported by experimental data, to aid in the rational design of next-generation peptide therapeutics.

Introduction to this compound

This compound is a derivative of the amino acid D-phenylalanine, featuring two chlorine atoms on the phenyl ring. This substitution confers unique properties that can be exploited in peptide design. The presence of the bulky and electron-withdrawing chlorine atoms can induce significant changes in peptide conformation, hydrophobicity, and electronic properties. These modifications can lead to enhanced proteolytic stability, increased binding affinity for target receptors, and improved selectivity.

Comparison with Other Non-Natural Amino Acids

The choice of a non-natural amino acid for peptide modification depends on the desired therapeutic properties. Here, we compare this compound with other commonly used UAAs, focusing on their impact on peptide stability and biological activity.

Halogenated Phenylalanines

Halogenation of the phenylalanine ring is a common strategy to enhance peptide stability and potency. The nature and position of the halogen atom can have a profound impact on the resulting peptide's properties.

Non-Natural Amino AcidKey Features & Impact on PeptidesRepresentative Experimental Data
This compound - Dichloro substitution significantly increases hydrophobicity and steric bulk.- Can enhance resistance to enzymatic degradation.[1]- May improve receptor binding affinity and selectivity.A study on 26RFa neuropeptide analogs showed that substitution of Phenylalanine with its para-chloro counterpart can be an effective strategy to design potent agonists for the human QRFPR receptor.[2]
p-Chloro-L-phenylalanine - Single chloro substitution offers a moderate increase in hydrophobicity.- Known to inhibit serotonin synthesis.[3]- Can influence receptor binding and biological activity.[2][4]In a study on neuropeptide 26RFa, replacement of Phe with p-chloro-Phe in certain positions was found to be a favorable substitution for maintaining or improving receptor activation.[2]
4-Fluoro-L-phenylalanine - Fluoro substitution has a minimal steric effect but significantly alters electronic properties.- Can enhance proteolytic stability.[1][5]- May improve binding affinity through favorable interactions with the receptor.Incorporation of fluorinated amino acids into antimicrobial peptides has been shown to moderately improve protease stability while retaining or enhancing bacteriostatic activity.[1]
Conformationally Constrained Phenylalanine Analogs

Restricting the conformational freedom of an amino acid side chain can pre-organize the peptide into a bioactive conformation, leading to increased potency and selectivity.

Non-Natural Amino AcidKey Features & Impact on PeptidesRepresentative Experimental Data
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) - A cyclized analog of phenylalanine, rigidly constraining the χ1 and χ2 dihedral angles.- Strongly promotes turn structures in peptides.Substitution of Phe with Tic in a cyclic opioid peptide analog resulted in a potent agonist with high preference for μ-opioid receptors over δ-receptors, demonstrating a significant impact on receptor selectivity.[6]
2-Aminoindan-2-carboxylic acid (Aic) - A bicyclic analog that provides significant conformational restriction.- Can induce specific secondary structures.The analogue H-Tyr-D-Orn-Aic-Glu-NH2 was found to be a potent agonist with high preference of mu receptors over delta receptors.[6]
Phenylalanine Homologs

Extending the carbon chain between the alpha-carbon and the phenyl ring can alter the peptide backbone and side-chain orientation, influencing receptor interactions.

Non-Natural Amino AcidKey Features & Impact on PeptidesRepresentative Experimental Data
β-Homo-phenylalanine - An extra methylene group in the backbone can lead to different folding patterns (e.g., helices with different pitches).- Can improve proteolytic stability.Incorporation of β-amino acids can confer resistance to enzymatic degradation.
Homohomophenylalanine (hhPhe) - Two additional methylene groups in the side chain.- Can probe larger binding pockets and establish new interactions.Potent 11-amino acid GLP-1 receptor agonists were identified containing hhPhe analogs at the C-terminus, with some demonstrating excellent in vivo activity in a mouse model of diabetes.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptides containing non-natural amino acids.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating UAAs like this compound is typically achieved through Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Washing1 Washing (DMF) Deprotection1->Washing1 Coupling Amino Acid Coupling (UAA + Coupling Reagents like HBTU/DIEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Washing2->Cleavage Final amino acid Repeat->Deprotection1 Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Figure 1. General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol:

  • Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for C-terminal amides).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in dimethylformamide (DMF).

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (natural or unnatural) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF, and then add it to the resin.

  • Washing: Wash the resin with DMF to remove unreacted amino acid and coupling reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Protease Stability Assay

This assay evaluates the resistance of a peptide to enzymatic degradation.

Protease_Stability_Assay Incubation Incubate Peptide with Protease (e.g., Trypsin, Chymotrypsin) at 37°C TimePoints Collect Aliquots at Different Time Points Incubation->TimePoints Quench Quench Reaction (e.g., Acidification) TimePoints->Quench Analysis Analyze by RP-HPLC Quench->Analysis Quantification Quantify Remaining Intact Peptide Analysis->Quantification HalfLife Calculate Half-life (t½) Quantification->HalfLife

Figure 2. Workflow for a typical protease stability assay.

Protocol:

  • Peptide Solution: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., PBS, pH 7.4).

  • Enzyme Solution: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, or plasma) in the same buffer.

  • Incubation: Mix the peptide and enzyme solutions at a defined ratio and incubate at 37°C.

  • Time Points: At various time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction in the aliquot by adding a quenching agent, such as a strong acid (e.g., TFA).

  • Analysis: Analyze each quenched sample by RP-HPLC to separate the intact peptide from its degradation products.

  • Quantification: Determine the percentage of the intact peptide remaining at each time point by integrating the area of the corresponding peak in the HPLC chromatogram.

  • Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide under the assay conditions.[8]

Receptor Binding Assay

These assays are used to determine the affinity of a peptide for its target receptor.

Receptor_Binding_Assay cluster_0 Competitive Binding Receptor Receptor Preparation (e.g., Cell Membranes) Incubate Incubate all components Receptor->Incubate Radioligand Radiolabeled Ligand (Constant Concentration) Radioligand->Incubate Competitor Unlabeled Peptide (Increasing Concentrations) Competitor->Incubate Separate Separate Bound from Free Ligand (e.g., Filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Analyze Analyze Data to Determine IC50/Ki Measure->Analyze

Figure 3. Workflow for a competitive receptor binding assay.

Protocol (Competitive Binding Assay):

  • Receptor Preparation: Prepare membranes from cells expressing the target receptor or use purified receptor protein.

  • Radioligand: Choose a radiolabeled ligand with known high affinity for the receptor.

  • Competition: In a series of tubes or wells, mix the receptor preparation with a constant concentration of the radiolabeled ligand and increasing concentrations of the unlabeled test peptide.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Measurement: Quantify the amount of radioactivity retained on the filter, which corresponds to the amount of bound radioligand.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test peptide. The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand is the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 value.

Signaling Pathways

Peptides often exert their effects by binding to cell surface receptors, such as G-protein coupled receptors (GPCRs), and modulating intracellular signaling pathways. The incorporation of UAAs can fine-tune this interaction.

GPCR_Signaling Peptide Peptide Ligand (with UAA) Receptor GPCR Peptide->Receptor Binding G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activation Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylation Cascade

Figure 4. A simplified G-protein coupled receptor (GPCR) signaling pathway.

Conclusion

The strategic incorporation of non-natural amino acids is a vital tool in the development of peptide-based drugs with enhanced therapeutic profiles. This compound offers a valuable option for increasing the hydrophobicity and proteolytic resistance of peptides. However, the optimal choice of a UAA is context-dependent and requires careful consideration of the desired pharmacological properties and the specific biological target. This guide provides a framework for comparing this compound with other classes of UAAs, supported by experimental considerations, to facilitate the rational design of novel and effective peptide therapeutics.

References

Validating H-D-Phe(3,4-DiCl)-OH Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) like H-D-Phe(3,4-DiCl)-OH into peptides and proteins is critical for developing novel therapeutics and research tools. This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for validating the successful incorporation of this dichlorinated phenylalanine analog. The comparison is supported by a summary of experimental data and detailed methodologies to aid in the selection of the most appropriate validation strategy.

The successful site-specific incorporation of this compound, a synthetic amino acid derivative, into a peptide backbone is a crucial checkpoint in the synthesis of modified biologics. Verifying the presence and exact location of this UAA is paramount to ensure the desired structure and function of the final product. While mass spectrometry stands out as a primary tool for this validation, other techniques such as Edman degradation and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary or alternative approaches.

Comparative Analysis of Validation Techniques

The choice of analytical method for validating UAA incorporation depends on several factors, including the required level of detail, sample purity, available instrumentation, and throughput needs. Mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is often favored for its high sensitivity, speed, and ability to provide detailed sequence information.[1]

FeatureMass Spectrometry (LC-MS/MS)Edman DegradationNMR Spectroscopy
Primary Output Mass-to-charge ratio of peptide and fragment ionsSequential N-terminal amino acid identificationNuclear spin resonance frequencies, providing structural information
Sensitivity High (picomole to femtomole)Moderate (picomole)[2]Low (micromole to millimole)
Throughput HighLowLow
Information Provided Molecular weight confirmation, amino acid sequence, post-translational modifications, and site of UAA incorporation.[1]N-terminal sequence of up to 30-50 residues.[2]3D structure, protein folding, and dynamic properties.[3]
Sample Requirement Can analyze complex mixturesRequires highly purified samplesRequires highly purified and concentrated samples
Key Advantage High sensitivity and detailed fragmentation data for sequence confirmation.Direct, sequential identification of N-terminal residues.Provides detailed structural and dynamic information in solution.
Key Limitation Indirect sequence determination through fragmentation patterns.Limited to N-terminal sequencing and shorter peptides; cannot identify modified N-termini.[2]Low sensitivity and complex data analysis.

Experimental Protocols

Mass Spectrometry-Based Validation

Objective: To confirm the molecular weight of the peptide containing this compound and to pinpoint its location within the peptide sequence through fragmentation analysis.

Methodology:

  • Sample Preparation: The synthesized peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to remove impurities. The purified peptide is then dissolved in a solvent compatible with mass spectrometry, typically a mixture of water, acetonitrile, and formic acid.

  • LC-MS/MS Analysis: The peptide solution is injected into an LC-MS/MS system. The peptide is first separated from any remaining contaminants by the liquid chromatography column.

  • Mass Spectrometry:

    • Full Scan (MS1): The intact peptide is ionized (e.g., by electrospray ionization) and its mass-to-charge ratio (m/z) is measured. This provides the experimental molecular weight of the peptide, which should match the theoretical mass calculated for the sequence including this compound.

    • Tandem Mass Spectrometry (MS/MS or MS2): The ion corresponding to the peptide of interest is isolated and fragmented (e.g., by collision-induced dissociation). The m/z ratios of the resulting fragment ions are then measured.

  • Data Analysis: The fragmentation pattern is analyzed to reconstruct the peptide sequence. The mass shift corresponding to the this compound residue in the fragment ions confirms its presence and specific location.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Peptide Synthesis RP_HPLC RP-HPLC Purification Peptide_Synthesis->RP_HPLC Dissolution Dissolution in MS-compatible solvent RP_HPLC->Dissolution LC_Separation LC Separation Dissolution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1_Scan MS1 Scan (Intact Mass) ESI->MS1_Scan Isolation Precursor Ion Isolation MS1_Scan->Isolation MW_Confirmation Molecular Weight Confirmation MS1_Scan->MW_Confirmation CID Collision-Induced Dissociation Isolation->CID MS2_Scan MS2 Scan (Fragment Ions) CID->MS2_Scan Sequence_Verification Sequence Verification MS2_Scan->Sequence_Verification

LC-MS/MS Workflow for UAA Incorporation Validation
Alternative Validation Methods

Edman Degradation

Edman degradation sequentially removes amino acids from the N-terminus of a peptide, which are then identified.[2]

Methodology:

  • Immobilization: The purified peptide is immobilized on a solid support.

  • Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC).[4]

  • Cleavage: The derivatized N-terminal amino acid is selectively cleaved off under acidic conditions.[4]

  • Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography by comparing its retention time to a standard.[4]

  • Cycle Repetition: The cycle is repeated to identify the subsequent amino acids in the sequence.

When the cycle reaches the position of this compound, the resulting PTH-derivative will have a unique retention time, confirming its presence at that specific position.

edman_degradation_workflow Start Purified Peptide Immobilize Immobilize on Solid Support Start->Immobilize Couple Couple with PITC Immobilize->Couple Cleave Cleave N-terminal Amino Acid Couple->Cleave Identify Identify PTH-Amino Acid via HPLC Cleave->Identify Repeat Repeat Cycle for Next Residue Identify->Repeat Repeat->Couple Next Cycle

Edman Degradation Workflow

NMR Spectroscopy

NMR spectroscopy can provide detailed structural information about the peptide in solution, confirming the incorporation of the UAA and its impact on the peptide's conformation.[3]

Methodology:

  • Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O). A high concentration of the peptide is typically required.

  • NMR Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) are performed.[3]

  • Data Analysis:

    • The unique chemical shifts of the protons and carbons of the this compound residue are identified in the NMR spectra.

    • Through-bond (COSY, TOCSY) and through-space (NOESY) correlations are used to assign the resonances to specific atoms in the peptide sequence.

    • The presence of the dichlorinated aromatic ring will give rise to characteristic signals in the aromatic region of the ¹H NMR spectrum, and the unique spin system can be traced to confirm its identity and location.

Conclusion

Mass spectrometry, particularly LC-MS/MS, offers a robust, sensitive, and high-throughput method for the primary validation of this compound incorporation. Its ability to provide both molecular weight confirmation and sequence-specific localization makes it an indispensable tool in modern peptide and protein chemistry. Edman degradation, while less common now, can serve as a valuable orthogonal method for N-terminal sequence confirmation. NMR spectroscopy, although lower in throughput and sensitivity, provides unparalleled insight into the structural consequences of UAA incorporation, making it a powerful secondary validation technique for in-depth characterization. The choice of method will ultimately be guided by the specific research question and available resources.

References

Enhanced Peptide Stability Through D-Amino Acid Substitution: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the in vivo stability of peptide-based therapeutics is a critical challenge. Proteolytic degradation significantly limits the half-life and bioavailability of these promising molecules. A key strategy to overcome this is the incorporation of non-natural amino acids, such as H-D-Phe(3,4-DiCl)-OH, a D-isomer of dichlorophenylalanine. This guide provides a comparative analysis of peptide stability with and without this modification, supported by experimental data and detailed protocols.

The primary advantage of substituting a naturally occurring L-amino acid with its D-enantiomer is the increased resistance to enzymatic degradation.[1] Most proteases are stereospecific and do not efficiently recognize or cleave peptide bonds involving D-amino acids. This steric hindrance significantly prolongs the peptide's presence in biological systems. Furthermore, the addition of halogen atoms, such as chlorine, to the phenylalanine ring can further enhance stability through effects on the peptide's conformation and binding characteristics.[2][3]

Comparative Stability Data

Peptide VariantModificationHalf-life (in vivo)Fold Increase in Stability
Native GnRHL-amino acids only~2-4 minutes1x
[D-Phe⁶]-GnRHD-phenylalanine at position 6~5-10 minutes~2.5x[4]

Note: The data for [D-Phe⁶]-GnRH is used as a representative example of the stabilizing effect of a D-phenylalanine substitution. The actual fold increase for a peptide containing this compound may vary depending on the peptide sequence and the position of the substitution.

Stability ParameterPeptide without this compoundPeptide with this compound
Susceptibility to Enzymatic Degradation HighSignificantly Reduced
Plasma Half-life ShortExtended
Bioavailability LowPotentially Increased

Experimental Protocols

To assess the stability of peptides, two common experimental approaches are employed: serum stability assays and enzymatic degradation assays.

Serum Stability Assay

This assay evaluates the stability of a peptide in the presence of a complex mixture of proteases found in blood serum.

Protocol:

  • Peptide Incubation: A stock solution of the peptide is incubated in fresh human serum at 37°C.

  • Time-Point Sampling: Aliquots of the serum-peptide mixture are taken at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Protein Precipitation: To stop the enzymatic degradation, a quenching agent such as trichloroacetic acid (TCA) is added to each aliquot to precipitate the serum proteins.

  • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining intact peptide, is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quantification: The peak area of the intact peptide at each time point is measured and compared to the time-zero sample to determine the percentage of peptide remaining.

  • Half-life Calculation: The data is plotted as the percentage of intact peptide versus time, and the half-life (t₁/₂) is calculated from the degradation curve.[5][6]

Enzymatic Degradation Assay

This assay assesses the stability of a peptide against a specific protease, such as trypsin.

Protocol:

  • Peptide and Enzyme Preparation: The peptide and trypsin are dissolved in a suitable buffer (e.g., 50mM ammonium bicarbonate, pH 8).

  • Reaction Initiation: The peptide and trypsin are mixed at a specific ratio (e.g., 1:100 enzyme to peptide by weight) and incubated at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points and the reaction is quenched by adding an acid, such as formic acid.

  • Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the intact peptide and its degradation products.

  • Degradation Rate Calculation: The rate of disappearance of the intact peptide is calculated to determine the peptide's susceptibility to the specific enzyme.[7][8]

Visualization of a Relevant Signaling Pathway

The stability of peptide ligands is crucial for their interaction with receptors and the subsequent activation of signaling pathways. For instance, GnRH analogs are used to modulate the GnRH receptor signaling pathway, which plays a key role in reproductive endocrinology.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GnRH GnRH Analog GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binding Gq11 Gq/11 GnRHR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activation MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Activation Transcription_Factors Transcription Factors (c-Fos, c-Jun) MAPK_Cascade->Transcription_Factors Activation Gene_Expression Gonadotropin Gene Expression (LH, FSH) Transcription_Factors->Gene_Expression Induction

Caption: GnRH Receptor Signaling Pathway.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing peptide stability.

Peptide_Stability_Workflow cluster_preparation Sample Preparation cluster_processing Sample Processing cluster_analysis Analysis Peptide_Synth Peptide Synthesis (With and Without Modification) Incubation Incubation with Serum or Enzyme Peptide_Synth->Incubation Quenching Quenching and Protein Precipitation Incubation->Quenching Centrifugation Centrifugation Quenching->Centrifugation HPLC_MS RP-HPLC or LC-MS Analysis Centrifugation->HPLC_MS Data_Analysis Data Analysis and Half-life Calculation HPLC_MS->Data_Analysis

Caption: General Workflow for Peptide Stability Assays.

References

A Comparative Guide to the Efficacy of H-D-Phe(3,4-DiCl)-OH Peptides Versus Native Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modification of native peptide sequences is a cornerstone of modern drug discovery, aimed at enhancing therapeutic efficacy, stability, and bioavailability. One such modification involves the incorporation of non-proteinogenic amino acids. This guide provides a comparative analysis of peptides containing the synthetic amino acid H-D-Phe(3,4-DiCl)-OH (D-3,4-Dichlorophenylalanine) versus their native counterparts. The introduction of a D-amino acid can confer resistance to proteolytic degradation, while the dichloro-substitution on the phenyl ring can influence receptor binding affinity and overall pharmacological profile.

This guide presents a hypothetical case study to illustrate the potential advantages of this modification, supported by detailed experimental protocols for key comparative assays.

Comparative Efficacy: A Hypothetical Case Study

To illustrate the potential impact of incorporating this compound, we present a hypothetical case study comparing a native bioactive peptide, "Peptide-N," with its modified analogue, "Peptide-M," in which a key phenylalanine residue has been replaced with this compound.

Data Presentation

The following tables summarize the hypothetical quantitative data from key in vitro assays comparing Peptide-N and Peptide-M.

Table 1: Receptor Binding Affinity

PeptideReceptor TargetKi (nM)
Peptide-N (Native)GPCR-X15.8
Peptide-M (Modified)GPCR-X12.3

Ki (inhibitory constant) is a measure of binding affinity; a lower value indicates higher affinity.

Table 2: Proteolytic Stability in Human Serum

PeptideHalf-life (t1/2) in hours
Peptide-N (Native)0.5
Peptide-M (Modified)8.2

Half-life (t1/2) is the time required for 50% of the peptide to be degraded.

Table 3: In Vitro Biological Activity (cAMP Inhibition Assay)

PeptideEC50 (nM)
Peptide-N (Native)25.4
Peptide-M (Modified)18.9

EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response; a lower value indicates higher potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in the case study are provided below.

Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize both the native (Peptide-N) and the this compound containing (Peptide-M) peptides.

Protocol:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amidation) in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

  • Amino Acid Coupling:

    • For Peptide-N, couple the next Fmoc-protected native amino acid.

    • For Peptide-M, at the desired position, couple Fmoc-D-Phe(3,4-DiCl)-OH.

    • The coupling is mediated by activating agents such as HBTU/HOBt in the presence of a base like DIPEA in DMF.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and by-products.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Competitive Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the native and modified peptides to their target receptor.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line overexpressing the target receptor (e.g., GPCR-X).

  • Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled ligand known to bind to the receptor.

  • Competition: Add increasing concentrations of the unlabeled competitor peptides (Peptide-N and Peptide-M) to the wells.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter plate.

  • Detection: Quantify the amount of bound radioligand on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.[1][2]

Proteolytic Stability Assay

Objective: To evaluate the stability of the peptides in the presence of proteases, simulating physiological conditions.

Protocol:

  • Incubation: Incubate a known concentration of each peptide (Peptide-N and Peptide-M) in human serum at 37°C.[3]

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), take an aliquot of the incubation mixture.[3]

  • Quenching: Stop the enzymatic degradation by adding a quenching solution, such as trifluoroacetic acid, and precipitating the serum proteins.[3]

  • Analysis: Centrifuge the samples and analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining against time. Determine the half-life (t1/2) by fitting the data to a one-phase decay model.

Cell-Based Functional Assay

Objective: To measure the biological activity of the peptides by quantifying their effect on a downstream signaling pathway.

Protocol:

  • Cell Culture: Culture a suitable cell line that expresses the target receptor and exhibits a measurable response upon receptor activation (e.g., changes in intracellular cyclic AMP levels for a Gi-coupled GPCR).

  • Cell Stimulation: Treat the cells with increasing concentrations of Peptide-N and Peptide-M.

  • Incubation: Incubate for a specific period to allow for the cellular response to occur.

  • Lysis and Detection: Lyse the cells and measure the intracellular concentration of the second messenger (e.g., cAMP) using a commercially available ELISA kit.[4][5]

  • Data Analysis: Plot the response (e.g., % inhibition of cAMP production) against the logarithm of the peptide concentration. Determine the EC50 value from the resulting dose-response curve.

Mandatory Visualizations

sps_workflow cluster_cycle Synthesis Cycle (Repeated for each Amino Acid) deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash deprotection->wash1 n-1 cycles coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->coupling n-1 cycles wash2 DMF Wash coupling->wash2 n-1 cycles wash2->deprotection n-1 cycles final_cleavage Final Cleavage (TFA Cocktail) wash2->final_cleavage start Start: Swollen Resin start->deprotection purification RP-HPLC Purification final_cleavage->purification characterization Mass Spec & Analytical HPLC purification->characterization final_product Final Peptide characterization->final_product

Solid-Phase Peptide Synthesis (SPPS) Workflow.

binding_assay_workflow cluster_plate 96-Well Plate Setup membranes Receptor Membranes incubation Incubate to Equilibrium membranes->incubation radioligand Radiolabeled Ligand (Constant Concentration) radioligand->incubation competitor Unlabeled Peptide (Increasing Concentrations) competitor->incubation filtration Rapid Filtration (Separate Bound vs. Free) incubation->filtration counting Scintillation Counting (Quantify Bound Ligand) filtration->counting analysis Data Analysis (IC50 -> Ki Calculation) counting->analysis result Binding Affinity (Ki) analysis->result

Competitive Receptor Binding Assay Workflow.

gpcr_signaling ligand Peptide Ligand (e.g., Peptide-M) receptor GPCR ligand->receptor Binds g_protein G-Protein (αβγ) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits (for Gi) atp ATP camp cAMP atp->camp Adenylyl Cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets

Inhibitory GPCR Signaling Pathway.

Conclusion

The incorporation of this compound into a peptide backbone represents a powerful strategy to enhance its therapeutic potential. As illustrated in our hypothetical case study, this modification can lead to significant improvements in proteolytic stability and may modulate receptor binding affinity and biological potency. The enhanced stability is primarily attributed to the resistance of the D-amino acid to degradation by endogenous proteases. The dichlorophenyl group can introduce new interactions with the receptor binding pocket, potentially leading to increased affinity and potency.

This guide provides a framework for the systematic evaluation of such modified peptides. The detailed experimental protocols and workflows serve as a practical resource for researchers aiming to objectively compare the performance of modified peptides against their native counterparts, thereby accelerating the development of more robust and effective peptide-based therapeutics.

References

Comparative Structural Analysis: H-D-Phe(3,4-DiCl)-OH versus L-Phenylalanine in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Peptide Science

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug design, offering a powerful tool to modulate pharmacological properties such as potency, selectivity, and metabolic stability. Among these, halogenated and D-amino acids represent two key classes of modifications that can profoundly influence peptide structure and function. This guide provides a comparative overview of the structural impact of incorporating D-3,4-dichlorophenylalanine (H-D-Phe(3,4-DiCl)-OH) versus the natural L-phenylalanine into peptide backbones.

While direct, head-to-head crystallographic or NMR structural data for identical peptide sequences containing these two specific amino acids is limited in publicly available literature, this guide synthesizes data from related studies on halogenated phenylalanines and D-amino acids to provide a comprehensive analysis of their expected structural consequences.

Key Structural Differences: An Overview

The introduction of this compound in place of L-phenylalanine imparts two primary structural modifications: a change in stereochemistry at the alpha-carbon (from L to D configuration) and the addition of two chlorine atoms to the phenyl ring. These changes can induce significant local and global conformational alterations within a peptide.

Structural ParameterImpact of L-PhenylalanineExpected Impact of this compound
Backbone Dihedral Angles (Φ, Ψ) Conforms to standard Ramachandran plot regions for L-amino acids (e.g., α-helix, β-sheet).Occupies mirror-image regions of the Ramachandran plot, often inducing turns or disrupting canonical secondary structures.
Side-Chain Conformation (χ1, χ2) Exhibits preferred rotamers to minimize steric hindrance and engage in hydrophobic or aromatic interactions.May adopt altered rotameric preferences due to steric clashes with the peptide backbone and electrostatic interactions of the chlorine atoms.
Secondary Structure Propensity Promotes the formation of α-helices and β-sheets depending on the surrounding sequence.Can act as a "helix breaker" or a "turn inducer," significantly altering the peptide's secondary structure.
Inter-residue Interactions The phenyl ring can participate in π-π stacking and hydrophobic interactions.The electron-withdrawing chlorine atoms can modify the electrostatic potential of the aromatic ring, influencing aromatic interactions.[1] The D-configuration alters the spatial orientation of the side chain, affecting potential interactions with neighboring residues.
Solvent Accessibility The hydrophobicity of the phenyl group influences its interaction with the solvent.The addition of chlorine atoms increases the hydrophobicity and can alter the solvation properties of the side chain.

Detailed Structural Implications

1. Backbone Conformation:

The most significant structural perturbation arising from the substitution of an L-amino acid with a D-amino acid is the alteration of the peptide backbone geometry. D-amino acids favor dihedral angles (Φ, Ψ) that are the mirror image of those preferred by L-amino acids. This often leads to the disruption of regular secondary structures like α-helices and β-sheets and can promote the formation of specific turn structures, such as β-turns. Computational studies on peptides containing D-amino acids have shown that they can be less thermodynamically stable in some contexts, but can also be used to stabilize specific non-canonical structures.[2]

2. Side-Chain Orientation and Interactions:

The 3,4-dichloro substitution on the phenyl ring introduces both steric bulk and electronic modifications. The chlorine atoms are electron-withdrawing, which can alter the quadrupole moment of the aromatic ring and influence its ability to participate in π-π stacking and cation-π interactions. Studies on cyclic peptides containing 4-chloro-phenylalanine have shown that electronic substituent effects can modulate CH-π interactions and influence the conformational equilibrium of the peptide.[3] While this is not a direct comparison to the 3,4-dichloro substitution, it highlights the principle that halogenation impacts local interactions. The D-configuration also places the bulky dichlorophenyl side chain in a different spatial orientation relative to the peptide backbone and neighboring side chains, which can lead to new steric clashes or favorable interactions that were not present with L-phenylalanine.

Experimental Protocols for Structural Elucidation

The structural impact of amino acid modifications is typically investigated using a combination of experimental and computational techniques.

1. X-ray Crystallography:

  • Objective: To determine the three-dimensional structure of the peptide in the solid state at atomic resolution.

  • Methodology:

    • Peptide Synthesis and Purification: The peptide is synthesized using solid-phase peptide synthesis (SPPS) and purified by high-performance liquid chromatography (HPLC).[4]

    • Crystallization: The purified peptide is screened against a variety of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain single crystals suitable for diffraction.

    • Data Collection: The crystal is exposed to an X-ray beam, and the diffraction pattern is recorded.

    • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic coordinates of the peptide are derived and refined.[5]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the three-dimensional structure and dynamics of the peptide in solution.

  • Methodology:

    • Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., water, methanol, or a mixture) containing a deuterated solvent for the lock signal.

    • Data Acquisition: A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed to assign the resonances of all protons in the peptide.[6]

    • Structural Calculations: Distance restraints derived from NOESY cross-peaks and dihedral angle restraints from coupling constants are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the NMR data.

3. Computational Modeling:

  • Objective: To predict the conformational preferences of the peptide and to rationalize experimental findings.

  • Methodology:

    • Force Field Selection: An appropriate molecular mechanics force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic interactions.

    • Conformational Sampling: Techniques such as molecular dynamics (MD) simulations or Monte Carlo methods are used to explore the conformational space of the peptide.[7]

    • Energy Calculations: The relative energies of different conformations are calculated to identify the most stable structures.[8]

Visualizing the Analysis Workflow

Structural Analysis Workflow Workflow for Structural Analysis of Modified Peptides cluster_synthesis Peptide Preparation cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_analysis Data Integration and Interpretation synthesis Peptide Synthesis (SPPS) purification Purification (HPLC) synthesis->purification xray X-ray Crystallography purification->xray Solid-state analysis nmr NMR Spectroscopy purification->nmr Solution-state analysis modeling Molecular Modeling purification->modeling In silico analysis structure 3D Structure Determination xray->structure nmr->structure dynamics Molecular Dynamics modeling->dynamics dynamics->structure comparison Conformational Comparison structure->comparison sar Structure-Activity Relationship comparison->sar

Caption: A flowchart illustrating the typical workflow for the structural analysis of peptides containing non-proteinogenic amino acids.

Conclusion

The substitution of L-phenylalanine with this compound is a multifaceted modification that can profoundly alter the structural landscape of a peptide. The combined effects of altered stereochemistry and halogenation can lead to significant changes in backbone conformation, side-chain orientation, and intermolecular interactions. These structural perturbations are key to modulating the biological activity and pharmacokinetic properties of peptide-based therapeutics. A thorough structural characterization using a combination of experimental and computational methods is crucial for understanding and harnessing the effects of such modifications in drug design and development. While direct comparative data remains a gap in the literature, the principles outlined in this guide provide a solid foundation for predicting and interpreting the structural consequences of incorporating this compound into peptide scaffolds.

References

A Comparative Guide to the Bioactivity of D- and L-3,4-Dichlorophenylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptide structures is a key strategy in modern drug discovery, offering a pathway to modulate pharmacological properties. Among these, the chlorinated phenylalanine analogue, 3,4-Dichlorophenylalanine (DCPA), provides a unique structural element. A critical consideration in its use is the chirality of the amino acid, specifically the choice between the D- and L-enantiomers. This guide provides a comparative overview of the expected bioactivity of peptides containing D-3,4-Dichlorophenylalanine versus their L-3,4-Dichlorophenylalanine counterparts, based on established principles of D-amino acid substitution in peptide chemistry.

Comparative Bioactivity: D-DCPA-Peptides vs. L-DCPA-Peptides

The substitution of a naturally occurring L-amino acid with its D-enantiomer can profoundly impact a peptide's biological activity. The following table summarizes the anticipated differences in performance between a hypothetical peptide synthesized with L-3,4-Dichlorophenylalanine and the same peptide containing D-3,4-Dichlorophenylalanine.

FeatureL-3,4-Dichlorophenylalanine PeptideD-3,4-Dichlorophenylalanine PeptideRationale for Difference
Receptor Binding Affinity VariablePotentially HigherThe D-amino acid can alter the peptide's conformation, potentially leading to a more favorable interaction with the target receptor.[1]
Enzymatic Stability Susceptible to ProteolysisSignificantly More ResistantProteases are stereospecific and primarily recognize L-amino acids. The presence of a D-amino acid hinders enzymatic degradation.
In Vivo Half-Life ShorterLongerIncreased resistance to enzymatic degradation leads to a longer circulation time in the body.
Biological Activity (In Vivo) LowerPotentially HigherA longer half-life and potentially higher receptor affinity can translate to enhanced and more sustained biological effects.
Immunogenicity More Likely to Elicit an Immune ResponseLess Likely to Elicit an Immune ResponseThe processing and presentation of antigens by the immune system are adapted to L-amino acid peptides.
Toxicity Generally LowerPotentially HigherWhile offering stability, D-amino acids can sometimes be associated with increased cellular toxicity.

Experimental Protocols

To empirically determine the comparative bioactivity of D- and L-3,4-Dichlorophenylalanine peptides, the following experimental protocols are typically employed:

Peptide Synthesis
  • Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Procedure: The peptide chain is assembled on a solid resin support. In each cycle, the Fmoc protecting group is removed from the N-terminus of the growing peptide chain, and the next Fmoc-protected amino acid (either L- or D-3,4-Dichlorophenylalanine) is coupled. This process is repeated until the desired peptide sequence is synthesized. The final peptide is then cleaved from the resin and purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

Receptor Binding Assay
  • Objective: To determine the binding affinity of the peptides to their target receptor.

  • Method: Competitive Radioligand Binding Assay.

  • Procedure:

    • A known concentration of a radiolabeled ligand that binds to the target receptor is incubated with a preparation of cells or membranes expressing the receptor.

    • Increasing concentrations of the unlabeled competitor peptides (the D- and L-3,4-Dichlorophenylalanine peptides) are added to the incubation mixture.

    • The amount of radioligand bound to the receptor is measured at each competitor peptide concentration.

    • The data is used to calculate the IC50 (the concentration of competitor peptide that inhibits 50% of the radioligand binding), which is then used to determine the binding affinity (Ki) of the test peptides.

Enzymatic Stability Assay
  • Objective: To assess the resistance of the peptides to degradation by proteases.

  • Method: Incubation with Serum or Specific Proteases followed by HPLC Analysis.

  • Procedure:

    • The D- and L-3,4-Dichlorophenylalanine peptides are incubated in a solution containing either a specific protease (e.g., trypsin, chymotrypsin) or a complex mixture of proteases like human serum.

    • Aliquots are taken at various time points.

    • The amount of intact peptide remaining in each aliquot is quantified using RP-HPLC.

    • The degradation half-life of each peptide is then calculated.

Visualizing the Impact of Chirality

The following diagrams illustrate the conceptual frameworks for understanding the influence of D-amino acid substitution on peptide bioactivity and the workflow for its evaluation.

G cluster_0 Peptide-Receptor Interaction L_Peptide L-DCPA Peptide L_Binding Standard Binding L_Peptide->L_Binding D_Peptide D-DCPA Peptide D_Binding Enhanced Binding D_Peptide->D_Binding Receptor Target Receptor Receptor->L_Binding Receptor->D_Binding L_Signal Signal Transduction L_Binding->L_Signal D_Signal Potentially Altered Signal Transduction D_Binding->D_Signal

Caption: Impact of D- vs. L-DCPA on Receptor Binding and Signaling.

G Start Hypothesis: D-DCPA enhances bioactivity Synthesis Solid-Phase Peptide Synthesis (L-DCPA and D-DCPA versions) Start->Synthesis Purification RP-HPLC Purification & Characterization Synthesis->Purification Binding_Assay Receptor Binding Assay (Determine Ki) Purification->Binding_Assay Stability_Assay Enzymatic Stability Assay (Determine Half-life) Purification->Stability_Assay In_Vivo_Study In Vivo Efficacy Study (Animal Model) Purification->In_Vivo_Study Data_Analysis Comparative Data Analysis Binding_Assay->Data_Analysis Stability_Assay->Data_Analysis In_Vivo_Study->Data_Analysis Conclusion Conclusion on Bioactivity Data_Analysis->Conclusion

Caption: Experimental Workflow for Bioactivity Comparison.

References

Comparative Analysis of Antibody Cross-Reactivity for H-D-Phe(3,4-DiCl)-OH Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical commercially available monoclonal antibodies targeting the synthetic peptide H-D-Phe(3,4-DiCl)-OH. Given the increasing interest in chlorinated phenylalanine analogs in peptide-based drug development, ensuring the specificity of antibodies used for their detection and quantification is paramount. This document outlines key experimental protocols, presents comparative data from simulated studies, and visualizes experimental workflows to aid researchers in selecting the most suitable antibody for their specific application.

This compound is a synthetic amino acid derivative used in the synthesis of peptide-based pharmaceuticals.[1][2] Its unique dichlorinated structure can be a critical component of bioactive peptides designed to target various receptors or enzymes.[1] Therefore, the development of specific antibodies against peptides containing this residue is crucial for pharmacokinetic and pharmacodynamic studies.

Hypothetical Antibody Comparison

This guide compares three fictional monoclonal antibodies: Ab-123 , Ab-456 , and Ab-789 . The following sections detail their performance in various cross-reactivity assays.

Data Presentation: Cross-Reactivity Profiles

The cross-reactivity of the three hypothetical antibodies was assessed against a panel of related and unrelated peptides using a competitive ELISA. The percentage of cross-reactivity was calculated based on the concentration of each peptide required to inhibit 50% of the antibody binding to immobilized this compound.

Peptide AnalyteStructureAntibody Ab-123 Cross-Reactivity (%)Antibody Ab-456 Cross-Reactivity (%)Antibody Ab-789 Cross-Reactivity (%)
Target Peptide This compound 100 100 100
Phenylalanine Analog 1H-D-Phe(3-Cl)-OH15.22.58.9
Phenylalanine Analog 2H-D-Phe(4-Cl)-OH12.81.87.5
Phenylalanine Analog 3H-D-Phe-OH1.5<0.10.8
Unrelated Peptide 1H-D-Ala-Pro-Phe-OH<0.1<0.1<0.1
Unrelated Peptide 2H-Pro-Phe-Gly-Lys-OH<0.1<0.1<0.1

Table 1: Competitive ELISA Cross-Reactivity Data. This table summarizes the cross-reactivity of three hypothetical antibodies against various phenylalanine analogs and unrelated peptides.

The specificity of the antibodies was further evaluated by Western blot analysis against a panel of carrier proteins conjugated to different peptides.

Conjugated PeptideAntibody Ab-123Antibody Ab-456Antibody Ab-789
BSA-H-D-Phe(3,4-DiCl)-OH Strong Signal Strong Signal Strong Signal
BSA-H-D-Phe(3-Cl)-OHWeak SignalNo SignalFaint Signal
BSA-H-D-Phe(4-Cl)-OHWeak SignalNo SignalFaint Signal
BSA-H-D-Phe-OHNo SignalNo SignalNo Signal
BSANo SignalNo SignalNo Signal

Table 2: Western Blot Specificity Analysis. This table indicates the signal intensity of the three hypothetical antibodies against different peptide-BSA conjugates.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures.[3][4][5][6][7][8]

Competitive ELISA Protocol
  • Antigen Coating: A 96-well plate is coated with a conjugate of this compound and a carrier protein (e.g., BSA) at a concentration of 1 µg/mL in coating buffer overnight at 4°C.[8]

  • Washing: The plate is washed three times with wash buffer (PBS containing 0.05% Tween-20).

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubating for 1-2 hours at room temperature.[8]

  • Competition: A mixture of a fixed concentration of the primary antibody and varying concentrations of the competitor peptides (or the target peptide for the standard curve) is prepared and added to the wells. The plate is then incubated for 2 hours at room temperature.

  • Washing: The plate is washed three times with wash buffer.

  • Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody, specific for the primary antibody, is diluted in blocking buffer and added to each well. The plate is incubated for 1 hour at room temperature.

  • Washing: The plate is washed five times with wash buffer.

  • Detection: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark for 15-30 minutes. The reaction is stopped by adding a stop solution.

  • Data Analysis: The absorbance is read at 450 nm using a microplate reader. The percentage of cross-reactivity is calculated using the IC50 values (the concentration of competitor peptide that causes 50% inhibition of the maximal signal).

Western Blot Protocol
  • Sample Preparation: Peptide-BSA conjugates are prepared and their concentrations are determined.

  • SDS-PAGE: The conjugates are separated by size using SDS-polyacrylamide gel electrophoresis.[7]

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[3][5]

  • Blocking: The membrane is incubated with blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation: The membrane is incubated with the primary antibody (Ab-123, Ab-456, or Ab-789) diluted in blocking buffer overnight at 4°C with gentle agitation.[5]

  • Washing: The membrane is washed three times for 5-10 minutes each with wash buffer (TBST).[5]

  • Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[7]

  • Washing: The membrane is washed three times for 5-10 minutes each with TBST.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[7]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

To further illustrate the context and methodologies, the following diagrams have been generated using Graphviz.

G Hypothetical Signaling Pathway Involving a this compound Containing Peptide cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Peptide-Receptor Binding Peptide-Receptor Binding Peptide This compound Containing Peptide Receptor Cell Surface Receptor Peptide->Receptor Binds Signal Transduction Signal Transduction Receptor->Signal Transduction Activates Downstream Effector Downstream Effector Signal Transduction->Downstream Effector Modulates Biological Response Biological Response Downstream Effector->Biological Response

Caption: Hypothetical signaling cascade initiated by a peptide containing this compound.

G Competitive ELISA Workflow Start Start Coat Plate Coat Plate with Target Peptide Conjugate Start->Coat Plate Block Block Non-Specific Sites Coat Plate->Block Add Samples Add Antibody and Competitor Peptide Mixture Block->Add Samples Incubate Incubate Add Samples->Incubate Wash Wash Incubate->Wash Add Secondary Ab Add HRP-Conjugated Secondary Antibody Wash->Add Secondary Ab Incubate 2 Incubate Add Secondary Ab->Incubate 2 Wash 2 Wash Incubate 2->Wash 2 Add Substrate Add TMB Substrate Wash 2->Add Substrate Measure Measure Absorbance Add Substrate->Measure End End Measure->End

Caption: Step-by-step workflow for the competitive ELISA protocol.

G Western Blot Workflow Start Start SDS-PAGE Separate Peptide Conjugates by SDS-PAGE Start->SDS-PAGE Transfer Transfer to Membrane SDS-PAGE->Transfer Block Block Membrane Transfer->Block Primary Ab Incubate with Primary Antibody Block->Primary Ab Wash 1 Wash Primary Ab->Wash 1 Secondary Ab Incubate with Secondary Antibody Wash 1->Secondary Ab Wash 2 Wash Secondary Ab->Wash 2 Detect Chemiluminescent Detection Wash 2->Detect End End Detect->End

Caption: Workflow for determining antibody specificity using Western blot.

References

A Comparative Guide to Confirming Peptide Conformation: The Role of H-D-Phe(3,4-DiCl)-OH and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating the three-dimensional structure of peptides is a critical step in understanding their biological function and in the rational design of novel therapeutics. This guide provides an objective comparison of the primary experimental methods used for confirming peptide conformation and explores the strategic use of modified amino acids, such as H-D-Phe(3,4-DiCl)-OH, to stabilize and probe these structures.

The incorporation of non-proteinogenic amino acids is a powerful strategy to modulate the conformational landscape of a peptide. This compound, a D-amino acid derivative of phenylalanine with two chlorine atoms on the phenyl ring, serves as a valuable tool in this regard. The bulky and electronegative chlorine atoms can introduce steric hindrance and foster specific intramolecular interactions, such as halogen bonds, which can rigidify the peptide backbone and favor a particular conformation. This conformational restriction can enhance proteolytic stability and receptor binding affinity.

This guide will delve into the leading analytical techniques used to confirm the conformation of such modified peptides: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Circular Dichroism (CD) Spectroscopy. We will compare their performance, present supporting data in structured tables, and provide detailed experimental protocols.

Comparative Analysis of Key Conformational Analysis Techniques

The choice of method for confirming peptide conformation depends on the specific research question, the nature of the peptide, and the level of structural detail required. The following table summarizes the key characteristics of the three primary techniques.

FeatureNMR SpectroscopyX-ray CrystallographyCircular Dichroism (CD) Spectroscopy
Sample State SolutionSolid (Crystal)Solution
Information Provided 3D structure in solution, dynamics, intermolecular interactionsHigh-resolution static 3D structureSecondary structure content (α-helix, β-sheet, random coil)
Resolution AtomicAtomicLow
Peptide Size Limit Typically < 30 kDaNo strict limit, but crystallization is the bottleneckNo strict limit
Sample Amount mg quantitiesµg to mg quantitiesµg quantities
Throughput Low to mediumLowHigh
Key Advantage Provides information on conformational dynamics in a near-native environmentProvides the highest resolution structural dataRapid assessment of secondary structure and conformational changes
Key Disadvantage Complex data analysis, size limitationsRequires successful crystallization, which can be challenging; provides a static pictureProvides low-resolution, averaged structural information

The Role of this compound as a Conformational Probe

Incorporating this compound into a peptide sequence can significantly aid in its conformational analysis by the aforementioned techniques. The introduction of halogen atoms can influence the peptide's structure and spectroscopic properties.

Impact on Spectroscopic Data:

Spectroscopic TechniquePotential Effect of this compound Incorporation
NMR Spectroscopy The chlorine atoms can induce significant changes in the chemical shifts of nearby protons, providing valuable distance restraints for structural calculations. The rigidified conformation may result in a less averaged, more defined set of NMR signals.
X-ray Crystallography The presence of heavy chlorine atoms can aid in the phasing of diffraction data, simplifying the process of structure determination. The conformationally constrained peptide may be more amenable to crystallization.
Circular Dichroism A stabilized conformation, such as a well-defined β-turn or helical segment, will produce a more intense and characteristic CD spectrum compared to a flexible, unstructured peptide. This allows for a clearer assessment of the secondary structure content.

Experimental Protocols

Detailed methodologies are essential for the successful application of these techniques. Below are generalized protocols for each of the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure of a peptide in solution.

Protocol:

  • Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The pH should be adjusted to a range where amide proton exchange is minimized (typically pH 4-5).

  • Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

    • HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling (¹³C, ¹⁵N) is used, to correlate protons with their attached heavy atoms.

  • Data Analysis:

    • Resonance Assignment: Assign all proton and other relevant nuclei signals to specific atoms in the peptide sequence.

    • Restraint Generation: Extract distance restraints from NOESY spectra and dihedral angle restraints from coupling constants.

    • Structure Calculation: Use computational software (e.g., CYANA, XPLOR-NIH) to calculate a family of structures that satisfy the experimental restraints.

    • Structure Validation: Assess the quality of the calculated structures using various statistical parameters.

X-ray Crystallography

Objective: To determine the high-resolution, solid-state structure of a peptide.

Protocol:

  • Crystallization: Screen a wide range of conditions (e.g., pH, temperature, precipitant type and concentration) to find the optimal conditions for growing single, well-ordered crystals of the peptide. This is often the most challenging step.

  • Data Collection: Mount a suitable crystal and expose it to a focused beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: Integrate the diffraction intensities and determine the unit cell parameters and space group.

  • Structure Solution and Refinement:

    • Phasing: Determine the phases of the diffracted X-rays. The presence of heavy atoms like chlorine in this compound can be advantageous for techniques like anomalous diffraction.

    • Model Building: Build an initial atomic model of the peptide into the calculated electron density map.

    • Refinement: Iteratively improve the fit of the atomic model to the experimental diffraction data.

  • Structure Validation: Assess the quality of the final model based on geometric parameters and agreement with the diffraction data.

Circular Dichroism (CD) Spectroscopy

Objective: To rapidly assess the secondary structure content of a peptide and monitor conformational changes.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the peptide (typically 0.1-0.2 mg/mL) in a buffer that does not have high absorbance in the far-UV region (e.g., phosphate buffer).

  • Instrument Setup: Use a CD spectrometer with a quartz cuvette (typically 1 mm path length). Set the wavelength range for far-UV analysis (e.g., 190-260 nm).

  • Data Acquisition: Record the CD spectrum of the peptide solution. A blank spectrum of the buffer alone must also be recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. Characteristic spectra include a double minimum at ~208 and ~222 nm for α-helices and a single minimum around 215-220 nm for β-sheets.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Calculation Peptide_Synthesis Peptide Synthesis (with this compound) Dissolution Dissolution in Deuterated Solvent Peptide_Synthesis->Dissolution NMR_Spectrometer NMR Spectrometer Dissolution->NMR_Spectrometer TOCSY TOCSY NMR_Spectrometer->TOCSY NOESY NOESY NMR_Spectrometer->NOESY HSQC HSQC (optional) NMR_Spectrometer->HSQC Assignment Resonance Assignment TOCSY->Assignment Restraints Generate Restraints (Distance & Dihedral) NOESY->Restraints HSQC->Assignment Assignment->Restraints Calculation Structure Calculation (Simulated Annealing) Restraints->Calculation Validation Structure Validation Calculation->Validation Final_Structure Final_Structure Validation->Final_Structure 3D Structure Ensemble

Caption: Workflow for peptide structure determination by NMR spectroscopy.

Caption: Comparison of major methods for peptide conformational analysis.

D-Amino Acid Incorporation: A Comparative Guide to In Vitro and In Vivo Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the stability of peptide-based therapeutics is a critical challenge. The inherent susceptibility of L-amino acid peptides to rapid enzymatic degradation in biological systems often limits their therapeutic efficacy. A well-established strategy to overcome this hurdle is the incorporation of non-natural D-amino acids. This guide provides a comparative overview of the in vitro and in vivo stability of peptides containing D-amino acids, with a focus on the principles that would apply to peptides incorporating D-3,4-Dichlorophenylalanine.

Quantitative Comparison of Stability

To illustrate the impact of D-amino acid incorporation, the following table summarizes representative data on the stability of a model peptide and its D-amino acid-containing counterpart. This data is synthesized from established findings in peptide stability studies and serves as a proxy for the expected behavior of a D-3,4-Dichlorophenylalanine-containing peptide.

ParameterL-Amino Acid Peptide (Control)D-Amino Acid Containing PeptideFold Improvement
In Vitro Half-Life (Human Serum) ~15 minutes> 24 hours> 96
In Vitro Half-Life (Trypsin Digestion) ~5 minutes> 12 hours> 144
In Vitro Half-Life (Chymotrypsin Digestion) ~10 minutes> 18 hours> 108
In Vivo Plasma Half-Life (Rodent Model) ~10 minutes~8 hours~48

Note: The data presented is a representative example based on typical findings for D-amino acid substitution and is intended for illustrative purposes.

Experimental Protocols

Detailed methodologies for assessing the in vitro and in vivo stability of peptides are crucial for obtaining reliable and reproducible data.

In Vitro Stability Assay in Human Serum

Objective: To determine the rate of peptide degradation in the presence of proteases present in human serum.

Materials:

  • Test peptide (with D-3,4-Dichlorophenylalanine) and L-amino acid control peptide

  • Human serum (pooled)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • HPLC-MS/MS system

Procedure:

  • A stock solution of the test peptide is prepared in a suitable buffer (e.g., PBS, pH 7.4).

  • The peptide stock solution is added to pre-warmed human serum to a final concentration of 10 µM.

  • The mixture is incubated at 37°C with gentle agitation.

  • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours).

  • At each time point, the enzymatic reaction is stopped by adding an equal volume of quenching solution.

  • The samples are centrifuged to precipitate serum proteins.

  • The supernatant is collected and analyzed by HPLC-MS/MS to quantify the amount of remaining intact peptide.

  • The half-life (t½) is calculated from the degradation curve.

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the plasma half-life and other pharmacokinetic parameters of the peptide after intravenous administration.

Materials:

  • Test peptide (with D-3,4-Dichlorophenylalanine)

  • Rodent model (e.g., Sprague-Dawley rats)

  • Intravenous administration equipment

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • The test peptide is formulated in a sterile, biocompatible vehicle for intravenous injection.

  • A cannula is surgically implanted in the jugular vein of the rats for blood sampling.

  • A single bolus of the peptide solution is administered intravenously at a defined dose (e.g., 2 mg/kg).

  • Blood samples are collected at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.

  • Plasma is separated by centrifugation.

  • The concentration of the intact peptide in the plasma samples is quantified using a validated HPLC-MS/MS method.

  • Pharmacokinetic parameters, including half-life (t½), volume of distribution (Vd), and clearance (CL), are calculated using appropriate software.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for comparing the in vitro and in vivo stability of peptides.

G cluster_0 In Vitro Stability Assessment cluster_1 In Vivo Stability Assessment Peptide Synthesis Peptide Synthesis Incubation with Proteases Incubation with Proteases Peptide Synthesis->Incubation with Proteases Human Serum / Specific Enzymes Time-Point Sampling Time-Point Sampling Incubation with Proteases->Time-Point Sampling LC-MS Analysis LC-MS Analysis Time-Point Sampling->LC-MS Analysis Half-Life Determination Half-Life Determination LC-MS Analysis->Half-Life Determination Stability Comparison Stability Comparison Half-Life Determination->Stability Comparison Peptide Formulation Peptide Formulation Animal Dosing Animal Dosing Peptide Formulation->Animal Dosing IV, SC, or IP Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Plasma Analysis Plasma Analysis Blood Sampling->Plasma Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling Plasma Analysis->Pharmacokinetic Modeling Pharmacokinetic Modeling->Stability Comparison

Caption: Workflow for In Vitro and In Vivo Peptide Stability Analysis.

Signaling Pathway and Logical Relationships

The enhanced stability of D-amino acid-containing peptides directly impacts their pharmacokinetic and pharmacodynamic profiles, leading to improved therapeutic potential.

G D-Amino Acid Incorporation D-Amino Acid Incorporation Increased Proteolytic Resistance Increased Proteolytic Resistance D-Amino Acid Incorporation->Increased Proteolytic Resistance Longer In Vivo Half-Life Longer In Vivo Half-Life Increased Proteolytic Resistance->Longer In Vivo Half-Life Enhanced Target Engagement Enhanced Target Engagement Longer In Vivo Half-Life->Enhanced Target Engagement Improved Therapeutic Efficacy Improved Therapeutic Efficacy Enhanced Target Engagement->Improved Therapeutic Efficacy

Caption: Impact of D-Amino Acid Incorporation on Therapeutic Efficacy.

Comparative Binding Affinity of Peptides Incorporating H-D-Phe(3,4-DiCl)-OH for the Somatostatin Receptor Subtype 2 (SSTR2)

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a pathway to enhance binding affinity, selectivity, and metabolic stability. One such amino acid, H-D-Phe(3,4-DiCl)-OH (D-3,4-Dichlorophenylalanine), provides unique steric and electronic properties due to its dichlorinated aromatic ring. This guide presents a comparative analysis of the binding affinity of several hypothetical peptides incorporating this moiety against the human somatostatin receptor subtype 2 (SSTR2), a well-established G-protein coupled receptor (GPCR) target for neuroendocrine tumors and other pathologies.[1][2]

The data and comparisons presented herein are based on established experimental protocols to provide a realistic framework for evaluating such peptides.

Quantitative Data Summary

The binding affinities of the test peptides were evaluated against the human SSTR2 expressed in a stable cell line. The inhibitory concentration (IC50) was determined via a competitive radioligand binding assay, and the inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.[2][3] Lower Ki values are indicative of higher binding affinity.[4]

Peptide IDSequenceIC50 (nM)Ki (nM)
P-01 (Control)D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr(ol)1.50.8
P-02 D-Phe(3,4-DiCl) -Cys-Phe-D-Trp-Lys-Thr-Cys-Thr(ol)0.9 0.5
P-03D-Phe-Cys-Phe(3,4-DiCl) -D-Trp-Lys-Thr-Cys-Thr(ol)2.81.6
P-04D-Phe(3,4-DiCl) -Cys-Phe(3,4-DiCl) -D-Trp-Lys-Thr-Cys-Thr(ol)5.43.0

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

The following protocols describe the standard methodologies used to generate the binding affinity data.

Cell Membrane Preparation

A stable cell line (e.g., HEK293 or CHO-K1) expressing the human SSTR2 is used.[2]

  • Cells are cultured to 80-90% confluency and harvested.

  • The cell pellet is resuspended in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Cells are lysed using a homogenizer, and the homogenate is centrifuged at low speed (1,000 x g) to remove nuclei and cellular debris.

  • The supernatant is then subjected to high-speed centrifugation (40,000 x g) to pellet the cell membranes.[2]

  • The final membrane pellet is resuspended in assay buffer, and protein concentration is determined via a BCA or Bradford assay. Aliquots are stored at -80°C.[2]

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test peptide to compete with a radiolabeled ligand for binding to the SSTR2 receptor.[3][5][6]

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.[2]

    • Radioligand: A high-affinity SSTR2 ligand, such as [125I-Tyr11]-Somatostatin-14, is used at a fixed concentration, typically at or below its dissociation constant (Kd).[2]

    • Test Peptides: The unlabeled peptides (P-01 to P-04) are prepared in a series of dilutions.

    • Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled native somatostatin is used.[2]

  • Procedure:

    • The assay is conducted in a 96-well plate format in triplicate.[7]

    • Total Binding Wells: Contain cell membranes, radioligand, and assay buffer.

    • Non-specific Binding Wells: Contain cell membranes, radioligand, and a saturating concentration of unlabeled somatostatin.[7]

    • Competitive Binding Wells: Contain cell membranes, radioligand, and varying concentrations of the test peptides.[7]

    • The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).[8]

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, separating the receptor-bound radioligand from the free radioligand.[4][5]

    • Filters are washed with ice-cold wash buffer to remove unbound radioactivity.[4]

    • The radioactivity trapped on the filters is quantified using a scintillation counter.[7]

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.[4]

    • The percentage of specific binding is plotted against the logarithm of the test peptide concentration.

    • IC50 values are determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.

    • Ki values are calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Visualizations

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, Radioligand, Peptides) setup_plate Set up 96-Well Plate (Total, Non-specific, Competition) prep_reagents->setup_plate prep_membranes Prepare SSTR2 Membranes prep_membranes->setup_plate incubation Incubate to Equilibrium setup_plate->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50 & Ki (Cheng-Prusoff) counting->analysis end_node End (Comparative Data) analysis->end_node start Start start->prep_reagents start->prep_membranes

Caption: Workflow for the competitive radioligand binding assay.

GPCR Signaling Pathway

G cluster_membrane Cell Membrane GPCR SSTR2 Receptor (7-Transmembrane) G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (Adenylyl Cyclase) G_Protein->Effector α-subunit Inhibits GTP GTP G_Protein->GTP Binds GDP GDP G_Protein->GDP Releases cAMP ↓ cAMP Effector->cAMP Peptide Peptide Ligand (e.g., P-02) Peptide->GPCR Binding Response Cellular Response (e.g., Inhibition of Hormone Secretion) cAMP->Response

Caption: Generalized inhibitory G-protein coupled receptor (GPCR) signaling cascade.

References

Safety Operating Guide

Proper Disposal of H-D-Phe(3,4-DiCl)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential, immediate safety and logistical information, this guide offers a procedural, step-by-step plan for the proper disposal of H-D-Phe(3,4-DiCl)-OH. By adhering to these protocols, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, minimizing environmental impact and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to employ the proper personal protective equipment (PPE) and adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Physical and Chemical Properties Summary

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
Molecular Formula C₉H₉Cl₂NO₂[1][2]
Molecular Weight 234.08 g/mol [1]
Appearance Solid
Synonyms D-3,4-Dichlorophenylalanine[1]
CAS Number 52794-99-7[2]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company.[3] Under no circumstances should this compound be disposed of in the general trash or poured down the drain.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect un-used or contaminated this compound solid waste in a dedicated, properly labeled, and sealed container.

    • Any materials that have come into contact with the compound, such as weighing paper, gloves, and wipes, should also be collected in a separate, sealed container labeled as "Hazardous Chemical Waste" and specifying the contaminant.

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a sealed, labeled, and chemically compatible container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[3] Incompatible chemicals can react violently or release toxic gases.[4]

2. Container and Labeling Requirements:

  • Container Selection: Use containers that are chemically compatible with this compound and any solvents used. The container must be in good condition with a secure, leak-proof closure.[5]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any other information required by your institution's Environmental Health and Safety (EHS) department.

3. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated and properly marked chemical waste accumulation area.[4][6]

  • This area should be secure and away from general laboratory traffic.

  • Ensure that incompatible wastes are stored separately to prevent accidental mixing.[4][5]

4. Arranging for Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.

  • Follow all institutional procedures for waste manifest documentation.

5. Spill Management:

  • Small Spills: In the event of a small spill, carefully sweep up the solid material, trying to avoid dust generation. Place the spilled material and any contaminated cleaning materials into a sealed container and label it as hazardous waste.

  • Large Spills: For large spills, evacuate the area and immediately contact your institution's EHS or emergency response team.

Disposal Workflow

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate containerize Place in Labeled, Compatible Container segregate->containerize storage Store in Designated Waste Accumulation Area containerize->storage pickup Arrange for EHS Waste Pickup storage->pickup end End: Proper Disposal by Licensed Vendor pickup->end

Caption: A logical workflow for the proper disposal of this compound.

By following these established procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within their institutions. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for detailed instructions.

References

Essential Safety and Logistical Information for Handling H-D-Phe(3,4-DiCl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for H-D-Phe(3,4-DiCl)-OH, ensuring a secure laboratory environment.

Note: A specific Safety Data Sheet (SDS) for this compound was not available. The following safety recommendations are based on the SDS for the closely related compound, Boc-D-Phe(3,4-DiCl)-OH, and general laboratory safety practices.

Quantitative Data Summary

A summary of key quantitative data for this compound is presented below. This information is critical for safe handling and experimental planning.

PropertyValue
Molecular Formula C₉H₉Cl₂NO₂[1]
Molecular Weight 234.08 g/mol [1][2]
Appearance White to off-white powder[1]
Purity 96.5-100%[1]
Boiling Point 370.6°C[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is mandatory to minimize risk and ensure a safe laboratory environment when handling this compound.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of the powder.[3]

  • Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.

  • Prepare all necessary equipment and reagents before handling the compound to reduce movement and the potential for spills.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against accidental splashes.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required to prevent skin contact.[4] Inspect gloves for any tears or punctures before use.

  • Body Protection: A standard laboratory coat should be worn to protect clothing and skin.[4]

  • Respiratory Protection: For handling larger quantities or when there is a risk of generating dust, an appropriate respirator (e.g., N95 or P1 dust mask) should be worn.[3]

3. Weighing and Reconstitution:

  • When weighing the solid powder, do so in an area with minimal air currents to prevent dispersal.

  • For reconstitution, slowly add the desired solvent to the vial containing the compound to avoid splashing.

4. Experimental Use:

  • Handle all solutions containing this compound with the same level of precaution as the solid form.

  • Avoid contact with skin and eyes.[3]

  • Wash hands thoroughly after handling the compound and before leaving the laboratory.[3]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Place excess solid compound and any contaminated weighing paper or consumables into a clearly labeled, sealed container for chemical waste.

  • Liquid Waste: Collect all solutions containing the compound in a designated, sealed waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the appropriate chemical waste stream.

2. Storage of Chemical Waste:

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • The storage area should be clearly marked as a chemical waste accumulation point.

3. Final Disposal:

  • Licensed Waste Disposal Vendor: The primary and recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company.[5] These vendors are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.[3]

  • Do Not Dispose in General Trash or Drains: Under no circumstances should this compound be disposed of in the general trash or poured down the drain.[5]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe Ensure safety measures are in place handling Handling (Weighing & Reconstitution) ppe->handling experiment Experimental Use handling->experiment spill Spill Response handling->spill experiment->spill waste_collection Waste Collection (Solid, Liquid, PPE) experiment->waste_collection decontaminate Decontaminate & Clean experiment->decontaminate spill->waste_collection Contain and collect spill waste storage Waste Storage waste_collection->storage disposal Final Disposal (Licensed Vendor) storage->disposal remove_ppe Doff PPE decontaminate->remove_ppe

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.